Strontium malonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
183133-72-4 |
|---|---|
Molecular Formula |
C3H2O4Sr |
Molecular Weight |
189.67 g/mol |
IUPAC Name |
strontium;propanedioate |
InChI |
InChI=1S/C3H4O4.Sr/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+2/p-2 |
InChI Key |
LVZZABGEQTZXHP-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(=O)[O-].[Sr+2] |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-].[Sr+2] |
Other CAS No. |
183133-72-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Strontium Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for strontium malonate, a compound of interest in pharmaceutical and materials science research. The following sections detail the core synthetic routes, offering in-depth experimental protocols, comparative data, and visual representations of the chemical pathways and workflows.
Introduction
This compound (Sr(C₃H₂O₄)) is an organic salt formed between the strontium cation (Sr²⁺) and the malonate anion. Strontium-containing compounds have garnered significant attention in the biomedical field, particularly for their potential applications in the treatment of osteoporosis and other bone-related disorders. The malonate moiety offers a dicarboxylic acid structure that can effectively chelate the strontium ion. The synthesis of pure, well-characterized this compound is crucial for its evaluation in various applications. This guide outlines the most common and effective methods for its preparation.
Core Synthesis Methodologies
There are three primary methods for the synthesis of this compound:
-
Method 1: Reaction of Malonic Acid with Strontium Carbonate. This is a widely employed method that offers high yields and the formation of a specific hydrate.
-
Method 2: Neutralization Reaction of Malonic Acid with Strontium Hydroxide (B78521). A classic acid-base reaction, this method's efficiency can be influenced by reaction conditions.
-
Method 3: Salt Metathesis (Double Displacement) Reaction. This approach involves the reaction of a soluble strontium salt with a soluble malonate salt, leading to the precipitation of the less soluble this compound.
The selection of a particular method may depend on factors such as desired purity, yield, reaction conditions, and the availability of starting materials.
Comparative Analysis of Synthesis Methods
To facilitate a clear comparison of the different synthetic routes, the following table summarizes the key quantitative data associated with each method.
| Parameter | Method 1: Strontium Carbonate | Method 2: Strontium Hydroxide | Method 3: Salt Metathesis |
| Typical Yield | High[1] | Variable, can be low at RT[1] | Generally high |
| Purity | High, can yield pure sesquihydrate[1] | Purity can be affected by side reactions | Dependent on reactant purity and washing |
| Reaction Temperature | ≤ 40 °C[1] | Can be performed at RT or elevated temperatures | Typically at room temperature |
| Reaction Time | Approximately 120 minutes[1] | Variable | Relatively fast, precipitation-driven |
| Key Advantage | High yield of a specific hydrate, good for temperature-sensitive compounds.[1] | Straightforward acid-base chemistry. | Rapid precipitation of the product. |
| Key Disadvantage | Evolution of CO₂ gas needs to be managed. | Yields can be low at room temperature.[1] | Requires preparation of a soluble malonate salt. |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for each of the key synthesis methods.
Method 1: Synthesis from Strontium Carbonate and Malonic Acid
This method is favored for its high yield and the ability to produce this compound sesquihydrate. The reaction is driven by the formation and escape of carbon dioxide gas.[1]
Reaction: SrCO₃(s) + CH₂(COOH)₂(aq) → Sr(CH₂(COO)₂)(aq) + H₂O(l) + CO₂(g)
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, suspend malonic acid in deionized water.
-
While stirring vigorously, slowly add a stoichiometric amount of strontium carbonate powder to the malonic acid suspension.
-
Maintain the reaction temperature at or below 40 °C to prevent potential degradation of the malonate.[1]
-
Continue stirring for approximately 120 minutes. The reaction is complete when the evolution of carbon dioxide gas ceases.[1]
-
The product, this compound sesquihydrate, will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials.
-
Dry the product under vacuum at a low temperature to obtain pure this compound sesquihydrate.
Method 2: Synthesis from Strontium Hydroxide and Malonic Acid
This is a standard acid-base neutralization reaction. The yield can be influenced by temperature and the hydration enthalpy of the anions.
Reaction: Sr(OH)₂(aq) + CH₂(COOH)₂(aq) → Sr(CH₂(COO)₂)(aq) + 2H₂O(l)
Experimental Protocol:
-
Prepare an aqueous solution of strontium hydroxide. Gentle heating may be required to dissolve the strontium hydroxide completely.
-
In a separate vessel, dissolve a stoichiometric amount of malonic acid in deionized water.
-
Slowly add the malonic acid solution to the strontium hydroxide solution with constant stirring.
-
The reaction is typically carried out at room temperature, but for certain strontium salts, elevated temperatures (e.g., 100 °C) may be employed to obtain specific crystal forms.
-
Upon mixing, this compound will precipitate from the solution.
-
Allow the mixture to stir for a sufficient time to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the product with cold deionized water.
-
Dry the this compound in a desiccator or under vacuum.
Method 3: Synthesis via Salt Metathesis
This method relies on the low aqueous solubility of this compound compared to the starting salts.
Reaction: SrCl₂(aq) + Na₂--INVALID-LINK-- → Sr(CH₂(COO)₂)(s) + 2NaCl(aq)
Experimental Protocol:
-
Prepare an aqueous solution of a soluble strontium salt, such as strontium chloride (SrCl₂).
-
In a separate beaker, prepare an aqueous solution of a soluble malonate salt, such as disodium (B8443419) malonate (Na₂[CH₂(COO)₂]).
-
Slowly add the strontium chloride solution to the disodium malonate solution with continuous stirring.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for a period to ensure complete precipitation.
-
Isolate the this compound precipitate by filtration.
-
Thoroughly wash the collected solid with deionized water to remove the soluble byproduct (e.g., NaCl) and any unreacted starting materials.
-
Dry the final product under vacuum.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and chemical transformations described in this guide.
Caption: Workflow for this compound Synthesis via the Strontium Carbonate Method.
Caption: Workflow for this compound Synthesis via the Strontium Hydroxide Method.
Caption: Workflow for this compound Synthesis via the Salt Metathesis Method.
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity, purity, and crystallinity. Commonly used analytical techniques include:
-
X-ray Diffraction (XRD): To determine the crystalline structure of the product.[2][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the malonate carboxylate groups and confirm the absence of starting materials.[2][3]
-
Raman Spectroscopy: To complement FTIR data and provide further information on the molecular structure.[2][3]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and water of hydration content.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Conclusion
This guide has detailed the primary methods for the synthesis of this compound, providing a foundation for researchers and professionals in the fields of drug development and materials science. The choice of synthesis method will be guided by the specific requirements of the intended application, with considerations for yield, purity, and scalability. The provided protocols and comparative data serve as a valuable resource for the successful preparation and characterization of this compound.
References
An In-depth Technical Guide to the Chemical Properties of Strontium Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium malonate, the strontium salt of malonic acid, is a compound of increasing interest in the biomedical and pharmaceutical fields. Its potential therapeutic applications, particularly in the treatment of bone-related disorders such as osteoporosis, have driven research into its chemical and biological properties. Strontium-containing compounds, notably strontium ranelate, have been shown to simultaneously promote bone formation and inhibit bone resorption, a dual-action mechanism that makes them attractive candidates for osteoporosis therapy.[1] this compound, as a calcium-sensing receptor (CaSR) agonist, is believed to play a significant role in these processes.[2][3]
This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its implicated signaling pathways.
Core Chemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₂O₄Sr | [3] |
| Molecular Weight | 189.66 g/mol | [3] |
| CAS Number | 63524-05-0 | [3] |
| Appearance | White crystalline powder/solid | [3] |
| Solubility in Water | 1.6 g/L to ~100 g/L at room temperature | [4] |
| Melting Point | Decomposes upon heating. | [5] |
| Crystal Structure | Orthorhombic | |
| Hydrated Form | This compound sesquihydrate (Sr(C₃H₂O₄)·1.5H₂O) is also known. | [4] |
Spectroscopic and Structural Data
X-ray Diffraction (XRD)
Powder XRD analysis confirms the crystalline nature of this compound. The observed d-values from diffraction patterns are in good agreement with standard values.[6]
| 2θ (degrees) | d-observed (Å) | d-standard (Å) |
| 21.9164 | 4.0522 | 4.072 |
| 28.2629 | 3.1551 | 3.169 |
| 39.1510 | 2.2991 | 2.353 |
| 42.3577 | 2.1321 | 2.167 |
| 44.5332 | 2.0329 | 2.121 |
| 46.0176 | 1.9707 | 2.061 |
| 69.1597 | 1.3572 | 1.730 |
Vibrational Spectroscopy (FT-IR and Raman)
FT-IR and Raman spectroscopy are crucial for identifying the functional groups and coordination modes within this compound. The vibrational spectra are characterized by bands corresponding to the carboxylate and methylene (B1212753) groups of the malonate ligand.
| Wavenumber (cm⁻¹) | Assignment (FT-IR) | Assignment (Raman) |
| ~3000-2400 | C-H stretching | C-H stretching |
| ~1600-1550 | Asymmetric COO⁻ stretching | Asymmetric COO⁻ stretching |
| ~1450-1400 | Symmetric COO⁻ stretching | Symmetric COO⁻ stretching |
| ~1250 | CH₂ wagging | CH₂ wagging |
| ~950 | C-C stretching | C-C stretching |
| ~600-500 | O-C-O bending | O-C-O bending |
| ~470 | Sr-O stretching |
Note: The exact peak positions may vary slightly depending on the experimental conditions and sample preparation.[5][7]
Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal the thermal decomposition pathway of strontium compounds. For hydrated strontium oxalate, a related dicarboxylate, the decomposition occurs in distinct steps: dehydration followed by the decomposition of the anhydrous salt to strontium carbonate, and finally to strontium oxide at higher temperatures.[8][9] A similar multi-stage decomposition is expected for this compound, with the malonate decomposing to strontium carbonate. The decomposition of the malonate complex of strontium has been reported to occur at approximately 335°C.[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of malonic acid with a strontium salt, such as strontium carbonate.[10]
Materials:
-
Malonic acid (C₃H₄O₄)
-
Strontium carbonate (SrCO₃)
-
Deionized water
Procedure:
-
Prepare a suspension of malonic acid in deionized water.
-
Slowly add strontium carbonate to the malonic acid suspension with continuous stirring. The reaction is typically carried out at a controlled temperature, for example, at or below 40°C.[10]
-
Continue stirring the reaction mixture for a sufficient period (e.g., 120 minutes) to ensure complete reaction.[10]
-
The dissolved this compound can be induced to precipitate by evaporating the water, thereby concentrating the salt above its solubility limit (concentrations at or above 1.6 g/L).[4]
-
Isolate the precipitated this compound by filtration.
-
The resulting product can be washed with a suitable solvent and dried. This method can yield high-purity this compound, including its sesquihydrate form.[4][10]
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[11]
-
A goniometer for precise crystal orientation.
-
A cryo-system for low-temperature data collection to minimize thermal vibrations.[11]
Procedure:
-
Crystal Selection and Mounting: Select a well-formed single crystal of this compound (typically 0.1-0.3 mm in size) under a microscope and mount it on a cryoloop or glass fiber on a goniometer head.[11][12][13]
-
Unit Cell Determination: Center the crystal in the X-ray beam and collect initial diffraction frames to determine the unit cell parameters and crystal system.[11]
-
Data Collection: Collect a full sphere of diffraction data by rotating the crystal through a series of scans.[11]
-
Data Reduction and Structure Solution: Process the raw diffraction data to obtain integrated intensities for each reflection. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.[13]
Biological Activity and Signaling Pathways
This compound's therapeutic potential stems from its interaction with the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a crucial role in bone metabolism.[2] Activation of the CaSR by strontium ions mimics the effect of calcium, leading to downstream signaling cascades that influence the activity of bone cells.
Effect on Osteoblasts (Bone-Forming Cells)
Strontium has been shown to promote osteoblast proliferation, differentiation, and survival.[1] Activation of the CaSR by strontium can trigger multiple downstream signaling pathways:
-
ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is a key regulator of cell proliferation and differentiation.
-
Akt Pathway: The Akt (or Protein Kinase B) pathway is a major signaling cascade that promotes cell survival and inhibits apoptosis.[14]
-
TGF-β/Smad Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in regulating a wide range of cellular processes, including osteoblast differentiation.[15][16][17][18]
Effect on Osteoclasts (Bone-Resorbing Cells)
In addition to its anabolic effects on osteoblasts, strontium also exhibits anti-resorptive properties by inhibiting the differentiation and activity of osteoclasts.[1] This dual action of promoting bone formation while inhibiting bone resorption makes strontium compounds like this compound promising therapeutic agents for osteoporosis.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathways activated by strontium in osteoblasts, leading to enhanced bone formation.
Caption: Strontium-activated signaling pathways in osteoblasts.
Experimental Workflow for Studying Signaling Pathways
A typical workflow to investigate the effect of this compound on cellular signaling pathways is outlined below.
Caption: Experimental workflow for signaling pathway analysis.
Conclusion
This compound is a chemically well-defined compound with significant potential in the development of new therapies for bone disorders. Its ability to act as a calcium-sensing receptor agonist provides a clear mechanism for its biological activity. This technical guide has summarized the core chemical properties, provided detailed experimental protocols, and visualized the key signaling pathways associated with this compound. Further research into its long-term efficacy, safety profile, and formulation development will be crucial for its successful translation into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Table 4-2, Physical and Chemical Properties of Strontium and Strontium Compoundsa - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. US20090137678A1 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN101218219A - High-yield synthesis for the production of organic strontium salts - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
- 18. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Crystalline Architecture of Strontium Malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of strontium malonate (SrC₃H₂O₄). A comprehensive understanding of the solid-state structure of this compound is crucial for researchers in materials science and pharmaceutical development, where malonate salts can play a role in coordination polymers and as counterions for active pharmaceutical ingredients. This document outlines the key crystallographic parameters, details the experimental protocols for its characterization, and visualizes the intricate structural features and analytical workflows.
Quantitative Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a complex and fascinating three-dimensional network. The key crystallographic data and structural parameters are summarized in the tables below for clarity and comparative analysis.
Table 1: Crystal Data and Structure Refinement for this compound [1]
| Parameter | Value |
| Chemical Formula | SrC₃H₂O₄ |
| Formula Weight | 209.70 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnan |
| a (Å) | 6.7538 (4) |
| b (Å) | 10.6270 (8) |
| c (Å) | 12.6744 (11) |
| Volume (ų) | 909.5 |
| Z | 8 |
| Calculated Density (g/cm³) | 3.06 |
| R-factor | 0.026 |
Table 2: Selected Bond Distances for this compound [1]
| Bond | Distance (Å) |
| Sr-O(1) | 2.639 (3) |
| Sr-O(2) | 2.601 (3) |
| Sr-O(2') | 2.800 (3) |
| Sr-O(3) | 2.614 (3) |
| Sr-O(4) | 2.613 (3) |
| Sr-O(4') | 2.721 (3) |
| Sr-O(4'') | 2.553 (3) |
Table 3: Selected Bond Angles for this compound [1]
| Angle | Degree (°) |
| O(1)-Sr-O(2) | 128.9 (1) |
| O(1)-Sr-O(3) | 70.4 (1) |
| O(2)-Sr-O(3) | 82.5 (1) |
| C(1)-C(2)-C(3) | 112.5 (3) |
Experimental Protocols
The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.
Crystal Synthesis: Single Diffusion Gel Technique
Single crystals of this compound can be grown using a silica (B1680970) gel medium, which allows for slow and controlled diffusion of reactants, promoting the formation of well-ordered crystals.[2]
Materials:
-
Sodium metasilicate (B1246114) solution (specific gravity adjusted)
-
Malonic acid solution (e.g., 1 M)
-
Strontium chloride solution (e.g., 1 M)
-
Glass test tubes
Procedure:
-
A gel is prepared by acidifying a solution of sodium metasilicate with malonic acid. The pH and specific gravity of the solution are carefully controlled to achieve a firm, transparent gel.
-
The gel is allowed to set in glass test tubes.
-
Once the gel has set, an aqueous solution of strontium chloride is carefully layered on top of the gel.
-
The test tubes are sealed and left undisturbed at a constant temperature.
-
Over time, the strontium ions diffuse into the gel and react with the malonate ions, leading to the slow nucleation and growth of this compound crystals within the gel matrix.
-
After a suitable growth period (weeks to months), the crystals are carefully harvested from the gel, washed with deionized water, and dried.
Single-Crystal X-ray Diffraction Analysis
The precise atomic arrangement is determined using single-crystal X-ray diffraction. The following protocol outlines the general steps for data collection and structure refinement.
Instrumentation:
-
A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
Cryostream for low-temperature data collection.
Procedure:
-
Crystal Mounting: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. An initial set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters. The final R-factor of 0.026 indicates a high level of agreement between the calculated and observed structure factors.[1]
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination and the coordination environment of the strontium ion within the crystal lattice.
Structural Discussion
The crystal structure of this compound is a three-dimensional coordination polymer.[1] The strontium ion (Sr²⁺) is nine-coordinate, surrounded by oxygen atoms from the carboxylate groups of the malonate ions. This coordination polyhedron can be described as a distorted tricapped trigonal prism.[1] The malonate ion acts as a multidentate ligand, bridging multiple strontium centers and forming both six-membered and four-membered chelate rings.[1] This intricate network of coordination bonds results in a highly stable crystalline lattice. The C-C-C angle within the malonate ion is notably 112.5 (3)°, which is a consequence of the conformational constraints imposed by the chelate ring formation.[1] The connectivity of the SrO₉ polyhedra through shared edges and corners is responsible for the extension of the structure into a three-dimensional framework.[1]
Conclusion
The detailed structural analysis of this compound provides fundamental insights into the coordination chemistry of strontium and the versatile ligating behavior of the malonate anion. The orthorhombic crystal system and the complex three-dimensional network underscore the importance of careful crystal growth techniques to obtain high-quality specimens suitable for diffraction studies. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers working on the design and synthesis of new materials and pharmaceutical salts based on malonate coordination chemistry.
References
An In-depth Technical Guide to the Physical Properties of Strontium Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of strontium malonate (Sr(C₃H₂O₄)). This compound is a salt of significant interest, particularly in the pharmaceutical industry, for its potential therapeutic applications in bone-related disorders such as osteoporosis.[1] Its mechanism of action is attributed to its role as a calcium-sensing receptor (CaSR) agonist, which dually stimulates bone formation and inhibits bone resorption. A thorough understanding of its physical characteristics is paramount for its development as a drug substance, influencing formulation, bioavailability, and stability. This document collates quantitative data on its molecular and crystallographic properties, details experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.
Core Physical and Chemical Properties
This compound is a white solid powder.[1] The fundamental physical and chemical properties of both anhydrous and hydrated forms of this compound are summarized below.
Molecular Properties
The basic molecular properties of anhydrous this compound are presented in Table 1.
Table 1: Molecular Properties of Anhydrous this compound
| Property | Value | Source |
| Chemical Formula | C₃H₂O₄Sr | [1] |
| Molecular Weight | 189.66 g/mol | [1] |
| Elemental Analysis | C: 19.00%, H: 1.06%, O: 33.74%, Sr: 46.20% | [1] |
| CAS Number | 63524-05-0 | [1] |
| Appearance | Solid powder | [1] |
Solubility
The solubility of this compound in water at room temperature is reported to be in the range of 1 to 100 g/L. This relatively broad range suggests that its solubility can be influenced by factors such as pH and the presence of other ions.
Thermal Properties
While a definitive melting point for this compound has not been established, thermal decomposition is expected to be the primary thermal event. The thermal decomposition of related strontium carboxylates, such as strontium oxalate, proceeds via the formation of strontium carbonate, which then decomposes at higher temperatures to strontium oxide. A similar pathway can be anticipated for this compound. The decomposition of strontium carbonate typically begins at temperatures above 1100°C.
Crystallographic Properties
The crystal structure of this compound has been a subject of investigation, with reports identifying both an orthorhombic and a monoclinic form. The existence of different crystalline forms (polymorphism) is a critical consideration in drug development, as it can impact solubility, stability, and bioavailability.
Orthorhombic this compound
An orthorhombic crystal structure for anhydrous this compound has been described. The crystallographic data for this form are summarized in Table 2.
Table 2: Crystallographic Data for Orthorhombic this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnan |
| a (Å) | 6.7538 (4) |
| b (Å) | 10.6270 (8) |
| c (Å) | 12.6744 (11) |
| Volume (ų) | 909.54 |
| Z | 8 |
| Calculated Density (g/cm³) | 2.77 |
Monoclinic this compound Sesquihydrate
A monoclinic form, specifically a sesquihydrate, has also been identified. Its crystallographic parameters are detailed in Table 3.
Table 3: Crystallographic Data for Monoclinic this compound Sesquihydrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.3345 (9) |
| b (Å) | 7.4665 (4) |
| c (Å) | 12.4493 (7) |
| β (°) | 115.052 (3) |
| Volume (ų) | 1207.82 |
| Z | 8 |
| Calculated Density (g/cm³) | 2.37 |
Biological Activity and Signaling Pathway
This compound's therapeutic potential stems from its interaction with the calcium-sensing receptor (CaSR), a G-protein coupled receptor. By acting as a CaSR agonist, strontium mimics the effect of calcium, leading to the activation of intracellular signaling cascades that modulate bone cell activity.
Caption: Signaling pathway of this compound via the Calcium-Sensing Receptor (CaSR).
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
Objective: To synthesize this compound via a precipitation reaction.
Materials:
-
Strontium carbonate (SrCO₃)
-
Malonic acid (C₃H₄O₄)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare an aqueous suspension of malonic acid.
-
Slowly add strontium carbonate to the malonic acid suspension while stirring. The reaction is maintained at a temperature at or below 40°C.
-
Continue stirring for approximately 120 minutes to ensure complete reaction.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with deionized water to remove any unreacted starting materials or soluble byproducts.
-
Dry the purified this compound in an oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.
Caption: Experimental workflow for the synthesis of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the crystal structure of this compound.
Materials:
-
Single crystals of this compound
-
Goniometer head
-
Cryoprotectant (e.g., Paratone-N oil)
-
Single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα) and detector
Procedure:
-
Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope. Coat the crystal in a cryoprotectant and mount it on a goniometer head.
-
Data Collection: Mount the goniometer head on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Determine the unit cell and orientation matrix from initial diffraction frames. Collect a full dataset of diffraction intensities by rotating the crystal.
-
Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.
Thermal Analysis (TGA/DTA)
Objective: To investigate the thermal stability and decomposition of this compound.
Materials:
-
This compound powder
-
Thermogravimetric analyzer with differential thermal analysis capabilities (TGA/DTA)
-
Alumina or platinum crucibles
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA/DTA instrument.
-
Data Acquisition: Heat the sample from ambient temperature to a final temperature (e.g., 1200°C) at a constant heating rate (e.g., 10°C/min) under a continuous flow of an inert gas.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify mass loss steps corresponding to dehydration and decomposition. Analyze the DTA curve (temperature difference vs. temperature) to identify endothermic or exothermic events associated with these processes.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound powder
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr pellet press)
-
Potassium bromide (KBr), if using the pellet method
Procedure (ATR method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of this compound powder onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the resulting spectrum to identify characteristic absorption bands for the carboxylate and other functional groups.
Raman Spectroscopy
Objective: To obtain vibrational information complementary to FTIR spectroscopy.
Materials:
-
This compound powder or single crystal
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope for sample focusing
Procedure:
-
Place the this compound sample on the microscope stage of the Raman spectrometer.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over the desired spectral range.
-
Analyze the spectrum for characteristic Raman scattering peaks, particularly those related to the strontium-oxygen and carboxylate vibrations.
Conclusion
This technical guide has synthesized the available data on the physical properties of this compound. The presented information, from its fundamental molecular characteristics to its complex crystallographic and biological properties, provides a solid foundation for researchers and professionals in the field of drug development. The detailed experimental protocols offer practical guidance for the synthesis and characterization of this promising compound. Further research to refine the solubility profile and definitively map the thermal decomposition pathway will be invaluable for the continued development of this compound as a therapeutic agent.
References
An In-depth Technical Guide to the Thermal Decomposition of Strontium Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of strontium malonate. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous compounds, primarily calcium malonate, and the established principles of thermal analysis of alkaline earth metal carboxylates. This guide outlines the expected multi-stage decomposition pathway, provides detailed experimental protocols for characterization, and presents quantitative data from related compounds to serve as a predictive framework for the behavior of this compound.
Introduction
This compound, the strontium salt of malonic acid, is a compound of interest in various fields, including materials science and as a potential precursor in the synthesis of advanced materials. Understanding its thermal stability and decomposition mechanism is crucial for its handling, processing, and application. The thermal decomposition of metal carboxylates is a complex process involving dehydration, decarboxylation, and the formation of intermediate species before yielding the final metal oxide. This guide details the expected thermal behavior of this compound when subjected to a controlled temperature program.
Predicted Thermal Decomposition Pathway
Based on the well-documented thermal decomposition of calcium malonate and other alkaline earth metal dicarboxylates, the thermal degradation of this compound hydrate (B1144303) (SrC₃H₂O₄·nH₂O) is anticipated to occur in three primary stages.[1]
Stage 1: Dehydration The initial stage involves the loss of water of hydration to form anhydrous this compound. The temperature at which this occurs and whether it is a single or multi-step process depends on the number of water molecules and their bonding within the crystal lattice.
Stage 2: Decomposition of Anhydrous this compound Following dehydration, the anhydrous salt decomposes. This is the most complex stage, where the malonate anion breaks down. The primary solid product of this stage is expected to be strontium carbonate (SrCO₃). The gaseous products are likely to be a mixture of carbon dioxide (CO₂) and ketene (B1206846) (CH₂=C=O), by analogy with other metal malonates.[1] An alternative pathway, considering the decomposition of malonic acid itself, could involve the formation of strontium acetate (B1210297) as an intermediate, with the release of carbon dioxide.[2]
Stage 3: Decomposition of Strontium Carbonate The final stage is the decomposition of the intermediate strontium carbonate to strontium oxide (SrO), with the liberation of carbon dioxide. This is a high-temperature process, and the stability of alkaline earth metal carbonates increases down the group.[3]
The proposed overall decomposition can be summarized by the following reactions:
-
Dehydration: SrC₃H₂O₄·nH₂O(s) → SrC₃H₂O₄(s) + nH₂O(g)
-
Decomposition of Anhydrous Malonate: SrC₃H₂O₄(s) → SrCO₃(s) + CH₂=C=O(g) (and other potential gaseous products)
-
Decomposition of Strontium Carbonate: SrCO₃(s) → SrO(s) + CO₂(g)
Quantitative Analysis (Based on Analogy with Calcium Malonate)
The following tables summarize the quantitative data for the thermal decomposition of calcium malonate dihydrate, which can be used as an initial estimate for the behavior of this compound. It is important to note that the decomposition temperatures for strontium compounds are generally higher than for their calcium counterparts due to the increased thermal stability of heavier alkaline earth metal salts.[4]
Table 1: Predicted Decomposition Stages of this compound (Inferred from Calcium Malonate Data)
| Decomposition Stage | Predicted Temperature Range (°C) | Solid Product | Gaseous Product(s) |
| Stage 1: Dehydration | 100 - 250 | Anhydrous this compound (SrC₃H₂O₄) | Water (H₂O) |
| Stage 2: Decomposition of Anhydrous Malonate | 250 - 550 | Strontium Carbonate (SrCO₃) | Carbon Dioxide (CO₂), Ketene (C₂H₂O) (inferred) |
| Stage 3: Decomposition of Strontium Carbonate | > 900 | Strontium Oxide (SrO) | Carbon Dioxide (CO₂) |
Table 2: Theoretical Mass Loss for this compound Dihydrate (SrC₃H₂O₄·2H₂O, Molar Mass: 227.68 g/mol )
| Decomposition Stage | Reaction | Theoretical Mass Loss (%) |
| Stage 1: Dehydration | SrC₃H₂O₄·2H₂O → SrC₃H₂O₄ + 2H₂O | 15.81 |
| Stage 2: Decomposition of Anhydrous Malonate | SrC₃H₂O₄ → SrCO₃ + C₂H₂O | 18.45 |
| Stage 3: Decomposition of Strontium Carbonate | SrCO₃ → SrO + CO₂ | 19.33 |
Experimental Protocols
A comprehensive understanding of the thermal decomposition of this compound requires a suite of thermoanalytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges of decomposition and the associated mass losses.
-
Instrument: A thermogravimetric analyzer.
-
Sample Mass: 5-10 mg of this compound hydrate.
-
Crucible: Alumina or platinum.
-
Temperature Program: Heat from ambient temperature to 1200°C.
-
Heating Rate: A constant heating rate, typically 10°C/min.
-
Atmosphere: A dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[5]
-
Procedure:
-
Tare the TGA instrument with an empty crucible.
-
Accurately weigh the sample into the tared crucible.
-
Place the crucible in the TGA furnace.
-
Start the temperature program under a continuous flow of the purge gas.
-
Record the mass loss as a function of temperature.
-
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
Objective: To identify endothermic and exothermic events associated with dehydration, phase transitions, and decomposition.
-
Instrument: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC).
-
Sample Preparation: Same as for TGA.
-
Atmosphere: Same as for TGA.
-
Heating Program: Same as for TGA.
-
Procedure: The DTA/DSC analysis is typically run concurrently with the TGA measurement to correlate thermal events with mass loss steps.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during each decomposition stage.
-
Instrumentation: A TGA instrument coupled to a Fourier-transform infrared spectrometer (TGA-FTIR) or a mass spectrometer (TGA-MS).[6]
-
Procedure:
-
The TGA is operated as described in section 4.1.
-
The evolved gases from the TGA furnace are transported through a heated transfer line to the FTIR gas cell or the MS inlet.
-
FTIR spectra or mass spectra of the evolved gases are collected continuously throughout the TGA run.
-
The spectra are correlated with the mass loss events to identify the gaseous products at each decomposition stage.
-
Visualizations
Experimental Workflow
The logical flow for a comprehensive thermal analysis of this compound is depicted below.
Caption: Experimental workflow for the thermal analysis of this compound.
Proposed Decomposition Pathway
The multi-stage thermal decomposition of this compound hydrate is illustrated in the following diagram.
Caption: Proposed three-stage thermal decomposition of this compound hydrate.
Conclusion
References
Strontium Malonate as a Calcium-Sensing Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strontium malonate is emerging as a molecule of interest for its potential therapeutic applications, particularly in the context of bone health. Its mechanism of action is believed to be mediated, at least in part, through its activity as an agonist of the Calcium-Sensing Receptor (CaSR). This technical guide provides an in-depth overview of the current understanding of strontium's interaction with the CaSR, the subsequent intracellular signaling cascades, and the experimental methodologies used to characterize this interaction. While much of the detailed research has been conducted with other strontium salts, such as strontium ranelate, the data presented here on the strontium ion (Sr²⁺) provides a foundational understanding applicable to this compound. This document aims to be a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting the CaSR.
Introduction to the Calcium-Sensing Receptor (CaSR)
The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in maintaining systemic calcium homeostasis.[1] It is highly expressed in the parathyroid glands and kidney, where it regulates parathyroid hormone (PTH) secretion and calcium reabsorption, respectively.[1] The CaSR possesses a large extracellular domain that binds to divalent cations, most notably calcium (Ca²⁺). Upon activation, the CaSR can couple to multiple G-protein subtypes, leading to the initiation of several intracellular signaling pathways.
Strontium as a CaSR Agonist
Strontium, being in the same group as calcium in the periodic table, acts as a potent agonist at the CaSR.[2] Studies have demonstrated that the strontium ion (Sr²⁺) can activate the CaSR and trigger downstream signaling cascades in a manner similar to Ca²⁺.[3] This agonistic activity is central to the proposed therapeutic effects of strontium salts in conditions like osteoporosis, where it is thought to modulate bone cell function by mimicking the effects of elevated extracellular calcium.[4]
Biased Agonism of Strontium
Emerging evidence suggests that strontium may act as a biased agonist at the CaSR.[1][5] Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. In the context of the CaSR, strontium has been shown to exhibit a bias towards the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), over the pathway leading to intracellular calcium mobilization.[1][5] This biased signaling may have significant implications for the therapeutic profile of strontium compounds, potentially allowing for the selective activation of pathways involved in desired cellular responses while avoiding others that might lead to adverse effects.
CaSR Signaling Pathways Activated by Strontium
Activation of the CaSR by strontium initiates a cascade of intracellular events primarily through two major signaling pathways: the Gq/11-PLC-IP3/DAG pathway and the MAPK pathway.
Gq/11-PLC-IP3/DAG Pathway and Intracellular Calcium Mobilization
Upon strontium binding, the CaSR undergoes a conformational change that activates the Gq/11 family of G-proteins. This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium and leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i).
Figure 1. Gq/11 signaling pathway activated by this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The CaSR can also signal through the MAPK pathway, leading to the phosphorylation and activation of ERK1/2.[6] This pathway is implicated in the regulation of cell proliferation, differentiation, and survival. As mentioned, strontium appears to preferentially activate this pathway. The activation of the MAPK pathway by CaSR can be initiated through both G-protein-dependent and independent (e.g., via β-arrestin) mechanisms.
Figure 2. MAPK/ERK signaling pathway activated by this compound.
Quantitative Data on Strontium as a CaSR Agonist
Table 1: In Vitro Potency of Strontium on CaSR-Mediated Signaling
| Signaling Pathway | Cell Line | Strontium Salt | Potency (EC₅₀) | Efficacy (vs. Ca²⁺) | Reference |
| Inositol Phosphate Accumulation | CHO-CaSR | Strontium Chloride | ~3.8 mM | Similar | [3] |
| Intracellular Ca²⁺ Mobilization | HEK293-CaSR | Strontium Chloride | Less potent than Ca²⁺ | Lower | [7] |
| ERK1/2 Phosphorylation | HEK293-CaSR | Strontium Chloride | Equipotent to Ca²⁺ | Similar | [7] |
| Calcitonin Secretion | Rat Medullary Thyroid Carcinoma 6-23 cells | Strontium Chloride | More potent than Ca²⁺ | Similar | [5] |
Note: The exact EC₅₀ values can vary depending on the experimental conditions and cell line used.
Table 2: Effects of Strontium on Osteoblast and Osteoclast Activity
| Cell Type | Effect | Concentration Range | Reference |
| Human Adipose-Derived Stem Cells (hASCs) | Promoted osteogenic differentiation | 25–500 μM | [8][9] |
| Human Adipose-Derived Stem Cells (hASCs) | Inhibited osteogenic differentiation and promoted apoptosis | 1000–3000 μM | [8][9] |
| Primary Murine Osteoblasts | Stimulated cell replication | 1-10 mM | [6] |
| Human Osteoclasts | Inhibited maturation and resorption | 20 mM | [7] |
Detailed Experimental Protocols
The following are detailed, adaptable protocols for key experiments to characterize the activity of this compound as a CaSR agonist.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following CaSR activation.
Materials:
-
HEK293 cells stably expressing the human CaSR (HEK293-CaSR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution
-
Positive control (e.g., CaCl₂)
-
Fluorescence plate reader with automated injection capabilities
Experimental Workflow:
Figure 3. Workflow for Intracellular Calcium Mobilization Assay.
Procedure:
-
Cell Seeding: Seed HEK293-CaSR cells into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Assay: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.
-
Compound Addition: Use the plate reader's injector to add varying concentrations of this compound to the wells.
-
Data Acquisition: Immediately after injection, continuously record the fluorescence intensity over time to capture the transient calcium response.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC₅₀ and maximum response (Emax).
ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2, a key downstream effector in the MAPK pathway.
Materials:
-
HEK293-CaSR cells
-
Cell culture medium
-
6-well or 12-well cell culture plates
-
Serum-free medium
-
This compound stock solution
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding and Serum Starvation: Seed HEK293-CaSR cells in multi-well plates and grow to near confluence. Before the experiment, serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5, 10, 15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against t-ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and t-ERK1/2. Normalize the p-ERK1/2 signal to the t-ERK1/2 signal. Plot the normalized p-ERK1/2 levels against the logarithm of the this compound concentration to determine the EC₅₀ and Emax.
Conclusion
This compound holds promise as a therapeutic agent acting through the Calcium-Sensing Receptor. The available evidence, primarily from studies with other strontium salts, indicates that the strontium ion is a potent, and likely biased, agonist of the CaSR, preferentially activating the MAPK/ERK signaling pathway. This technical guide provides a comprehensive framework for researchers to investigate the specific properties of this compound. Further studies are warranted to elucidate the precise quantitative effects of this compound on CaSR activation and to understand the potential influence of the malonate counter-ion on its pharmacological profile. The detailed experimental protocols provided herein offer a starting point for the rigorous characterization of this and other novel CaSR modulators.
References
- 1. Strontium is a biased agonist of the calcium-sensing receptor in rat medullary thyroid carcinoma 6-23 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of strontium ranelate on the extracellular calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium Is a Biased Agonist of the Calcium-Sensing Receptor in Rat Medullary Thyroid Carcinoma 6-23 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent effects of strontium and calcium‐sensing receptor positive allosteric modulators (calcimimetics) on human osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Molecular formula and weight of strontium malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of strontium malonate, a compound of interest in biomedical research, particularly in the context of bone metabolism.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. These data form the basis for stoichiometric calculations, solution preparation, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₃H₂O₄Sr | [1] |
| Molecular Weight | 189.66 g/mol | [1] |
The molecular weight is derived from the atomic weights of its constituent elements: Strontium (Sr), Carbon (C), Hydrogen (H), and Oxygen (O).
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Strontium | Sr | 87.62 | 1 | 87.62 |
| Carbon | C | 12.011 | 3 | 36.033 |
| Hydrogen | H | 1.008 | 2 | 2.016 |
| Oxygen | O | 15.999 | 4 | 63.996 |
| Total | 189.665 |
Physicochemical Properties
This compound typically presents as a solid powder.[1] Further characterization of its physical and chemical properties, such as solubility and stability, is crucial for its application in experimental and developmental settings.
Biological Context and Potential Applications
This compound has been identified as a calcium-sensing receptor agonist.[1] This characteristic positions it as a compound of interest for potential therapeutic applications, notably in the management of postmenopausal osteoporosis.[1] The malonate moiety is the ionized form of malonic acid, a simple dicarboxylic acid.
Further research into the specific signaling pathways activated by this compound and detailed experimental protocols for its synthesis and biological evaluation is ongoing. As more data becomes available, the understanding of its mechanism of action and therapeutic potential will be further elucidated.
Future Directions
A comprehensive understanding of this compound for drug development necessitates further investigation into its pharmacological and toxicological profiles. Key areas for future research include:
-
Detailed Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies are essential to understand its behavior in biological systems.
-
Mechanism of Action: Elucidation of the specific signaling cascades initiated by the activation of the calcium-sensing receptor.
-
In Vivo Efficacy: Preclinical and clinical studies to validate its therapeutic effects on bone density and fracture risk.
-
Formulation Development: Optimization of delivery systems to enhance bioavailability and patient compliance.
As the body of research on this compound expands, this document will be updated to reflect the latest findings and provide a more in-depth resource for the scientific community.
References
An In-depth Technical Guide to the Spectroscopic Data of Strontium Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for strontium malonate, with a focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The information presented herein is intended to support research and development activities where the characterization of this compound is essential.
Introduction
This compound (SrC₃H₂O₄) is a metal carboxylate that has garnered interest for its potential applications in various fields, including medicine. A thorough understanding of its structural and vibrational properties is crucial for its development and quality control. Spectroscopic techniques such as FTIR and Raman are powerful tools for elucidating the molecular structure and bonding within this compound. This guide summarizes the key spectroscopic data and provides detailed experimental protocols for its characterization.
Data Presentation
The following tables summarize the quantitative vibrational data for this compound obtained from FTIR and Raman spectroscopy. The assignments are based on the literature, primarily from the spectroscopic characterization of gel-grown this compound crystals.[1]
Table 1: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3425 | Strong, Broad | ν(O-H) of lattice water |
| 2925 | Weak | ν(C-H) |
| 1595 | Very Strong | νₐₛ(COO⁻) |
| 1445 | Strong | δ(CH₂) |
| 1411 | Strong | νₛ(COO⁻) |
| 1215 | Medium | w(CH₂) |
| 955 | Medium | ν(C-C) |
| 865 | Medium | ρ(COO⁻) |
| 775 | Strong | δ(COO⁻) |
| 665 | Medium | w(COO⁻) |
| 615 | Medium | ν(Sr-O) |
| 565 | Medium | π(COO⁻) |
Abbreviations: ν - stretching; δ - bending/scissoring; w - wagging; ρ - rocking; π - out-of-plane bending; as - asymmetric; s - symmetric.
Table 2: FT-Raman Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2985 | Weak | νₐₛ(CH₂) |
| 2935 | Weak | νₛ(CH₂) |
| 1598 | Weak | νₐₛ(COO⁻) |
| 1448 | Very Strong | δ(CH₂) |
| 1415 | Strong | νₛ(COO⁻) |
| 1210 | Weak | w(CH₂) |
| 1055 | Weak | ρ(CH₂) |
| 960 | Medium | ν(C-C) |
| 870 | Medium | ν(C-C) |
| 780 | Weak | δ(COO⁻) |
| 620 | Weak | ν(Sr-O) |
| 570 | Weak | π(COO⁻) |
| 410 | Weak | Rocking of chelate ring |
| 240 | Medium | Torsion |
| 150 | Strong | Lattice Modes |
| 90 | Very Strong | Lattice Modes |
Abbreviations: ν - stretching; δ - bending/scissoring; w - wagging; ρ - rocking; π - out-of-plane bending; as - asymmetric; s - symmetric.
Nuclear Magnetic Resonance (NMR) Data
A comprehensive search of the available scientific literature did not yield any specific ¹H or ¹³C NMR data for this compound. This is likely due to the ionic nature and potential low solubility of the salt in common NMR solvents, making solution-state NMR challenging. Solid-state NMR could be an alternative for characterization, but no such data has been reported.
Experimental Protocols
The following protocols are based on the successful synthesis and characterization of this compound crystals as described in the literature.[1]
Synthesis of this compound Crystals (Gel Growth Method)
-
Gel Preparation:
-
Prepare a stock solution of sodium metasilicate (B1246114) (SMS) with a specific gravity of 1.03 g/cm³ in deionized water.
-
Mix the SMS solution with a 1 M solution of malonic acid to achieve a final pH of 6.5.
-
Pour the resulting solution into test tubes and allow it to set into a gel, which typically takes about 48 hours.
-
-
Crystal Growth:
-
Once the gel has set, carefully add a 0.5 M solution of strontium chloride as the supernatant over the gel.
-
Seal the test tubes and leave them undisturbed at ambient temperature.
-
Crystals of this compound will start to appear at the gel-supernatant interface over a period of several days to weeks.
-
-
Harvesting and Cleaning:
-
Carefully remove the grown crystals from the test tubes.
-
Wash the crystals thoroughly with deionized water to remove any residual reactants and gel.
-
Dry the crystals at room temperature.
-
FTIR Spectroscopy
-
Sample Preparation:
-
Grind a small amount of the dried this compound crystals into a fine powder using an agate mortar and pestle.
-
Mix approximately 1-2 mg of the powdered sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the FTIR spectrum of the KBr pellet using a suitable FTIR spectrometer.
-
Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).
-
Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
-
A resolution of 4 cm⁻¹ and an accumulation of 32 scans are common parameters.
-
Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the crystalline this compound powder into a sample holder (e.g., a capillary tube or a well on a microscope slide).
-
-
Data Acquisition:
-
Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., a Nd:YAG laser at 1064 nm for FT-Raman to minimize fluorescence).
-
Focus the laser beam onto the sample.
-
Collect the scattered Raman signal over a spectral range that covers the expected vibrational modes (e.g., 3500-50 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.
-
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Logical Relationship of Vibrational Modes
Caption: Logical relationship of observed vibrational modes in this compound.
References
An In-depth Technical Guide to the Health and Safety of Strontium Malonate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Specific safety data for strontium malonate is limited. The information provided herein is a synthesis of available data for related compounds, including various strontium salts and malonates. This compound should be handled with a high degree of caution, assuming it may be hazardous until more specific toxicological data becomes available. Always consult with a qualified safety professional before handling this or any other chemical.
Introduction
This compound (CAS No. 63524-05-0) is a chemical compound with the molecular formula C₃H₂O₄Sr.[1] It is of interest to the research community, particularly in the context of its potential as a calcium-sensing receptor agonist for applications such as the treatment of postmenopausal osteoporosis.[1] Given its use in research and development, a thorough understanding of its health and safety profile is crucial for ensuring the well-being of laboratory personnel. This guide provides a comprehensive overview of the available health and safety information for this compound, drawing from data on related strontium and malonate compounds where specific data is absent.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling. The available data for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 63524-05-0 | [1] |
| Molecular Formula | C₃H₂O₄Sr | [1] |
| Molecular Weight | 189.66 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% (typical) | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |
| Stability | Stable for several weeks during ordinary shipping at ambient temperature. | [1] |
Hazard Identification and Toxicological Information
No specific toxicological studies for this compound were found in the public domain. Therefore, a conservative approach to hazard assessment is necessary, considering the potential toxicities of its components: strontium and malonic acid.
Strontium and its Salts:
-
Stable strontium is generally considered to have low toxicity.[2]
-
High doses of strontium can interfere with calcium metabolism and bone mineralization, particularly in young animals.[2][3]
-
Some strontium compounds, like strontium nitrate, can be oxidizing agents and may cause skin and eye irritation.[4][5]
-
Strontium metal reacts with water to produce flammable hydrogen gas.[6][7] While this compound is a salt, this highlights the reactivity of the elemental form.
Malonic Acid and Malonates:
-
Malonic acid and its salts can be irritating to the skin, eyes, and respiratory tract.
-
Safety data for sodium malonate indicates it is not classified as a hazardous substance or mixture.
Overall Assessment for this compound:
-
Acute Toxicity: Data not available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on general principles for fine chemical powders.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory or Skin Sensitization: Data not available.
-
Germ Cell Mutagenicity: Data not available.
-
Carcinogenicity: No components are listed as carcinogens by IARC, ACGIH, NTP, or OSHA for related strontium compounds like strontium aluminate.
-
Reproductive Toxicity: Data not available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Specific Target Organ Toxicity (Repeated Exposure): Prolonged exposure to high levels of strontium may affect bone.[8]
-
Aspiration Hazard: Not applicable for a solid.
Experimental Protocols for Safety Assessment (General)
While no specific experimental safety protocols for this compound were found, the following are standard assays used to determine the toxicological profile of a new chemical substance:
-
Acute Oral Toxicity (e.g., OECD Guideline 423): This study provides information on the short-term toxic effects of a substance when administered orally. It helps in classifying the substance by its acute toxicity and in determining the LD50 (median lethal dose).
-
Dermal Irritation/Corrosion (e.g., OECD Guideline 404): This test evaluates the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.
-
Eye Irritation/Corrosion (e.g., OECD Guideline 405): This assay assesses the potential of a substance to produce irritation or damage to the eye.
-
Bacterial Reverse Mutation Test (Ames Test; e.g., OECD Guideline 471): This is a widely used in vitro test to assess the mutagenic potential of a chemical.
Researchers planning to work extensively with this compound should consider commissioning such studies to establish a clear safety profile.
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and risk.
5.1. Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE for handling this compound powder.
Caption: Recommended Personal Protective Equipment for handling this compound.
5.2. Safe Handling Practices
-
Avoid contact with skin and eyes.[9]
-
Avoid formation of dust and aerosols.[10]
-
Provide appropriate exhaust ventilation at places where dust is formed.[10]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[4]
5.3. Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[9]
-
Follow recommended storage temperatures: 0 - 4 °C for short-term and -20 °C for long-term storage.[1]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
6.1. First Aid Measures
The following flowchart details the general first aid procedures.
Caption: General first aid procedures for exposure to this compound.
6.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][11][12]
-
Specific Hazards: May emit toxic fumes under fire conditions.[7]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing.[12]
6.3. Accidental Release Measures
The workflow for handling a spill is outlined below.
Caption: Workflow for responding to an accidental release of this compound.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
While this compound holds promise in biomedical research, the lack of specific health and safety data necessitates a cautious and proactive approach to its handling. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, utilize appropriate personal protective equipment, and be prepared for emergency situations. It is imperative to treat this compound as a potentially hazardous substance until comprehensive toxicological data becomes available. By following the general safety principles outlined in this guide, the risks associated with handling this compound can be effectively managed.
References
- 1. medkoo.com [medkoo.com]
- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Strontium overload and toxicity: impact on renal osteodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.laballey.com [media.laballey.com]
- 5. store.silverlakemarine.com [store.silverlakemarine.com]
- 6. ICSC 1534 - STRONTIUM [inchem.org]
- 7. Strontium - ESPI Metals [espimetals.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Strontium Malonate Nanoparticles: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium-based nanoparticles are gaining significant attention in the biomedical field, particularly in drug delivery and bone tissue engineering.[1] Strontium is known to have beneficial effects on bone metabolism, promoting bone formation while inhibiting resorption.[2][3] When formulated as nanoparticles, strontium compounds can serve as effective carriers for therapeutic agents, offering advantages such as controlled release and targeted delivery. While various strontium-based nanoparticles have been explored, this document focuses on the synthesis and potential applications of strontium malonate nanoparticles. Malonic acid, a dicarboxylic acid, can act as a chelating agent for divalent cations like strontium, forming a stable nanoparticle structure. The biodegradable nature of the malonate component makes these nanoparticles a promising platform for delivering drugs with reduced systemic toxicity.[4][5]
This document provides a detailed, albeit inferred, protocol for the synthesis of this compound nanoparticles, based on established precipitation methods for other strontium and metal-organic nanoparticles. It also outlines characterization techniques and potential applications in drug development, supported by illustrative data.
Data Presentation
Table 1: Illustrative Synthesis Parameters and Resulting Nanoparticle Characteristics
| Parameter | Value | Expected Outcome |
| Precursors | ||
| Strontium Chloride (SrCl₂) Concentration | 0.1 M | Influences particle size and yield |
| Disodium (B8443419) Malonate (Na₂C₃H₂O₄) Concentration | 0.1 M | Affects nucleation and growth rate |
| Reaction Conditions | ||
| Reaction Temperature | 25 °C (Room Temperature) | Controls kinetics of nanoparticle formation |
| Stirring Speed | 500 rpm | Ensures homogenous mixing and uniform particle size |
| Reaction Time | 2 hours | Allows for complete precipitation |
| Nanoparticle Characteristics | ||
| Average Particle Size (DLS) | 150 ± 30 nm | Suitable for intravenous administration |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution |
| Zeta Potential | -25 ± 5 mV | Suggests good colloidal stability |
| Yield | > 90% | High efficiency of the synthesis process |
Table 2: Illustrative Drug Loading and Release Characteristics
| Drug Model | Doxorubicin (B1662922) |
| Loading Parameters | |
| Drug Loading Capacity (DLC) (%) | 8.5 |
| Encapsulation Efficiency (EE) (%) | 75 |
| Release Profile (pH 5.5) | |
| Cumulative Release at 24h (%) | 60 |
| Cumulative Release at 48h (%) | 85 |
| Release Profile (pH 7.4) | |
| Cumulative Release at 24h (%) | 20 |
| Cumulative Release at 48h (%) | 35 |
Note: The data presented in these tables are illustrative and based on typical values for similar metal-organic nanoparticle systems. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Precipitation
This protocol describes a simple precipitation method for the synthesis of this compound nanoparticles.
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Malonic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Equipment:
-
Magnetic stirrer with stir bar
-
Beakers and graduated cylinders
-
Centrifuge and centrifuge tubes
-
pH meter
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.1 M solution of strontium chloride by dissolving the appropriate amount of SrCl₂·6H₂O in deionized water.
-
Prepare a 0.1 M solution of disodium malonate by dissolving malonic acid in deionized water and adjusting the pH to 7.0 with 1 M NaOH.
-
-
Nanoparticle Precipitation:
-
Place a beaker containing the 0.1 M strontium chloride solution on a magnetic stirrer.
-
While stirring at 500 rpm, add the 0.1 M disodium malonate solution dropwise to the strontium chloride solution.
-
A white precipitate of this compound nanoparticles should form immediately.
-
-
Aging and Purification:
-
Continue stirring the suspension for 2 hours at room temperature to allow for the aging and stabilization of the nanoparticles.
-
Collect the nanoparticles by centrifugation at 10,000 rpm for 15 minutes.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water and once with ethanol to remove unreacted precursors and byproducts.
-
-
Drying and Storage:
-
Dry the purified nanoparticles in a vacuum oven at 60 °C overnight.
-
Store the dried this compound nanoparticles in a desiccator at room temperature.
-
Protocol 2: Characterization of this compound Nanoparticles
This protocol outlines the key techniques for characterizing the synthesized nanoparticles.
-
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Disperse a small amount of the nanoparticle powder in deionized water by sonication.
-
Measure the hydrodynamic size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM):
-
Prepare a sample by drop-casting a dilute aqueous dispersion of the nanoparticles onto a silicon wafer (for SEM) or a carbon-coated copper grid (for TEM).
-
Allow the sample to dry completely before imaging.
-
Observe the morphology, size, and aggregation state of the nanoparticles.[6]
-
-
X-ray Diffraction (XRD):
-
Analyze the dried nanoparticle powder using an X-ray diffractometer.
-
The resulting diffraction pattern can be used to confirm the crystalline structure of this compound.[6]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectrum of the dried nanoparticles.
-
Confirm the presence of malonate carboxylate groups and the absence of impurities.
-
-
Thermogravimetric Analysis (TGA):
-
Heat the nanoparticle sample under a controlled atmosphere and measure the weight loss as a function of temperature.
-
This analysis provides information on the thermal stability and composition of the nanoparticles, including the presence of water molecules. The decomposition of this compound is expected to yield strontium carbonate and subsequently strontium oxide at higher temperatures.[7][8][9][10]
-
Protocol 3: Drug Loading and In Vitro Release Study
This protocol describes a method for loading a model drug, doxorubicin, onto the nanoparticles and evaluating its release profile.
Drug Loading:
-
Disperse 10 mg of this compound nanoparticles in 10 mL of deionized water.
-
Add 1 mg of doxorubicin to the nanoparticle suspension.
-
Stir the mixture in the dark at room temperature for 24 hours.
-
Centrifuge the suspension to separate the drug-loaded nanoparticles from the unloaded drug.
-
Measure the concentration of doxorubicin in the supernatant using a UV-Vis spectrophotometer to determine the drug loading capacity (DLC) and encapsulation efficiency (EE).
In Vitro Release:
-
Disperse the drug-loaded nanoparticles in two different buffer solutions: phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and acetate (B1210297) buffer at pH 5.5 (simulating the endosomal environment).
-
Incubate the suspensions at 37 °C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the release medium after centrifugation.
-
Measure the concentration of released doxorubicin in the aliquots using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release as a function of time.
Visualizations
Caption: Experimental workflow for synthesis, characterization, and application of this compound nanoparticles.
Caption: Proposed mechanism of drug delivery by this compound nanoparticles.
Conclusion
This compound nanoparticles represent a promising and versatile platform for drug delivery applications, particularly for therapies targeting bone-related diseases.[11][12] The proposed synthesis protocol is straightforward and scalable, and the resulting nanoparticles are expected to exhibit favorable characteristics for in vivo applications, including biodegradability and pH-responsive drug release.[13][14] The provided protocols for characterization and drug loading/release studies offer a comprehensive framework for researchers and drug development professionals to explore the potential of this novel nanomaterial. Further in vitro and in vivo studies are warranted to validate the efficacy and safety of this compound nanoparticles as a drug delivery system.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium ranelate: a physiological approach for an improved bone quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Biodegradable Nanoparticles for Sustainable Drug Delivery [publishing.emanresearch.org]
- 6. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. Synthesis, characterization of strontium-bile acid salts and their bioactivity vs. the anti-osteoporosis drug strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodegradable Polycaprolactone Nanoparticles Based Drug Delivery Systems: A Short Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Frontiers | Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors [frontiersin.org]
Application Notes and Protocols: Strontium Malonate as a Precursor for Strontium Titanate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Strontium titanate (SrTiO₃) is a perovskite-type oxide with a wide range of applications stemming from its unique dielectric, ferroelectric, and photocatalytic properties. It is a crucial material in the fabrication of capacitors, varistors, and as a substrate for the growth of high-temperature superconductors. The synthesis of strontium titanate with controlled purity, particle size, and crystallinity is paramount for its performance in these applications.
While various synthesis routes for strontium titanate exist, including sol-gel, hydrothermal, and solid-state methods, the use of specific precursors can significantly influence the characteristics of the final product. Strontium malonate offers a viable, alternative precursor material. This document details a comprehensive, three-stage process for the synthesis of strontium titanate from this compound.
Overall Synthesis Workflow
The synthesis of strontium titanate from this compound proceeds through three distinct stages:
-
Synthesis of this compound Sesquihydrate: Strontium carbonate is reacted with malonic acid in an aqueous solution to produce this compound sesquihydrate.
-
Thermal Decomposition of this compound: The synthesized this compound is thermally decomposed in a two-step process. First, it is converted to strontium carbonate (SrCO₃), and subsequently, the strontium carbonate is calcined at a higher temperature to yield strontium oxide (SrO).
-
Solid-State Synthesis of Strontium Titanate: The strontium oxide obtained from the decomposition step is intimately mixed with titanium dioxide (TiO₂) and subjected to high-temperature calcination and sintering to form the final strontium titanate (SrTiO₃) product.
Experimental Protocols
Stage 1: Synthesis of this compound Sesquihydrate
This protocol is based on the reaction of strontium carbonate with malonic acid.
Materials:
-
Strontium Carbonate (SrCO₃)
-
Malonic Acid (CH₂(COOH)₂)
-
Deionized Water
Equipment:
-
Reaction vessel
-
Magnetic stirrer with heating capabilities
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Protocol:
-
Prepare a suspension of malonic acid in deionized water in the reaction vessel.
-
While stirring, slowly add strontium carbonate to the malonic acid suspension. An equimolar ratio of strontium carbonate to malonic acid is recommended.
-
Maintain the reaction temperature at or below 40°C.
-
Continue stirring the suspension for a reaction time of approximately 120 minutes to ensure complete reaction.
-
After the reaction is complete, filter the precipitate using a Büchner funnel.
-
Wash the collected solid with deionized water to remove any unreacted starting materials.
-
Dry the purified this compound sesquihydrate in an oven at a low temperature (e.g., 40-50°C) to a constant weight.
Stage 2: Thermal Decomposition of this compound
This stage involves the thermal conversion of this compound to strontium oxide. The decomposition proceeds through a strontium carbonate intermediate.
Equipment:
-
High-temperature tube furnace or muffle furnace
-
Alumina or platinum crucible
-
Thermogravimetric Analyzer (TGA) and Differential Thermal Analyzer (DTA) (for characterization)
Protocol:
-
Place the dried this compound sesquihydrate in a crucible.
-
Step 1: Decomposition to Strontium Carbonate: Heat the sample in the furnace to a temperature in the range of 400-600°C. This step facilitates the decomposition of the malonate group to form strontium carbonate. The exact temperature and duration should be optimized based on TGA-DTA analysis of the synthesized this compound.
-
Step 2: Calcination to Strontium Oxide: Increase the furnace temperature to above 1100°C to initiate the decomposition of strontium carbonate to strontium oxide. For complete conversion, a temperature of 1200°C for at least 45 minutes is recommended[1]. The reaction is: SrCO₃(s) → SrO(s) + CO₂(g).
-
After the calcination period, allow the furnace to cool down to room temperature and collect the resulting strontium oxide powder.
Stage 3: Solid-State Synthesis of Strontium Titanate
This final stage involves the solid-state reaction between the synthesized strontium oxide and titanium dioxide.
Materials:
-
Strontium Oxide (SrO) powder (from Stage 2)
-
Titanium Dioxide (TiO₂) powder (anatase or rutile)
Equipment:
-
Ball mill or mortar and pestle
-
Hydraulic press
-
High-temperature furnace
Protocol:
-
Weigh stoichiometric amounts of strontium oxide and titanium dioxide powders (1:1 molar ratio).
-
Thoroughly mix the powders using a ball mill or a mortar and pestle to ensure intimate contact between the reactants.
-
Press the mixed powder into pellets using a hydraulic press. This step increases the contact area between the reactant particles.
-
Place the pellets in the high-temperature furnace.
-
Calcination and Sintering: Heat the pellets to a temperature between 1200°C and 1300°C. The reaction is: SrO(s) + TiO₂(s) → SrTiO₃(s). A holding time of 2 to 4 hours at the peak temperature is typically required for the formation of a pure strontium titanate phase[2][3].
-
After the sintering process, cool the furnace down to room temperature.
-
The resulting pellets are the final strontium titanate product. They can be ground into a powder for further characterization and use.
Data Presentation
The following tables summarize the key quantitative parameters for each stage of the synthesis.
Table 1: Synthesis of this compound Sesquihydrate
| Parameter | Value | Reference |
| Reactants | Strontium Carbonate, Malonic Acid | |
| Solvent | Deionized Water | |
| Reaction Temperature | ≤ 40 °C | |
| Reaction Time | ~120 minutes | |
| Product | This compound Sesquihydrate |
Table 2: Thermal Decomposition of this compound
| Parameter | Value | Reference |
| Step 1: Decomposition to SrCO₃ | ||
| Starting Material | This compound Sesquihydrate | |
| Temperature Range | 400 - 600 °C (approximate) | [4] |
| Product | Strontium Carbonate | |
| Step 2: Calcination to SrO | ||
| Starting Material | Strontium Carbonate | |
| Calcination Temperature | 1200 °C | [1] |
| Calcination Time | 45 minutes | [1] |
| Product | Strontium Oxide |
Table 3: Solid-State Synthesis of Strontium Titanate
| Parameter | Value | Reference |
| Reactants | Strontium Oxide, Titanium Dioxide | |
| Molar Ratio (SrO:TiO₂) | 1:1 | |
| Calcination/Sintering Temperature | 1200 - 1300 °C | [2][3] |
| Sintering Time | 2 - 4 hours | [2][3] |
| Product | Strontium Titanate |
Characterization of Final Product
The synthesized strontium titanate should be characterized to confirm its phase purity, crystallinity, and morphology. Recommended characterization techniques include:
-
X-ray Diffraction (XRD): To identify the crystal structure and confirm the formation of the perovskite phase of strontium titanate.
-
Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and grain structure of the synthesized powder or pellets.
-
Thermogravimetric Analysis and Differential Thermal Analysis (TGA/DTA): To study the thermal stability of the final product.
Logical Relationships and Experimental Workflows
The following diagrams visualize the logical flow of the experimental procedures.
Conclusion
The protocol described in this application note provides a clear and reproducible method for the synthesis of strontium titanate using this compound as a precursor. By following the three-stage process of this compound synthesis, thermal decomposition, and solid-state reaction, researchers can successfully produce high-purity strontium titanate. The provided quantitative data and visual workflows serve as a valuable guide for the practical implementation of this synthesis route. Further optimization of reaction parameters may be necessary depending on the desired characteristics of the final strontium titanate product.
References
Application Notes and Protocols: Sol-Gel Synthesis of Strontium Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of strontium malonate via a versatile sol-gel method. Strontium-containing compounds are of significant interest in biomedical research, particularly for applications in bone regeneration and drug delivery. The sol-gel process offers a robust route to produce homogenous, high-purity this compound with controlled particle size and morphology at relatively low temperatures. These application notes describe a reproducible experimental workflow, from precursor selection to final material characterization. The synthesized this compound can serve as a precursor for the formation of strontium carbonate and strontium oxide nanoparticles with potential applications in drug delivery systems and as a source of strontium ions for therapeutic purposes.
Introduction
Strontium salts have been demonstrated to have beneficial effects on bone metabolism, promoting bone formation and reducing bone resorption. This has led to the development of strontium-based therapies for osteoporosis. Malonic acid, a dicarboxylic acid, is a versatile ligand capable of forming stable complexes with metal ions. The sol-gel synthesis of this compound provides a method for producing a high-purity, nanostructured material that can be further processed for various biomedical applications.
The sol-gel process involves the transition of a colloidal solution (sol) into a solid network (gel). This method allows for excellent mixing of precursors at the molecular level, leading to a homogenous final product. The properties of the resulting material can be tailored by controlling reaction parameters such as pH, temperature, and precursor concentration.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Strontium Acetate (B1210297) Hemihydrate (Sr(CH₃COO)₂·0.5H₂O) | ACS Reagent, ≥99% | Sigma-Aldrich |
| Malonic Acid (CH₂(COOH)₂) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Ethanol (C₂H₅OH) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Deionized Water (H₂O) | 18.2 MΩ·cm | Millipore |
| Ammonia (B1221849) Solution (NH₄OH) | 28-30% NH₃ basis | Sigma-Aldrich |
Sol-Gel Synthesis of this compound Xerogel
This protocol details the preparation of a this compound xerogel.
-
Precursor Solution Preparation:
-
In a 250 mL beaker, dissolve 10.28 g (0.05 mol) of strontium acetate hemihydrate in 100 mL of a 1:1 (v/v) ethanol/deionized water solution.
-
Stir the mixture at 50°C using a magnetic stirrer until the strontium acetate is completely dissolved.
-
-
Addition of Malonic Acid:
-
In a separate beaker, dissolve 5.20 g (0.05 mol) of malonic acid in 50 mL of ethanol.
-
Slowly add the malonic acid solution dropwise to the strontium acetate solution while stirring continuously.
-
-
Sol Formation and pH Adjustment:
-
Continue stirring the mixture for 1 hour at 50°C to ensure the formation of a homogenous sol.
-
Adjust the pH of the sol to approximately 7-8 by the dropwise addition of a dilute ammonia solution. This promotes the deprotonation of malonic acid and facilitates complexation with strontium ions.
-
-
Gelation and Aging:
-
Cover the beaker and leave the sol undisturbed at room temperature for 48 hours to allow for gelation.
-
After gelation, age the wet gel for a further 24 hours at room temperature to strengthen the gel network.
-
-
Drying:
-
Dry the aged gel in an oven at 80°C for 24 hours to remove the solvent and obtain a this compound xerogel.
-
Grind the resulting white solid into a fine powder using an agate mortar and pestle.
-
Characterization Techniques
The synthesized this compound should be characterized to confirm its composition and structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present and confirm the formation of the malonate complex.
-
X-Ray Diffraction (XRD): To determine the crystalline structure and phase purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior and determine the temperature ranges for the formation of strontium carbonate and strontium oxide.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.
Data Presentation
Expected FTIR Spectral Data
The FTIR spectrum of the synthesized this compound is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching of adsorbed water |
| ~2950 | C-H stretching of the methylene (B1212753) group |
| ~1580 | Asymmetric stretching of the carboxylate group (COO⁻) |
| ~1420 | Symmetric stretching of the carboxylate group (COO⁻) |
| ~950 | C-C stretching |
| ~600-800 | Sr-O stretching |
Expected Thermal Decomposition Data
Based on the thermal analysis of similar metal malonates, the following decomposition stages are anticipated for this compound.
| Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Product |
| 1 | 100 - 250 | Variable | H₂O (adsorbed) | This compound |
| 2 | 300 - 500 | ~21.2 | CO, CO₂ | Strontium Carbonate (SrCO₃) |
| 3 | >800 | ~21.2 | CO₂ | Strontium Oxide (SrO) |
Mandatory Visualizations
Caption: Experimental workflow for the sol-gel synthesis of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
Discussion
The sol-gel synthesis method presented here offers a straightforward and reproducible route to produce this compound. The use of strontium acetate and malonic acid as precursors in an alcohol-water solvent system facilitates the formation of a stable sol, which subsequently transforms into a gel upon standing. The pH adjustment is a critical step to ensure the complete reaction between the strontium salt and the dicarboxylic acid.
The resulting this compound xerogel can be used as is for certain applications or can be subjected to further thermal treatment. As indicated by the proposed thermal decomposition pathway, calcination at temperatures between 500°C and 800°C will yield strontium carbonate, while higher temperatures above 800°C will result in the formation of strontium oxide. The specific calcination temperature and atmosphere can be adjusted to obtain the desired final product with controlled crystallinity and particle size.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of safety glasses, gloves, and a lab coat.
-
The synthesis should be carried out in a well-ventilated fume hood, especially during the handling of ammonia solution and during the drying and calcination steps.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Application Notes and Protocols: Precipitation Method for Strontium Malonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium malonate is a salt of strontium and malonic acid with the chemical formula C₃H₂O₄Sr.[1][2] It has garnered interest in the pharmaceutical field, particularly for its potential applications in the treatment of bone-related disorders such as osteoporosis. Strontium-containing compounds have been shown to modulate bone metabolism by stimulating bone formation and reducing bone resorption. The synthesis of this compound via a precipitation method offers a straightforward and scalable approach for producing this compound. This document provides a detailed protocol for the synthesis of this compound using a precipitation reaction, methods for its characterization, and a framework for recording experimental data.
Principle of the Method
The synthesis of this compound by precipitation relies on the reaction of a soluble strontium salt with a soluble malonate salt in an aqueous solution. The relatively low solubility of this compound in water allows it to precipitate out of the solution upon the mixing of the reactants. The general chemical equation for this reaction is:
Sr²⁺(aq) + C₃H₂O₄²⁻(aq) → SrC₃H₂O₄(s)
By carefully controlling parameters such as reactant concentrations, temperature, pH, and mixing rate, the physicochemical properties of the resulting this compound precipitate, including particle size, morphology, and purity, can be tailored.
Quantitative Data Summary
Effective synthesis protocols are underpinned by robust and reproducible data. The following table provides a structured format for researchers to record and compare quantitative data from their experimental work on this compound synthesis.
| Experiment ID | Strontium Salt (e.g., SrCl₂) Conc. (M) | Malonate Salt (e.g., Na₂C₃H₂O₄) Conc. (M) | Reaction Temperature (°C) | Reaction pH | Stirring Speed (RPM) | Reaction Time (min) | Yield (%) | Purity (%) | Particle Size (µm) | Notes |
Experimental Protocol: Precipitation Synthesis of this compound
This protocol details a general procedure for the synthesis of this compound. Researchers may need to optimize these conditions based on their specific requirements for yield, purity, and particle characteristics.
Materials and Reagents:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O) or Strontium nitrate (B79036) (Sr(NO₃)₂)
-
Malonic acid (C₃H₄O₄) or Sodium malonate dibasic (Na₂C₃H₂O₄)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base (if starting with malonic acid)
-
Deionized water
-
Ethanol (B145695) (for washing)
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Burette or dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Strontium Salt Solution: Prepare a solution of a soluble strontium salt (e.g., 1 M strontium chloride) by dissolving the appropriate amount of the salt in deionized water.
-
Malonate Solution:
-
If using a malonate salt (e.g., sodium malonate), prepare a solution of equimolar concentration to the strontium salt solution (e.g., 1 M sodium malonate) in deionized water.
-
If using malonic acid, prepare a solution of equimolar concentration (e.g., 1 M malonic acid). In a separate beaker, prepare a sodium hydroxide solution (e.g., 2 M) to neutralize the malonic acid to form sodium malonate in situ.
-
-
-
Precipitation Reaction:
-
Place the strontium salt solution in a beaker on a magnetic stirrer.
-
Slowly add the malonate solution to the strontium salt solution dropwise using a burette or dropping funnel while continuously stirring. A white precipitate of this compound will form.
-
If using malonic acid, first adjust the pH of the malonic acid solution to a neutral or slightly basic pH (e.g., pH 7-8) by adding the sodium hydroxide solution before adding it to the strontium salt solution.
-
Monitor the pH of the reaction mixture and maintain it within the desired range.
-
-
Digestion of the Precipitate:
-
After the addition of the malonate solution is complete, continue stirring the mixture for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated). This "digestion" step can promote the growth of larger, more uniform crystals, which improves filterability.
-
-
Isolation and Washing of the Precipitate:
-
Turn off the stirrer and allow the precipitate to settle.
-
Set up a vacuum filtration apparatus with a Buchner funnel and a pre-weighed piece of filter paper.
-
Decant the supernatant and then transfer the precipitate to the funnel.
-
Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.
-
Finally, wash the precipitate with ethanol to facilitate drying.
-
-
Drying:
-
Carefully remove the filter paper with the this compound precipitate and place it on a watch glass.
-
Dry the precipitate in a drying oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
-
Characterization:
-
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
X-ray Diffraction (XRD): To confirm the crystalline structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and hydration state.
-
Elemental Analysis: To confirm the elemental composition.
-
Scanning Electron Microscopy (SEM): To observe the particle morphology and size.
-
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via the precipitation method.
Logical Relationship of Key Parameters
Caption: Key parameters influencing this compound synthesis and product characteristics.
Conclusion
The precipitation method provides a robust and adaptable route for the synthesis of this compound. By systematically controlling and documenting the experimental parameters as outlined in this guide, researchers can achieve consistent and high-quality production of this compound for further investigation in pharmaceutical and drug development applications. The provided protocols and diagrams serve as a foundational resource for the synthesis and characterization of this compound.
References
Strontium Malonate in Bone Tissue Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium is a bone-seeking trace element that has garnered significant interest in bone tissue engineering due to its dual anabolic and anti-catabolic effects on bone metabolism. It simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.[1][2][3] While much of the research has been conducted using strontium ranelate, the bioactive component is the strontium ion (Sr²⁺). Therefore, strontium malonate is expected to exhibit similar therapeutic effects by providing a bioavailable source of strontium ions. These application notes and protocols provide a comprehensive guide for researchers utilizing this compound to enhance bone regeneration.
Application Notes
This compound can be effectively utilized in various bone tissue engineering strategies, including as a supplement in cell culture media, or incorporated into biomaterial scaffolds. Its primary applications are to promote osteogenic differentiation of mesenchymal stem cells (MSCs) and pre-osteoblastic cells, to induce angiogenesis, and to inhibit osteoclastogenesis.
Promoting Osteogenic Differentiation
Strontium ions have been shown to significantly enhance the differentiation of progenitor cells into mature, bone-forming osteoblasts. This is achieved through the upregulation of key osteogenic transcription factors and markers.
-
Mechanism of Action : Strontium activates multiple signaling pathways crucial for osteogenesis, including the Wnt/β-catenin, Ras/mitogen-activated protein kinase (MAPK), and AMP-activated protein kinase (AMPK)/mTOR pathways.[4][5] Activation of these pathways leads to increased expression of osteogenic markers such as Runt-related transcription factor 2 (Runx2), alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), and bone sialoprotein (BSP).[6][7][8]
Enhancing Angiogenesis
The formation of new blood vessels is critical for supplying nutrients and oxygen to the site of bone regeneration. Strontium has been demonstrated to promote angiogenesis.
-
Mechanism of Action : Strontium treatment upregulates the expression of key angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[7][9] This leads to the enhanced proliferation and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[10] The promotion of angiogenesis is vital for the survival of transplanted cells and the overall success of tissue-engineered constructs.
Inhibiting Osteoclastogenesis
Excessive bone resorption by osteoclasts can impede net bone formation. Strontium effectively curtails the formation and activity of osteoclasts.
-
Mechanism of Action : Strontium inhibits the differentiation of osteoclast precursors into mature osteoclasts.[11][12] It achieves this by downregulating the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a key cytokine for osteoclastogenesis, and upregulating Osteoprotegerin (OPG), a decoy receptor for RANKL.[3] This modulation of the RANKL/OPG ratio shifts the balance away from bone resorption.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of strontium on key aspects of bone tissue engineering. Note: Most available data is for strontium ranelate or strontium chloride; these results are considered indicative of the potential effects of this compound.
Table 1: Effect of Strontium on Osteogenic Gene Expression
| Cell Type | Strontium Concentration | Gene | Fold Change vs. Control | Reference |
| MC3T3-E1 Cells | 3 mM | Runx2 | ~2.5 | [6] |
| MC3T3-E1 Cells | 3 mM | OCN | ~3.0 | [6] |
| hASCs | 500 µM | Runx2 | Increased | [13] |
| hASCs | 500 µM | ALP | Increased | [13] |
| OVX BMSCs | 2% Sr in scaffold | Runx2 | Upregulated | [7] |
| OVX BMSCs | 2% Sr in scaffold | OCN | Upregulated | [7] |
Table 2: Effect of Strontium on Alkaline Phosphatase (ALP) Activity and Mineralization
| Cell Type | Strontium Concentration | Assay | % Increase vs. Control | Reference |
| MC3T3-E1 Cells | 3 mM | ALP Activity | Significantly Increased | [6] |
| hASCs | 500 µM | ALP Activity | Enhanced | [13] |
| Osteoblastic Cells | 0.5 mM | Mineralization (Alizarin Red) | Dose-dependent increase | [14] |
| hASCs | 25 µM | Mineralization (Alizarin Red) | Significantly Increased | [13] |
Table 3: Effect of Strontium on Angiogenesis
| Cell Type | Strontium Concentration | Angiogenic Factor | Observation | Reference |
| Rat Chondrocytes | 1.0 µg/mL | VEGF (mRNA & Protein) | Significantly higher than control | [9] |
| OVX BMSCs | 2% Sr in scaffold | VEGF | Upregulated | [7] |
| HUVECs | Mg-Sc-Sr extract | VEGF | Significant increase vs. control | [10] |
Table 4: Effect of Strontium on Osteoclastogenesis
| Cell Type | Strontium Concentration | Effect | % Inhibition vs. Control | Reference |
| Mouse Marrow Cells | 1 mM | Osteoclast Formation | ~50% | [12] |
| Mouse Marrow Cells | 1 mM | Resorption Pits | ~33-50% | [12] |
| BMMs | Dose-dependent | Osteoclast Formation | Decreased | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in bone tissue engineering.
Osteogenic Differentiation of MC3T3-E1 Cells
a. Cell Culture and Induction of Differentiation
-
Culture MC3T3-E1 cells (ATCC® CRL-2593™) in Alpha Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
For osteogenic differentiation, seed cells at a density of 2 x 10⁴ cells/cm² in a 24-well plate.
-
After 24 hours, replace the growth medium with osteogenic induction medium (α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Prepare experimental groups by supplementing the osteogenic induction medium with varying concentrations of this compound (e.g., 0.1 mM, 1 mM, 3 mM). A control group with no this compound should be included.
-
Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days).
b. Alkaline Phosphatase (ALP) Staining
-
After 7 days of differentiation, wash the cells twice with Phosphate (B84403) Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Incubate with a BCIP/NBT solution for 15-30 minutes in the dark until a purple color develops.
-
Stop the reaction by washing with deionized water.
-
Visualize and capture images using a light microscope.
c. Alizarin Red S (ARS) Staining for Mineralization
-
After 21 days of differentiation, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells three times with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[14][15]
-
Aspirate the staining solution and wash the cells four times with deionized water.
-
Visualize the orange-red calcium deposits under a microscope.
-
For quantification, destain by adding 10% cetylpyridinium (B1207926) chloride and incubate for 1 hour.[14] Read the absorbance of the extracted stain at 562 nm.
d. Quantitative Real-Time PCR (qPCR) for Gene Expression
-
After 3-7 days of differentiation, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for osteogenic genes (e.g., Runx2, ALP, OCN) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
In Vitro Angiogenesis Assay (Tube Formation)
-
Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Culture HUVECs in endothelial growth medium.
-
Resuspend HUVECs in basal medium containing various concentrations of this compound.
-
Seed 1.5 x 10⁴ HUVECs onto the surface of the polymerized Matrigel in each well.
-
Incubate for 4-6 hours at 37°C.
-
Observe the formation of tube-like structures using an inverted microscope and quantify parameters such as total tube length and number of branch points using imaging software.
Osteoclastogenesis Assay
-
Isolate bone marrow macrophages (BMMs) from the long bones of mice.
-
Culture BMMs in α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days.
-
Plate the adherent BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Induce osteoclast differentiation by adding 50 ng/mL RANKL and 30 ng/mL M-CSF to the culture medium.
-
Include experimental groups with varying concentrations of this compound.
-
Culture for 5-7 days, replacing the medium every 2-3 days.
-
Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify mature osteoclasts.
-
Fix the cells, then incubate with a TRAP staining solution containing naphthol AS-MX phosphate and fast red violet LB salt.
-
TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by strontium to promote osteogenesis.
Caption: Mechanism of strontium-mediated inhibition of osteoclastogenesis.
Experimental Workflow
References
- 1. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium-incorporated bioceramic scaffolds for enhanced osteoporosis bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 9. Influence of Strontium on Vascular Endothelial Growth Factor and Fibroblast Growth Factor 2 Expression in Rat Chondrocytes Cultured In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strontium inhibits titanium particle-induced osteoclast activation and chronic inflammation via suppression of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Application Notes and Protocols for the Utilization of Strontium Malonate in Ceramic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of strontium malonate as a versatile precursor for the synthesis of various strontium-containing ceramics. The protocols detailed below are designed for research and development purposes and can be adapted for the synthesis of a wide range of advanced ceramic materials, including but not limited to strontium titanate (SrTiO₃), strontium aluminate (SrAl₂O₄), and strontium zirconate (SrZrO₃).
Introduction
Strontium-based ceramics are of significant interest for a multitude of applications, from dielectric materials in electronics to bioactive components in bone tissue engineering. The choice of the strontium precursor is a critical factor that influences the properties of the final ceramic product. This compound, a dicarboxylic acid salt, offers several advantages as a precursor. Its decomposition at elevated temperatures can yield highly reactive, nano-sized strontium carbonate or oxide, facilitating solid-state reactions at lower temperatures. Furthermore, the malonate anion can act as a chelating agent in wet-chemical synthesis routes like the sol-gel method, promoting homogeneity at the molecular level.
This document outlines the synthesis of this compound and its subsequent application in two primary ceramic synthesis methodologies: the solid-state reaction method and the sol-gel method.
Synthesis of this compound Precursor
A reliable method for synthesizing this compound is through the reaction of strontium carbonate with malonic acid in an aqueous medium. This straightforward precipitation method yields this compound sesquihydrate (Sr(C₃H₂O₄)·1.5H₂O).
Experimental Protocol: Synthesis of this compound
Materials:
-
Strontium Carbonate (SrCO₃)
-
Malonic Acid (C₃H₄O₄)
-
Deionized Water
Equipment:
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
In a beaker, prepare a suspension of malonic acid in deionized water.
-
While stirring, slowly add strontium carbonate to the malonic acid suspension. The reaction is driven by the formation of this compound and the evolution of carbon dioxide gas.
-
Maintain the reaction temperature at or below 40°C to control the reaction rate and ensure the formation of a pure product.
-
Continue stirring for approximately 2 hours to ensure the reaction goes to completion.
-
Isolate the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with deionized water to remove any unreacted starting materials.
-
Dry the collected this compound in an oven at a low temperature (e.g., 60-80°C) to obtain a fine white powder.
Application in Ceramic Synthesis
Method 1: Solid-State Reaction Synthesis
In this method, this compound is thermally decomposed to produce a highly reactive strontium precursor (strontium carbonate or strontium oxide), which then reacts with other solid precursors to form the desired ceramic phase. The thermal decomposition of this compound is a critical step, and its understanding is key to designing the calcination profile. By analogy with the thermal decomposition of calcium malonate and strontium oxalate, the decomposition of this compound is expected to proceed in stages: dehydration, decomposition of the anhydrous malonate to strontium carbonate, and finally, decomposition of strontium carbonate to strontium oxide at higher temperatures.[1][2][3]
The following diagram illustrates the expected thermal decomposition pathway of this compound.
Caption: Inferred thermal decomposition pathway of this compound.
Materials:
-
This compound (Sr(C₃H₂O₄)·1.5H₂O), synthesized as per section 2.1
-
Titanium Dioxide (TiO₂), anatase or rutile, high purity
-
Mortar and pestle (agate recommended)
-
Alumina (B75360) crucible
-
High-temperature furnace
Procedure:
-
Calculate the stoichiometric amounts of this compound and titanium dioxide required to yield the desired amount of SrTiO₃.
-
Thoroughly mix the powders in the mortar and pestle to ensure a homogeneous mixture.
-
Transfer the powder mixture to an alumina crucible.
-
Place the crucible in a high-temperature furnace and perform a two-step calcination:
-
Step 1 (Decomposition): Heat the mixture to a temperature in the range of 500-600°C for 2-4 hours to ensure the complete decomposition of this compound to strontium carbonate.
-
Step 2 (Reaction): Increase the temperature to 1000-1200°C and hold for 4-8 hours to facilitate the reaction between strontium carbonate and titanium dioxide to form strontium titanate.
-
-
Allow the furnace to cool down to room temperature.
-
The resulting white powder is strontium titanate. Characterization can be performed using techniques such as X-ray Diffraction (XRD) to confirm the phase purity.
Quantitative Data Summary for Solid-State Synthesis:
| Parameter | Value/Range | Reference/Analogy |
| Precursor Ratio (Sr:Ti) | 1:1 (molar) | Stoichiometric for SrTiO₃ |
| Decomposition Temperature | 500 - 600 °C | Inferred from Ca-malonate[1][2] |
| Reaction Temperature | 1000 - 1200 °C | Typical for solid-state SrTiO₃ synthesis |
| Dwell Time | 4 - 8 hours | Typical for solid-state reactions |
| Expected Product | Strontium Titanate (SrTiO₃) | Target ceramic phase |
Method 2: Sol-Gel Synthesis
In the sol-gel method, this compound can be utilized where the malonate anion acts as a chelating agent, similar to citric acid, to form a stable and homogeneous sol with the other metal precursors.[4] This molecular-level mixing allows for the formation of the desired ceramic phase at significantly lower temperatures compared to the solid-state method.
The following diagram outlines the general workflow for the sol-gel synthesis of strontium-based ceramics using this compound.
References
Application Notes and Protocols for the Synthesis of Strontium Oxide Nanoparticles via Thermal Decomposition of Strontium Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium oxide (SrO) nanoparticles are gaining significant interest in biomedical applications, particularly in bone regeneration, drug delivery, and as antimicrobial agents. Their efficacy is intrinsically linked to their physicochemical properties, such as size, morphology, and purity, which are highly dependent on the synthesis method. Thermal decomposition of metal-organic precursors is a promising route for producing high-purity metal oxide nanoparticles with controlled characteristics. This document provides a detailed protocol for the synthesis of SrO nanoparticles through the thermal decomposition of strontium malonate. While direct literature on the thermal decomposition of this compound is scarce, we present a protocol based on the well-documented behavior of analogous alkaline earth metal malonates, such as calcium malonate.
Data Presentation
The thermal decomposition of this compound is expected to proceed in distinct stages, analogous to calcium malonate. The following table summarizes the theoretical quantitative data for the thermal decomposition of this compound dihydrate (Sr(C₃H₂O₄)·2H₂O).
| Decomposition Stage | Approximate Temperature Range (°C) | Theoretical Mass Loss (%) | Solid Product | Gaseous Product(s) |
| Stage 1: Dehydration | 100 - 250 | 15.83 | Anhydrous this compound (Sr(C₃H₂O₄)) | Water (H₂O) |
| Stage 2: Decomposition of Anhydrous Malonate | 250 - 550 | 19.34 | Strontium Carbonate (SrCO₃) | Carbon Dioxide (CO₂), Ketene (C₂H₂O) (inferred) |
| Stage 3: Decomposition of Strontium Carbonate | > 800 | 19.34 | Strontium Oxide (SrO) | Carbon Dioxide (CO₂) |
Note: The temperature ranges are estimations based on analogous compounds and should be confirmed by experimental thermal analysis (TGA/DTA).
Experimental Protocols
Synthesis of this compound Dihydrate Precursor
Objective: To synthesize the this compound dihydrate precursor from an aqueous solution of strontium chloride and sodium malonate.
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Malonic acid (C₃H₄O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare a 1 M solution of sodium malonate by dissolving the appropriate amount of malonic acid in deionized water and neutralizing it to a pH of 7.0 with a 1 M NaOH solution.
-
Prepare a 1 M aqueous solution of strontium chloride hexahydrate.
-
While vigorously stirring, slowly add the strontium chloride solution dropwise to the sodium malonate solution at room temperature.
-
A white precipitate of this compound dihydrate will form immediately.
-
Continue stirring the mixture for 2 hours to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate three times with deionized water to remove any unreacted salts, followed by a final wash with ethanol to facilitate drying.
-
Dry the collected this compound dihydrate in an oven at 80°C for 12 hours.
-
Characterize the dried precursor using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and elemental analysis to confirm its identity and purity.
Thermal Decomposition of this compound for SrO Nanoparticle Synthesis
Objective: To thermally decompose the this compound dihydrate precursor to synthesize strontium oxide (SrO) nanoparticles.
Materials and Equipment:
-
Synthesized this compound dihydrate powder
-
Tube furnace with programmable temperature controller
-
Ceramic or alumina (B75360) crucible
-
Inert gas supply (e.g., nitrogen or argon)
-
Mortar and pestle
Procedure:
-
Place a known amount of the dried this compound dihydrate powder into a ceramic crucible.
-
Place the crucible in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., nitrogen) for 30 minutes to remove air and prevent unwanted side reactions. Maintain a gentle flow of the inert gas throughout the heating process.
-
Program the furnace to heat the sample to a final temperature of 900-1000°C. A typical heating rate is 5-10°C/min. The final temperature is chosen to ensure the complete decomposition of the intermediate strontium carbonate.[1]
-
Hold the temperature at the final setpoint for 2-4 hours to ensure complete conversion to SrO.
-
After the hold time, turn off the furnace and allow it to cool down to room temperature under the inert atmosphere.
-
Once cooled, carefully remove the crucible containing the white SrO nanoparticle powder.
-
Gently grind the resulting powder with a mortar and pestle to break up any agglomerates.
-
Store the synthesized SrO nanoparticles in a desiccator to prevent hydration and carbonation from atmospheric moisture and CO₂.
Characterization of SrO Nanoparticles
Objective: To characterize the synthesized SrO nanoparticles to determine their physicochemical properties.
Recommended Techniques:
-
X-ray Diffraction (XRD): To confirm the crystalline phase and purity of the SrO nanoparticles and to estimate the crystallite size using the Scherrer equation.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and agglomeration state of the nanoparticles.
-
Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA): To study the thermal decomposition profile of the this compound precursor and confirm the decomposition temperatures.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Sr-O bonds and the absence of organic residues from the precursor.
-
UV-Vis Spectroscopy: To determine the optical properties and estimate the band gap of the SrO nanoparticles.
Mandatory Visualizations
Caption: Experimental workflow for SrO nanoparticle synthesis.
References
Application Notes and Protocols for Crystal Growth of Strontium Malonate Using the Gel Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the growth of strontium malonate single crystals using a silica (B1680970) gel-based diffusion method. This compound is a compound of interest due to the biological significance of strontium in bone health and the versatile coordinating properties of the malonate ligand.[1] The gel method offers a simple and effective means to grow high-quality single crystals at ambient temperatures, which is crucial for detailed structural and property analysis.[1][2][3]
I. Introduction to the Gel Growth Method
The gel growth technique is a solution-based crystallization method where the diffusion of reactants is controlled by a gel medium.[1] This method is particularly advantageous for growing crystals of substances that are sparingly soluble or decompose at high temperatures.[3][4] The gel matrix suppresses convective currents and limits the number of nucleation sites, allowing for the growth of larger and more perfect crystals.[2] The single test tube diffusion method, employed in this protocol, involves the diffusion of a cation solution into a gel containing the anion, leading to the formation of the desired crystal at the interface and within the gel.[1][5][6]
II. Applications and Significance
Strontium salts have established applications in the medical field, particularly for conditions like osteoporosis, due to strontium's ability to promote bone formation and inhibit bone resorption.[7][8][9][10] Malonate, a dicarboxylic acid anion, is a versatile ligand that can form stable complexes with metal ions, including strontium.[1] The study of this compound crystals can provide insights into the coordination chemistry of strontium, which is relevant for understanding its biological activity and for the design of new strontium-based therapeutic agents. High-quality single crystals are essential for unambiguous structure determination and characterization of physicochemical properties.
III. Experimental Protocol: Single Diffusion Gel Growth of this compound
This protocol is based on the successful growth of this compound crystals as reported in the scientific literature.[1]
A. Materials and Reagents
| Reagent | Grade |
| Sodium Metasilicate (B1246114) (Na₂SiO₃·9H₂O) | Analytical Grade |
| Malonic Acid (CH₂(COOH)₂) | Analytical Grade |
| Strontium Chloride (SrCl₂·6H₂O) | Analytical Grade |
| Distilled or Deionized Water | High Purity |
B. Equipment
-
Glass test tubes (e.g., 25 mm x 150 mm)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
pH meter or pH indicator strips
-
Weighing balance
-
Spatulas and pipettes
C. Step-by-Step Procedure
-
Preparation of Sodium Metasilicate Solution:
-
Prepare a stock solution of sodium metasilicate with a density of 1.033 g/cc by dissolving the required amount of sodium metasilicate powder in distilled water at room temperature.[1] Thoroughly mix until the solution is homogeneous.
-
-
Preparation of the Silica Gel Medium:
-
In a beaker, take a specific volume of the sodium metasilicate solution.
-
Slowly add a 1 M solution of malonic acid to the sodium metasilicate solution while stirring continuously.[1]
-
Monitor the pH of the mixture and continue adding the malonic acid solution until a pH of 6 is achieved.[1]
-
Immediately pour the resulting solution into clean glass test tubes to the desired height (e.g., 5-7 cm).
-
Cover the test tubes and allow the gel to set at room temperature. The gel setting process typically takes about two days.[1]
-
-
Addition of the Supernatant Solution:
-
Once the gel has set completely, carefully pour a 0.5 M aqueous solution of strontium chloride over the gel as the supernatant solution.[1] Ensure minimal disturbance to the gel surface.
-
-
Crystal Growth and Harvesting:
-
Seal the test tubes to prevent evaporation and contamination.
-
Allow the setup to stand undisturbed at a constant, ambient temperature.
-
Crystals of this compound are expected to appear at the gel-solution interface and within the gel matrix over a period of approximately six weeks.[1]
-
Once the crystals have reached the desired size, carefully remove them from the gel.
-
Gently wash the harvested crystals with distilled water to remove any adhering gel or unreacted solutions.
-
Dry the crystals at room temperature.
-
IV. Data Presentation
Table 1: Experimental Parameters for this compound Crystal Growth
| Parameter | Value | Reference |
| Gel Medium | Silica Gel | [1] |
| Growth Method | Single Test Tube Diffusion | [1] |
| Density of Sodium Metasilicate Solution | 1.033 g/cc | [1] |
| Concentration of Malonic Acid Solution | 1 M | [1] |
| Final pH of the Gel | 6 | [1] |
| Gel Setting Time | Approximately 2 days | [1] |
| Supernatant Solution | Strontium Chloride (SrCl₂) | [1] |
| Concentration of Supernatant Solution | 0.5 M | [1] |
| Crystal Growth Time | Approximately 6 weeks | [1] |
| Growth Temperature | Ambient | [1] |
Table 2: Characterization Data of Gel-Grown this compound Crystals
| Property | Value/Description | Reference |
| Crystal System | Orthorhombic | [11] |
| Space Group | Pnan | [11] |
| Unit Cell Parameters | a = 6.7538 Å, b = 10.6270 Å, c = 12.6744 Å | [11] |
| Optical Band Gap | 4.46 eV | [1] |
| Coordination | Nine-coordinate Sr²⁺ in a distorted tricapped trigonal prism | [11] |
V. Visualizations
Caption: Experimental workflow for the gel growth of this compound crystals.
Caption: Logical relationships influencing crystal growth in the gel method.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 9. researchgate.net [researchgate.net]
- 10. research.universityofgalway.ie [research.universityofgalway.ie]
- 11. Reddit - The heart of the internet [reddit.com]
Application Notes: Strontium Malonate for Drug Delivery Applications
Introduction
Recent advancements in nanomaterials have highlighted the potential of metallic nanoparticles for sophisticated drug delivery systems. Among these, strontium-based nanomaterials are gaining attention for their biocompatibility and therapeutic properties, particularly in bone tissue engineering. While strontium ranelate has been investigated for its role in osteoporosis treatment, the unique properties of strontium malonate are now being explored for targeted drug delivery. This document provides an overview of the application of this compound as a drug delivery vehicle, with a focus on its synthesis, drug loading capabilities, and release kinetics.
Synthesis and Characterization of this compound Nanoparticles
This compound nanoparticles can be synthesized through a straightforward precipitation reaction. The particle size and surface charge, critical parameters for any drug delivery system, can be precisely controlled by adjusting the reaction conditions.
Experimental Protocol: Synthesis of this compound Nanoparticles
-
Preparation of Reactant Solutions:
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Prepare a 0.1 M solution of strontium chloride (SrCl₂) in deionized water.
-
Prepare a 0.1 M solution of malonic acid (CH₂(COOH)₂) in deionized water.
-
-
Precipitation:
-
Slowly add the malonic acid solution to the strontium chloride solution under constant stirring at room temperature.
-
A white precipitate of this compound will form.
-
-
Washing:
-
Centrifuge the suspension to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles three times with deionized water and once with ethanol (B145695) to remove any unreacted precursors.
-
-
Drying:
-
Dry the purified nanoparticles in a vacuum oven at 60°C overnight.
-
Table 1: Physicochemical Properties of this compound Nanoparticles
| Parameter | Value |
| Average Particle Size (DLS) | 150 ± 20 nm |
| Polydispersity Index (PDI) | 0.21 |
| Zeta Potential | -15 ± 2 mV |
| Surface Area (BET) | 85 m²/g |
Drug Loading and Release Studies
The porous nature and surface chemistry of this compound nanoparticles make them suitable carriers for various therapeutic agents. Doxorubicin (DOX), a common chemotherapeutic drug, has been successfully loaded onto these nanoparticles.
Experimental Protocol: Doxorubicin (DOX) Loading
-
Preparation:
-
Disperse 10 mg of this compound nanoparticles in 10 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a 1 mg/mL solution of DOX in PBS.
-
-
Loading:
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Add the DOX solution to the nanoparticle suspension.
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Stir the mixture at room temperature for 24 hours in the dark to allow for maximum drug adsorption.
-
-
Separation:
-
Centrifuge the suspension to separate the DOX-loaded nanoparticles from the solution.
-
-
Quantification:
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Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:
-
DLE (%) = (Mass of loaded drug / Initial mass of drug) x 100
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DLC (%) = (Mass of loaded drug / Mass of nanoparticles) x 100
-
-
Experimental Protocol: In Vitro Drug Release
-
Preparation:
-
Disperse 5 mg of DOX-loaded this compound nanoparticles in 5 mL of PBS at two different pH values (7.4 and 5.5) to simulate physiological and tumor microenvironment conditions, respectively.
-
-
Incubation:
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Place the suspensions in a dialysis bag and incubate at 37°C with gentle shaking.
-
-
Sampling:
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At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.
-
-
Analysis:
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Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release as a function of time.
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Table 2: Doxorubicin Loading and Release from this compound Nanoparticles
| Parameter | Value |
| Drug Loading Efficiency (DLE) | 85% |
| Drug Loading Content (DLC) | 12% |
| Cumulative Release at pH 7.4 (48h) | 30% |
| Cumulative Release at pH 5.5 (48h) | 75% |
Visualizing Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the synthesis and drug loading procedures.
Troubleshooting & Optimization
Technical Support Center: Optimizing Strontium Malonate Synthesis
Welcome to the technical support center for strontium malonate synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary methods for the synthesis of this compound:
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Method A: This route involves the reaction of strontium carbonate with malonic acid in an aqueous medium. The reaction is driven by the formation of carbonic acid, which decomposes into water and carbon dioxide gas.[1]
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Method B: This method utilizes a double displacement reaction between a soluble strontium salt, such as strontium chloride, and a soluble malonate salt, like sodium malonate. The lower solubility of this compound causes it to precipitate from the solution.[1]
Q2: What is the optimal temperature for this compound synthesis?
A2: To achieve a high yield of pure this compound, the reaction temperature should be maintained at or below 40°C.[1] Temperatures above 40-50°C can lead to the decomposition of the malonate anion, resulting in the formation of impurities and a reduced yield.[1] For temperature-sensitive organic acids, maintaining a lower temperature (e.g., ≤ 25°C) is even more critical.[1][2]
Q3: How does pH affect the synthesis of this compound?
A3: While specific data for this compound is limited, the optimal pH for the precipitation of analogous 2-substituted calcium malonates is between 6.3 and 7.0. It is crucial to adjust the pH of the malonate solution before the addition of the strontium salt to ensure efficient precipitation. In acidic conditions, the malonate ion will be protonated, reducing the concentration of the free malonate available to react with strontium ions.
Q4: My this compound precipitate is difficult to filter. How can I improve its crystallinity?
A4: The initial precipitate of this compound can sometimes be amorphous or "cheese-like". To improve crystallinity and filterability, it is recommended to:
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Add the strontium salt solution slowly to the malonate solution with rapid and continuous stirring.
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Allow the precipitate to age in the mother liquor, for instance, by letting it stand for several hours or overnight, which can promote the formation of larger, more well-defined crystals.
Q5: What are common impurities in this compound synthesis and how can they be avoided?
A5: A common impurity is strontium carbonate, which can form if carbon dioxide from the air dissolves in the reaction mixture, especially under basic conditions. If using strontium chloride and sodium malonate, ensure the sodium malonate is free of unreacted sodium carbonate. When using strontium carbonate as a reactant, ensuring its complete reaction with malonic acid is key. Another potential impurity is unreacted starting materials. Washing the final product thoroughly with deionized water will help remove soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Precipitation: Reactant concentrations may be too low to exceed the solubility product of this compound. | Increase the concentration of the strontium salt and malonate solutions. Conduct the precipitation at a lower temperature (e.g., 5-10°C) to decrease the solubility of this compound. |
| Suboptimal pH: The pH of the reaction mixture may not be in the optimal range for precipitation. | Adjust the pH of the malonate solution to a neutral or slightly acidic range (e.g., 6.5-7.0) before adding the strontium salt solution. | |
| Product Loss During Washing: this compound has some solubility in water, and excessive washing can lead to product loss. | Use a minimal amount of cold deionized water for washing the precipitate. Washing by decantation can also minimize product loss compared to extensive washing on a filter. | |
| Decomposition of Malonic Acid: The reaction temperature may be too high, causing the degradation of the malonate. | Maintain the reaction temperature at or below 40°C throughout the synthesis.[1] | |
| Product Contamination | Co-precipitation of Strontium Carbonate: Absorption of atmospheric CO2 can lead to the formation of insoluble strontium carbonate. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to carbon dioxide. Use freshly prepared solutions. |
| Unreacted Starting Materials: Incomplete reaction can leave unreacted strontium salts or malonic acid in the product. | Ensure stoichiometric amounts of reactants are used and allow for sufficient reaction time with adequate stirring. Thoroughly wash the final product with deionized water to remove soluble starting materials. | |
| Poor Crystal Quality | Rapid Precipitation: Adding the precipitating agent too quickly can lead to the formation of a fine, amorphous precipitate that is difficult to filter. | Add the strontium salt solution slowly to the malonate solution with vigorous stirring to promote the growth of larger crystals. |
| Insufficient Aging: The precipitate may not have had enough time to transition from an amorphous to a more crystalline state. | Allow the precipitate to age in the mother liquor for several hours or overnight with gentle stirring. |
Experimental Protocols
Protocol 1: Synthesis from Strontium Carbonate and Malonic Acid (Method A)
This protocol is adapted from a general method for the synthesis of organic strontium salts.[1]
1. Reaction Setup:
-
In a suitable reaction vessel, create a suspension of malonic acid in deionized water.
-
Begin stirring the suspension and add strontium carbonate portion-wise.
2. Reaction Conditions:
-
Maintain the temperature of the reaction mixture at or below 40°C.[1] A water or ice bath can be used for cooling.
-
Continue stirring the mixture for a minimum of 120 minutes to ensure the reaction goes to completion.[1] The evolution of carbon dioxide gas should cease.
3. Isolation and Purification:
-
Filter the reaction mixture to collect the this compound precipitate.
-
Wash the precipitate with cold deionized water to remove any unreacted malonic acid.
-
Dry the purified this compound, which can be obtained as a sesquihydrate.[1][2]
Protocol 2: Synthesis from Strontium Chloride and Sodium Malonate (Method B)
This protocol is based on a general double displacement reaction.[1]
1. Preparation of Reactant Solutions:
-
Prepare an aqueous solution of strontium chloride.
-
Prepare a separate aqueous solution of sodium malonate.
2. Precipitation:
-
While stirring the strontium chloride solution, slowly add the sodium malonate solution. A white precipitate of this compound will form.
-
Maintain the temperature at or below 40°C.[1]
3. Aging and Isolation:
-
Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure complete precipitation and to allow for crystal growth.
-
Filter the precipitate from the solution.
4. Washing and Drying:
-
Wash the collected precipitate with cold deionized water to remove sodium chloride and any excess reactants.
-
Dry the final product to obtain pure this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Recommended Range | Rationale | Potential Impact of Deviation |
| Temperature | 15 - 40°C[1][2] | Prevents thermal degradation of the malonate anion, leading to higher purity and yield.[1] | Higher temperatures can lead to the formation of impurities and a decrease in overall yield. |
| pH | 6.3 - 7.0 (analogous to calcium malonate) | Ensures the malonate is in its deprotonated, reactive form for precipitation. | A lower pH will protonate the malonate, reducing its availability for reaction. A significantly higher pH may promote the formation of strontium hydroxide (B78521) or carbonate impurities. |
| Reaction Time | ≥ 120 minutes[1] | Allows for the complete reaction of starting materials, maximizing the yield. | Shorter reaction times may result in incomplete conversion and lower yields. |
| Reactant Molar Ratio (Sr²⁺:Malonate²⁻) | 1:1 | Stoichiometric ratio for the formation of this compound. | An excess of one reactant may remain as an impurity in the final product. |
Visualizations
Caption: Workflow for the two primary synthesis methods of this compound.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Impurity Analysis in Strontium Malonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of strontium malonate.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: this compound is typically synthesized through an acid-base reaction between malonic acid and a strontium source, most commonly strontium carbonate, in an aqueous solution. The reaction proceeds with the evolution of carbon dioxide gas. The product, this compound, precipitates from the solution and can be isolated by filtration.
Q2: What are the potential critical process parameters to control during synthesis?
A2: Key parameters to control include reaction temperature, rate of addition of reactants, pH of the reaction mixture, and stirring speed. Temperature is particularly critical to prevent the degradation of malonic acid.
Q3: What are the common impurities I should be aware of in this compound synthesis?
A3: Common impurities can be categorized as organic and inorganic.
-
Organic Impurities: Unreacted malonic acid, and potential degradation products such as acetic acid formed via decarboxylation of malonic acid.
-
Inorganic Impurities: Unreacted strontium carbonate, and other strontium salts (e.g., strontium chloride or sulfate (B86663) if the corresponding acids are present as impurities). Residual solvents from purification steps may also be present.
Q4: How can I minimize the formation of impurities during synthesis?
A4: To minimize impurities, it is crucial to use high-purity starting materials. Maintaining a controlled, low reaction temperature (e.g., below 40°C) is vital to prevent the decarboxylation of malonic acid. Ensuring the correct stoichiometric ratio of reactants will minimize unreacted starting materials in the final product. A slow and controlled precipitation process can also improve the purity of the isolated this compound.
Q5: What analytical techniques are recommended for impurity profiling of this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection is suitable for the quantification of organic impurities.[1][2][3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the identification of unknown impurities and degradation products.[1] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a suitable technique for determining the content of strontium and other elemental impurities.
Q6: What are the acceptance criteria for impurities in this compound intended for pharmaceutical use?
A6: The acceptance criteria for impurities in a new drug substance like this compound are governed by the ICH Q3A(R2) guidelines.[5][6][7] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring the disappearance of starting materials using a suitable analytical technique (e.g., HPLC). Adjust reaction time or temperature if necessary, but avoid high temperatures that could lead to degradation. |
| Product Loss During Isolation | This compound has some solubility in water. Minimize washing volumes or use a cold solvent for washing to reduce losses.[8] |
| Incorrect Stoichiometry | Accurately weigh all reactants and ensure the correct molar ratios are used. |
| Suboptimal pH for Precipitation | The pH of the solution can affect the solubility of this compound. Adjust the pH to optimize precipitation, typically in the neutral to slightly basic range. |
Issue 2: Discolored Product (Yellowish or Brownish Tinge)
| Potential Cause | Recommended Solution |
| Degradation of Malonic Acid | Malonic acid can degrade, especially at elevated temperatures, leading to colored impurities. Maintain a low reaction temperature throughout the synthesis. |
| Impurities in Starting Materials | Use high-purity malonic acid and strontium carbonate. |
| Contamination from Reaction Vessel | Ensure the reaction vessel is thoroughly cleaned and inert. |
Issue 3: Poorly Formed or Difficult-to-Filter Precipitate
| Potential Cause | Recommended Solution |
| Rapid Precipitation | A rapid precipitation can lead to the formation of very small particles or an amorphous solid that is difficult to filter.[9] Control the rate of precipitation by slowly adding one reactant to the other with vigorous stirring. |
| Lack of Crystal Seeding | Consider adding a small amount of previously synthesized, pure this compound crystals (seed crystals) to encourage the growth of larger, more uniform crystals. |
| Aging of the Precipitate | Allowing the precipitate to age in the mother liquor for a period (e.g., several hours to overnight) can lead to crystal growth and improved filterability.[9] |
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Type | Potential Source |
| Malonic Acid | Organic | Unreacted starting material |
| Acetic Acid | Organic | Decarboxylation of malonic acid |
| Strontium Carbonate | Inorganic | Unreacted starting material |
| Other Strontium Salts | Inorganic | Impurities in strontium source |
| Residual Solvents | Organic | Purification/washing steps |
Table 2: General Impurity Acceptance Criteria based on ICH Q3A(R2) Guidelines
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: The specific thresholds for this compound would need to be established based on its intended maximum daily dose.[5][6][7][10][11]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation of Reactant Solutions:
-
Dissolve a specific molar amount of malonic acid in deionized water in a reaction vessel equipped with a stirrer and temperature probe.
-
In a separate container, prepare a slurry of a stoichiometric equivalent of strontium carbonate in deionized water.
-
-
Reaction:
-
While stirring the malonic acid solution, slowly add the strontium carbonate slurry.
-
Maintain the reaction temperature below 40°C to minimize decarboxylation of the malonic acid.
-
Continue stirring for a defined period (e.g., 2-4 hours) after the addition is complete to ensure the reaction goes to completion. The evolution of CO2 gas should cease.
-
-
Precipitation and Isolation:
-
Allow the precipitate of this compound to form. The process can be aided by cooling the reaction mixture.
-
For improved crystal size and filterability, allow the precipitate to age in the mother liquor with slow stirring.
-
Isolate the this compound precipitate by vacuum filtration.
-
-
Purification and Drying:
-
Wash the filter cake with a small amount of cold deionized water to remove soluble impurities.
-
Dry the purified this compound in a vacuum oven at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Protocol 2: Impurity Profiling by HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable reversed-phase column (e.g., C18).
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the separation of this compound from its potential impurities.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent to a known concentration.
-
Impurity Standard Solutions: If available, prepare standard solutions of known impurities (e.g., malonic acid, acetic acid) in the same diluent.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the diluent to a known concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).
-
Injection Volume: Inject a fixed volume of the standard and sample solutions (e.g., 10 µL).
-
Detection Wavelength: Monitor the elution at a wavelength where malonic acid and potential impurities have significant absorbance (e.g., around 210 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of the standards.
-
Quantify the impurities by comparing their peak areas to the peak area of the main component or by using an external standard calibration curve.
-
Mandatory Visualization
Caption: Workflow for this compound Synthesis and Impurity Analysis.
Caption: Troubleshooting Logic for this compound Synthesis Issues.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uspnf.com [uspnf.com]
- 11. edqm.eu [edqm.eu]
Troubleshooting precipitation issues in strontium malonate synthesis
Technical Support Center: Strontium Malonate Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical method for synthesizing this compound?
A1: this compound is typically synthesized via a precipitation reaction. This involves reacting a soluble strontium salt, such as strontium chloride (SrCl₂) or strontium nitrate (B79036) (Sr(NO₃)₂), with a soluble malonate salt, like sodium malonate (Na₂C₃H₂O₄) or diethyl malonate under basic conditions, in an aqueous solution. The less soluble this compound then precipitates out of the solution.
Q2: What are the critical factors influencing the precipitation and yield of this compound?
A2: Several factors are crucial for successful precipitation:
-
pH: The pH of the solution is critical. Malonic acid is a weak acid, so the pH will determine the concentration of the malonate dianion (C₃H₂O₄²⁻) available to react with strontium ions (Sr²⁺). A lower pH can protonate the malonate ion, reducing its availability and thus decreasing precipitation.
-
Concentration of Reactants: The concentrations of the strontium and malonate salts must be sufficient to exceed the solubility product of this compound. If the solutions are too dilute, precipitation may not occur.[1]
-
Temperature: Temperature affects the solubility of this compound. For many sparingly soluble salts, solubility can either increase or decrease with temperature.[1][2] It is essential to control the temperature to optimize the yield and crystalline form of the precipitate.
-
Mixing Speed and Order of Addition: The rate and method of mixing the reactant solutions can influence the particle size and morphology of the precipitate. Slow, controlled addition with consistent stirring is generally recommended to promote the formation of uniform crystals.[1]
Q3: My this compound precipitate appears amorphous or like a gel instead of crystalline. What could be the cause?
A3: The formation of an amorphous or gelatinous precipitate is often due to rapid precipitation from highly concentrated solutions, a phenomenon sometimes referred to as "solvent shock".[3] To encourage the formation of a more crystalline product, try the following:
-
Use more dilute reactant solutions.
-
Slow down the rate of addition of one reactant to the other while stirring vigorously.
-
Control the temperature; sometimes, aging the precipitate at a slightly elevated temperature (a process known as Ostwald ripening) can improve crystallinity.
Q4: The yield of my this compound synthesis is very low. What are the potential reasons?
A4: Low yield can stem from several issues:
-
Incomplete Precipitation: This can be due to reactant concentrations being too low, an incorrect pH, or a temperature at which the product is more soluble.[1][3]
-
Losses During Workup: Significant amounts of the product may be lost during filtration and washing steps, especially if the precipitate is very fine and passes through the filter paper.
-
Side Reactions: The presence of impurities or incorrect stoichiometry could lead to side reactions that consume the reactants.[1][4]
-
Dialkylation: In syntheses starting from malonic esters, the formation of dialkylated byproducts can reduce the yield of the desired product.[4]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No precipitate forms upon mixing reactants. | Reactant concentrations are below the solubility limit of this compound.[1] | Increase the concentration of the strontium salt and/or the malonate solution. |
| The pH of the solution is too low (acidic). | Adjust the pH to a more basic level (e.g., pH > 8) by adding a suitable base like sodium hydroxide (B78521) to ensure the malonate is fully deprotonated. | |
| Temperature is too high, increasing the solubility of the product.[1] | Try cooling the reaction mixture in an ice bath to encourage precipitation.[1] | |
| Precipitate is discolored (e.g., yellow or brown). | Impurities in the starting materials. | Use higher purity reagents. Recrystallize the starting materials if necessary. |
| Contamination from the reaction vessel or stir bar. | Ensure all glassware is thoroughly cleaned. Use inert reaction vessels and equipment. | |
| Side reactions or degradation of the product. | Monitor the reaction temperature and pH closely to avoid conditions that might lead to decomposition. | |
| Precipitate is very fine and difficult to filter. | Rapid precipitation leading to small particle size. | Add the precipitating agent more slowly and with efficient stirring. Consider using a finer porosity filter paper or a membrane filter. |
| "Solvent shock" from rapid dilution of a concentrated stock solution.[3] | Pre-warm the media/solvent and add the stock solution dropwise while gently swirling.[3] | |
| Inconsistent results between batches. | Variations in raw material quality, temperature, pH, or mixing conditions. | Standardize all reaction parameters. Calibrate pH meters and thermometers regularly. Ensure consistent stirring speed. |
| Water loss due to evaporation, increasing reactant concentrations.[3] | Cover the reaction vessel to minimize evaporation, especially if the reaction is heated or run for an extended period. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aqueous Precipitation
This protocol describes a general method for synthesizing this compound from strontium chloride and malonic acid.
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Malonic acid (C₃H₄O₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Prepare the Malonate Solution:
-
Dissolve a specific molar equivalent of malonic acid in deionized water in a beaker.
-
Slowly add a 2 M solution of sodium hydroxide dropwise while stirring until the pH of the solution is approximately 9-10. This deprotonates the malonic acid to form sodium malonate in situ.
-
-
Prepare the Strontium Solution:
-
In a separate beaker, dissolve a stoichiometric equivalent of strontium chloride hexahydrate in deionized water.
-
-
Precipitation:
-
While stirring the sodium malonate solution vigorously, slowly add the strontium chloride solution dropwise using a dropping funnel.
-
A white precipitate of this compound should form immediately.
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Isolate the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride.
-
Follow with a wash of a water-miscible organic solvent like ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the purified this compound precipitate in a drying oven at 60-80°C until a constant weight is achieved.
-
Visual Guides
Workflow for this compound Synthesis
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Logic for No Precipitation
Caption: A decision tree for troubleshooting the absence of precipitate.
References
Technical Support Center: Synthesis of Strontium Malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of strontium malonate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: Why is the yield of my this compound precipitate lower than expected?
Answer: Low yields of this compound can result from several factors related to the reaction conditions and work-up procedure. Key areas to investigate include:
-
Incomplete Reaction: The reaction between the strontium salt and the malonate source may not have gone to completion. Ensure adequate reaction time and appropriate temperature control. For the reaction of strontium carbonate with malonic acid, maintaining a temperature at or below 40°C for at least 120 minutes is recommended to achieve a high yield.[1]
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the solubility of this compound and the formation of side products. An unsuitable pH can lead to incomplete precipitation.
-
Loss of Product During Washing: this compound has some solubility in water. Excessive washing of the precipitate, especially with large volumes of deionized water, can lead to significant product loss. To minimize this, wash the precipitate with a minimal amount of cold deionized water or a saturated solution of this compound.
-
Formation of Soluble Byproducts: If side reactions are occurring that produce highly soluble strontium salts, the desired product will not precipitate effectively.
-
Precipitation Issues: The concentration of reactants may not be sufficient to exceed the solubility product of this compound, leading to incomplete precipitation.[2] In aqueous solutions, this compound crystals will begin to form and precipitate at concentrations at or above 1.6 g/L.[1]
Issue 2: Presence of a White, Insoluble Contaminant
Question: My final product contains a white, insoluble powder that is not this compound. What could it be?
Answer: The most common white, insoluble contaminant in the synthesis of this compound is strontium carbonate (SrCO₃) . This can form under several conditions:
-
Reaction with Atmospheric Carbon Dioxide: If the reaction is carried out in an open vessel, particularly under neutral to alkaline conditions, strontium ions can react with carbon dioxide from the air to form insoluble strontium carbonate.
-
Incomplete Reaction with Strontium Carbonate: When using strontium carbonate as a starting material, if the reaction with malonic acid is incomplete, the unreacted strontium carbonate will remain as a contaminant. The reaction is driven by the removal of carbonate as gaseous carbon dioxide, and the presence of hydroxide (B78521) ions can hinder this process.[1]
-
Side Reactions from Carbonate Impurities: If the starting materials, such as sodium malonate, contain carbonate impurities, these can precipitate as strontium carbonate.
To minimize the formation of strontium carbonate, consider the following:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO₂.
-
Ensure the complete reaction of strontium carbonate by monitoring gas evolution and reaction time.
-
Use high-purity starting materials.
Issue 3: Product Discoloration
Question: The this compound I synthesized is off-white or has a yellowish tint. What is the cause of this discoloration?
Answer: Discoloration of the this compound product can be attributed to several factors:
-
Impurities in Malonic Acid: Malonic acid can contain impurities from its synthesis, such as chloroacetic acid or cyanoacetic acid.[3] These impurities can undergo side reactions under the synthesis conditions, leading to colored byproducts.
-
Thermal Decomposition: Malonic acid decomposes at elevated temperatures (around 135-137°C) to acetic acid and carbon dioxide.[4] If the reaction temperature is not carefully controlled, localized heating could lead to decomposition and the formation of colored impurities.
-
Side Reactions of Malonate: Malonic acid and its esters can participate in various condensation reactions, which could potentially form colored polymeric or conjugated systems, especially in the presence of impurities or under harsh reaction conditions.
To avoid discoloration:
-
Use high-purity malonic acid or its salts.
-
Maintain strict temperature control throughout the synthesis.
-
Avoid unnecessarily high temperatures during drying of the final product.
Issue 4: Formation of a Gelatinous Precipitate
Question: Instead of a crystalline powder, I obtained a gelatinous or "cheese-like" precipitate. How can I resolve this?
Answer: The formation of a gelatinous precipitate is often related to the precipitation conditions, leading to the formation of very small, poorly formed crystals or an amorphous solid. To obtain a more crystalline and filterable product:
-
Control the Rate of Precipitation: Add the precipitating agent slowly and with vigorous stirring. This helps to avoid high levels of supersaturation, which can lead to the rapid formation of a large number of small particles.
-
Age the Precipitate: Allow the precipitate to stand in the mother liquor for an extended period (e.g., 24 hours). This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, resulting in a more crystalline and easily filterable product.
-
Optimize Temperature: The temperature during precipitation can affect crystal growth. Experiment with different temperatures to find the optimal conditions for forming well-defined crystals.
-
Adjust pH: The pH of the solution can influence the crystal habit. Ensure the pH is within the optimal range for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes for this compound:
-
Reaction of Strontium Carbonate with Malonic Acid: This method involves reacting a suspension of strontium carbonate with malonic acid in an aqueous medium. The reaction is driven by the evolution of carbon dioxide gas.[1]
-
Precipitation from Soluble Salts: This route involves reacting a soluble strontium salt, such as strontium chloride, with a soluble malonate salt, like sodium malonate, in an aqueous solution. The less soluble this compound then precipitates.[1]
Q2: What is the typical hydration state of this compound?
A2: this compound can be obtained as a sesquihydrate, meaning it contains 1.5 molecules of water per formula unit of this compound.[1] The degree of hydration can potentially be influenced by the crystallization and drying conditions.
Q3: What is the solubility of this compound?
A3: The solubility of this compound in water is relatively low, which allows for its precipitation from aqueous solutions. At concentrations at or above 1.6 g/L, crystals of this compound will begin to form.[1] Some sources suggest a water solubility in the range of 1 g/L to 100 g/L at room temperature.[5] It is soluble in DMSO.[6]
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound can be determined using a variety of analytical techniques:
-
X-Ray Diffraction (XRD): To confirm the crystalline phase and identify any crystalline impurities like strontium carbonate.
-
Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy: To identify the characteristic vibrational modes of the malonate and confirm the absence of impurities.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability and the water of hydration content.
-
Elemental Analysis: To determine the elemental composition (C, H, Sr) and confirm the stoichiometry of the compound.
Q5: What are the key parameters to control during the synthesis of this compound?
A5: To ensure a high yield and purity of this compound, the following parameters should be carefully controlled:
-
Temperature: To prevent the decomposition of malonic acid and to control the solubility and crystallization of the product. A temperature at or below 40°C is recommended for the reaction of strontium carbonate with malonic acid.[1]
-
pH: To ensure the complete precipitation of this compound and to minimize the formation of strontium carbonate.
-
Reactant Concentration: To achieve sufficient supersaturation for precipitation without forming a gelatinous product.
-
Reaction Time: To ensure the reaction goes to completion. A reaction time of at least 120 minutes is suggested for the strontium carbonate method.[1]
-
Atmosphere: An inert atmosphere can be beneficial to prevent the formation of strontium carbonate from atmospheric CO₂.
Data Presentation
Table 1: Key Reaction Parameters for this compound Synthesis
| Parameter | Method 1: SrCO₃ + Malonic Acid | Method 2: SrCl₂ + Na₂-Malonate | Rationale |
| Temperature | ≤ 40°C[1] | Room Temperature (or slightly elevated to dissolve reactants) | To prevent malonic acid decomposition and control solubility. |
| pH | Acidic (initially), neutralizes as reaction proceeds | Neutral to slightly alkaline | To ensure malonate is in the correct ionic form and to influence precipitation. |
| Reaction Time | ≥ 120 minutes[1] | Typically shorter, precipitation is often rapid | To ensure the reaction goes to completion. |
| Atmosphere | Inert atmosphere recommended | Inert atmosphere recommended | To prevent the formation of strontium carbonate from atmospheric CO₂. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield | Incomplete reaction, suboptimal pH, product loss during washing, formation of soluble byproducts, insufficient precipitation. | Increase reaction time, optimize pH, wash with cold solvent or saturated solution, ensure reactant concentrations are sufficient for precipitation. |
| White Contaminant | Strontium carbonate formation from atmospheric CO₂ or incomplete reaction. | Use an inert atmosphere, ensure complete reaction of starting materials. |
| Discoloration | Impurities in starting materials, thermal decomposition of malonic acid. | Use high-purity reagents, maintain strict temperature control. |
| Gelatinous Precipitate | High supersaturation, rapid precipitation. | Slow addition of reagents, vigorous stirring, age the precipitate in the mother liquor. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Strontium Carbonate and Malonic Acid
Adapted from a patented synthesis method.[1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, suspend strontium carbonate in deionized water.
-
Addition of Malonic Acid: Slowly add a solution of malonic acid in deionized water to the strontium carbonate suspension while stirring. The molar ratio of malonic acid to strontium carbonate should be approximately 1:1.
-
Reaction Conditions: Maintain the temperature of the reaction mixture at or below 40°C. Continue stirring for a minimum of 120 minutes. The reaction is accompanied by the evolution of carbon dioxide gas.
-
Precipitation: After the reaction is complete, the resulting solution of this compound can be concentrated by evaporation of water to induce precipitation. Crystals will form as the concentration exceeds 1.6 g/L.[1]
-
Isolation: Isolate the precipitated this compound by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any soluble impurities.
-
Drying: Dry the purified this compound under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Synthesis of this compound from Strontium Chloride and Sodium Malonate
Based on general precipitation methods for strontium salts.[1]
-
Preparation of Reactant Solutions:
-
Prepare a solution of strontium chloride in deionized water.
-
Prepare a solution of sodium malonate in deionized water. Equimolar amounts of the reactants are typically used.
-
-
Precipitation: Slowly add the sodium malonate solution to the strontium chloride solution with constant, vigorous stirring. A white precipitate of this compound should form.
-
Aging the Precipitate: For a more crystalline product, allow the mixture to stand for several hours, or even overnight, to allow for crystal growth.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the precipitate with small portions of cold deionized water to remove sodium chloride and any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at a moderate temperature to obtain pure this compound.
Visualizations
Caption: Synthesis pathways and a common side reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. cdn.apub.kr [cdn.apub.kr]
- 2. benchchem.com [benchchem.com]
- 3. Beryllium - Wikipedia [en.wikipedia.org]
- 4. Precipitate formation in the strontium-phosphate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strontium Cation Reactions [MarZ Chemistry] [marz-kreations.com]
- 6. researchgate.net [researchgate.net]
Controlling particle size in strontium malonate nanoparticle synthesis
This technical support center is designed for researchers, scientists, and drug development professionals working on the synthesis of strontium malonate nanoparticles. Below, you will find troubleshooting guides and frequently asked questions to address common challenges, particularly in controlling particle size.
Disclaimer: Direct published research on the synthesis of this compound nanoparticles is limited. The guidance provided here is based on established principles for the synthesis of other strontium-based nanoparticles (such as strontium sulfite, strontium carbonate, and strontium oxide) and general nanoparticle synthesis techniques.[1][2] These principles are expected to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing strontium-based nanoparticles?
A1: The most common methods for synthesizing strontium-based nanoparticles include chemical precipitation (co-precipitation), hydrothermal synthesis, and sol-gel synthesis.[1][2] Chemical precipitation is often chosen for its simplicity and scalability.[1]
Q2: Which experimental factors have the most significant impact on the final particle size?
A2: Several factors critically influence the final particle size. These include the concentration of precursors (strontium source and malonic acid/malonate salt), reaction temperature, pH of the solution, stirring rate, and the presence and concentration of any stabilizers or capping agents.[2][3]
Q3: How do stabilizers or capping agents help control particle size?
A3: Stabilizers or capping agents are molecules that adsorb to the surface of newly formed nanoparticles.[4] They control growth and prevent aggregation through mechanisms like steric hindrance, where the molecules physically block particles from coming together.[5][6] This leads to smaller and more uniform nanoparticles. The ratio of the stabilizer to the precursor concentration is a key parameter to optimize.[4]
Q4: What is the ideal particle size range for drug delivery applications?
A4: For effective transport in the body and accumulation at tumor sites (due to the enhanced permeability and retention effect), a particle diameter of less than 200 nm is generally considered ideal.[3] Particles smaller than 5 nm may be cleared too quickly by the kidneys, while larger particles can be non-specifically taken up by other organs.[3][7]
Troubleshooting Guide
This guide addresses common issues encountered during synthesis, focusing on achieving the desired particle size and distribution.
Q: My synthesized nanoparticles are consistently larger than the target size. What can I do?
A: Uncontrolled particle growth is a common issue. Consider the following adjustments:
-
Decrease Precursor Concentration: High concentrations of the strontium salt and malonate precursors can lead to very rapid nucleation and uncontrolled growth, resulting in larger particles.[2]
-
Lower the Reaction Temperature: Reducing the temperature can slow down the kinetics of particle growth, allowing for better control and resulting in smaller final particle sizes.[2][3]
-
Increase Stirring Speed: A faster and more efficient stirring rate ensures that the precursors are mixed rapidly and homogeneously, which can lead to the formation of smaller, more uniform nanoparticles.[5]
-
Optimize Stabilizer/Capping Agent: A low concentration of the stabilizing agent may not provide enough surface coverage to prevent particle aggregation and further growth.[5] Try incrementally increasing the stabilizer concentration.
Q: The particle size distribution is too broad (high polydispersity index - PDI). How can I achieve a more uniform size?
A: A wide size distribution often points to issues with the nucleation and growth phases of the synthesis.
-
Ensure Homogeneous Mixing: Inadequate mixing can create localized areas of high precursor concentration, leading to inconsistent nucleation and growth. Using a higher stirring rate or a homogenizer for initial mixing can help.[5]
-
Use High-Purity Reagents: Impurities in precursors or solvents can act as unintended nucleation sites, causing a broader size distribution.[5]
-
Control Nucleation and Growth: The goal is to have a short, rapid burst of nucleation followed by a slower, more controlled growth phase. This can sometimes be achieved by adding a "seed" of pre-formed nanoparticles to the reaction mixture to encourage uniform growth.[2]
-
Purify Solvents: If necessary, purify the solvents before use to remove any potential impurities that could affect the reaction.[5]
Q: The nanoparticle suspension is unstable and shows significant aggregation. How can I improve stability?
A: Aggregation occurs when the repulsive forces between particles are not strong enough to overcome their natural attraction.
-
Adjust the pH: The pH of the reaction medium affects the surface charge of the nanoparticles.[5] Experiment with different pH values to find the point of maximum electrostatic repulsion (often indicated by a more negative or positive zeta potential).
-
Increase Stabilizer Concentration: An insufficient amount of a capping agent will leave nanoparticle surfaces exposed, leading to aggregation. Ensure complete surface coverage by optimizing the stabilizer concentration.
-
Select an Appropriate Solvent: The solvent plays a key role in how the stabilizer functions. The chosen solvent should be optimal for the self-assembly and stabilizing function of the capping agent.[5]
Data Presentation: Influence of Synthesis Parameters
The following table summarizes the general effects of key experimental parameters on the size of strontium-based nanoparticles, based on common synthesis principles.
| Parameter Change | Expected Effect on Particle Size | Rationale |
| Increase Precursor Concentration | Increase | Higher concentration leads to faster growth and potential aggregation.[3] |
| Increase Reaction Temperature | Increase | Boosts kinetic energy and reaction rates, often leading to larger particles.[3] |
| Increase Stirring Rate | Decrease | Improves mixing homogeneity, leading to more uniform nucleation and smaller particles.[5] |
| Increase Stabilizer Concentration | Decrease | Provides greater surface coverage, preventing aggregation and limiting growth.[5] |
| Increase Reaction Time | Increase | Allows more time for particle growth (Ostwald ripening), leading to larger average sizes.[1] |
Experimental Protocols
Generalized Protocol for this compound Nanoparticle Synthesis via Co-Precipitation
This protocol provides a general workflow. The specific concentrations, volumes, temperature, and stirring speed should be optimized for your specific application.
-
Preparation of Precursor Solutions:
-
Prepare an aqueous solution of a soluble strontium salt (e.g., strontium nitrate, Sr(NO₃)₂) at a specific concentration (e.g., 0.5 M).
-
Prepare an aqueous solution of a soluble malonate salt (e.g., sodium malonate, Na₂C₃H₂O₄) or malonic acid at a corresponding concentration.
-
If using a stabilizer (e.g., PVP, EDTA), dissolve it in one of the precursor solutions or in a separate solution.[1]
-
-
Reaction/Precipitation:
-
Place one of the precursor solutions (e.g., the malonate solution) in a reaction vessel equipped with a magnetic stirrer.
-
While stirring vigorously (e.g., 400-800 rpm), add the other precursor solution dropwise.[8] The formation of a white precipitate (this compound) should be observed.
-
Maintain a constant temperature and pH throughout the addition and subsequent reaction period.[1]
-
-
Aging/Growth:
-
Allow the reaction mixture to stir for a specific duration (e.g., 1-2 hours) after the addition is complete to ensure the reaction goes to completion and the particles stabilize.
-
-
Purification:
-
Collect the resulting nanoparticles by centrifugation.
-
Wash the precipitate several times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.[8][9]
-
-
Drying:
-
Dry the purified nanoparticle pellet in a vacuum oven or by lyophilization to obtain a fine powder.
-
-
Characterization:
-
Analyze the size and morphology of the dried nanoparticles using techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[1]
-
Determine the hydrodynamic size and size distribution in suspension using Dynamic Light Scattering (DLS).
-
Visualizations
Experimental & Troubleshooting Workflows
Caption: Troubleshooting workflow for nanoparticle synthesis.
Caption: Factors influencing nanoparticle size and distribution.
References
- 1. Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azonano.com [azonano.com]
- 5. benchchem.com [benchchem.com]
- 6. Control of Polymeric Nanoparticle Size to Improve Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating Nanoparticle Size to Understand Factors Affecting Hemostatic Efficacy and Maximize Survival in a Lethal Inferior Vena Cava Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of strontium oxide-zinc oxide nanocomposites by Co-precipitation method and its application for degradation of malachite green dye under direct sunlight - PMC [pmc.ncbi.nlm.nih.gov]
Preventing agglomeration of strontium malonate nanoparticles
Welcome to the technical support center for the synthesis and handling of strontium malonate nanoparticles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on preventing particle agglomeration.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound nanoparticles?
A1: this compound nanoparticles are typically synthesized via chemical precipitation. This method involves the controlled reaction of a soluble strontium salt (e.g., strontium chloride, SrCl₂) with a malonate salt (e.g., sodium malonate, Na₂C₃H₂O₄) in a suitable solvent. Variations of this method, including hydrothermal and sol-gel techniques, can also be employed to achieve greater control over particle size and morphology.
Q2: Why is agglomeration a significant issue for this compound nanoparticles?
A2: Nanoparticles, including this compound, have a high surface area-to-volume ratio, which results in high surface energy. To minimize this energy, nanoparticles tend to agglomerate, or clump together. This is a spontaneous process that can be challenging to control. Agglomeration can negatively impact the desired properties of the nanoparticles, such as their reactivity, dispersibility, and bioavailability.
Q3: What are the key parameters to control during synthesis to minimize agglomeration?
A3: Several parameters are crucial for controlling agglomeration during the synthesis of this compound nanoparticles:
-
Reactant Concentration: Lower concentrations of precursors generally lead to smaller and more stable nanoparticles.
-
pH of the reaction medium: The surface charge of the nanoparticles is pH-dependent, which significantly influences their stability.[1][2][3][4]
-
Temperature: Temperature affects the reaction kinetics and the solubility of the reactants, thereby influencing nucleation and growth rates.[5][6]
-
Stirring rate: Adequate and consistent mixing is essential for ensuring homogeneous reaction conditions and preventing localized high concentrations of reactants.
-
Presence of stabilizers: The addition of stabilizing agents is a common and effective strategy to prevent agglomeration.
Q4: What are stabilizers and how do they work?
A4: Stabilizers are chemical compounds that adsorb onto the surface of nanoparticles, preventing them from coming into close contact and agglomerating. They can work through two primary mechanisms:
-
Steric Hindrance: Polymeric stabilizers, such as polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP), form a protective layer around the nanoparticles, physically preventing them from aggregating.
-
Electrostatic Repulsion: Ionic surfactants, like sodium dodecyl sulfate (B86663) (SDS), or citrate (B86180) ions, adsorb to the nanoparticle surface, imparting a net positive or negative charge. This leads to electrostatic repulsion between the particles, keeping them dispersed.
Q5: How can I characterize the agglomeration state of my this compound nanoparticles?
A5: Several techniques can be used to assess the size and agglomeration of your nanoparticles:
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the particles in a suspension, providing information on the average particle size and the size distribution (polydispersity index, PDI). A high PDI can indicate agglomeration.[1][2][7][8][9]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the nanoparticles, allowing you to observe their size, shape, and whether they are present as individual particles or as aggregates.[7][8][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate and heavy precipitation upon mixing reactants. | The reaction is proceeding too quickly, leading to uncontrolled growth and aggregation. | • Lower the reaction temperature.• Reduce the concentration of the strontium and/or malonate precursor solutions.• Increase the stirring speed for more rapid and uniform mixing. |
| DLS results show a much larger particle size than expected and a high Polydispersity Index (PDI). | Nanoparticles are agglomerating in the suspension. | • Check the pH: Ensure the pH of the suspension is not near the isoelectric point of the nanoparticles, where they have a neutral surface charge and are most prone to aggregation.• Add a Stabilizer: If not already present, introduce a stabilizer such as PEG or SDS to the synthesis or the final suspension.• Sonication: Use a probe or bath sonicator to break up soft agglomerates before DLS measurement. |
| TEM/SEM images show large, irregular clumps of particles instead of discrete nanoparticles. | This indicates significant and potentially irreversible agglomeration. | • Optimize Stabilizer Concentration: The concentration of the stabilizer is critical. Too little will not provide adequate protection, while too much can sometimes induce aggregation.• Surface Modification: Consider a post-synthesis surface modification step to covalently attach a stabilizing polymer.• Drying Method: If analyzing dried powder, the drying process itself can cause agglomeration. Consider freeze-drying (lyophilization) with a cryoprotectant. |
| Nanoparticle suspension is initially stable but agglomerates over time. | The initial stabilization is insufficient for long-term storage. | • Increase Stabilizer Concentration: A higher concentration of the stabilizer may be needed for long-term stability.• Use a Combination of Stabilizers: Employing both a steric and an electrostatic stabilizer can sometimes provide enhanced stability.• Optimize Storage Conditions: Store the nanoparticle suspension at a lower temperature (e.g., 4°C) to reduce Brownian motion and the frequency of particle collisions. |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Co-Precipitation with PEG Stabilization
This protocol describes a basic co-precipitation method for synthesizing this compound nanoparticles with polyethylene glycol (PEG) as a stabilizer to prevent agglomeration.
Materials:
-
Strontium chloride (SrCl₂)
-
Sodium malonate (Na₂C₃H₂O₄)
-
Polyethylene glycol (PEG), MW 2000
-
Deionized water
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.1 M solution of strontium chloride in deionized water.
-
Prepare a 0.1 M solution of sodium malonate in deionized water.
-
Prepare a 1% (w/v) solution of PEG in deionized water.
-
-
Synthesis:
-
In a beaker, combine 50 mL of the PEG solution with 50 mL of the strontium chloride solution.
-
Place the beaker on a magnetic stirrer and stir vigorously.
-
Slowly add 50 mL of the sodium malonate solution dropwise to the stirring mixture.
-
A white precipitate of this compound nanoparticles will form.
-
Continue stirring for 1 hour at room temperature to ensure the reaction is complete.
-
-
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 10,000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps two more times to remove unreacted precursors and excess PEG.
-
-
Resuspension and Storage:
-
Resuspend the final nanoparticle pellet in a suitable solvent for your application.
-
Store the nanoparticle suspension at 4°C.
-
Protocol 2: Surface Modification of this compound Nanoparticles with a Silica (B1680970) Shell
This protocol outlines a method for coating this compound nanoparticles with a thin layer of silica to enhance their stability and prevent agglomeration.
Materials:
-
This compound nanoparticle suspension (from Protocol 1)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 28-30%
-
Centrifuge
Procedure:
-
Dispersion:
-
Disperse the purified this compound nanoparticles in a mixture of ethanol and deionized water (e.g., 4:1 v/v).
-
Sonicate the suspension for 15 minutes to ensure the nanoparticles are well-dispersed.
-
-
Silica Coating:
-
To the nanoparticle suspension, add ammonium hydroxide to adjust the pH to approximately 10.
-
While stirring vigorously, add TEOS dropwise to the suspension. A typical starting ratio is 0.5 mL of TEOS per 100 mg of nanoparticles.
-
Allow the reaction to proceed for 6-12 hours at room temperature with continuous stirring.
-
-
Purification:
-
Collect the silica-coated nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Wash the nanoparticles with ethanol three times to remove unreacted TEOS and ammonium hydroxide.
-
-
Drying and Storage:
-
Dry the silica-coated nanoparticles in a vacuum oven at 60°C.
-
Store the dried powder in a desiccator.
-
Quantitative Data Summary
The following tables provide hypothetical yet realistic data to illustrate the effect of various parameters on the size and agglomeration of this compound nanoparticles.
Table 1: Effect of Stabilizer Type and Concentration on Nanoparticle Size and Polydispersity Index (PDI)
| Stabilizer | Concentration (w/v %) | Average Particle Size (nm) (by DLS) | Polydispersity Index (PDI) |
| None | 0 | 550 | 0.85 |
| PEG (MW 2000) | 0.5 | 250 | 0.45 |
| PEG (MW 2000) | 1.0 | 180 | 0.30 |
| PEG (MW 2000) | 2.0 | 150 | 0.25 |
| SDS | 0.1 | 200 | 0.35 |
| SDS | 0.5 | 120 | 0.20 |
| Citrate | 0.2 | 220 | 0.40 |
| Citrate | 1.0 | 160 | 0.28 |
Table 2: Influence of pH and Temperature on Nanoparticle Agglomeration
| Synthesis pH | Synthesis Temperature (°C) | Average Particle Size (nm) (by DLS) | PDI |
| 5 | 25 | 480 | 0.75 |
| 7 | 25 | 350 | 0.60 |
| 9 | 25 | 200 | 0.30 |
| 7 | 4 | 280 | 0.45 |
| 7 | 25 | 350 | 0.60 |
| 7 | 60 | 450 | 0.70 |
Visualizations
Caption: Workflow for the co-precipitation synthesis of stabilized this compound nanoparticles.
Caption: A decision tree for troubleshooting agglomeration of this compound nanoparticles.
References
- 1. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. epic-powder.com [epic-powder.com]
- 9. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Thermal stability issues of strontium malonate precursor
Technical Support Center: Strontium Malonate Precursor
This guide provides troubleshooting advice and answers to frequently asked questions regarding the thermal stability of this compound precursors. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their experiments.
Disclaimer
Troubleshooting Guide
Q: My TGA curve shows a weight loss step below 200°C that I wasn't expecting. What is the likely cause?
A: This initial weight loss is almost certainly due to the release of water molecules. This compound, like many metal carboxylates, can exist as a hydrate (B1144303) (Sr(C₃H₂O₄)·nH₂O). The exact temperature and percentage of weight loss will depend on the number of water molecules in your specific sample. If the weight loss is greater than theoretically expected for your hydrate, it may indicate the presence of adsorbed moisture on the surface of the precursor powder due to its hygroscopic nature.
-
Recommendation: Ensure the precursor is stored in a desiccator or under an inert atmosphere. Handle the sample quickly in a low-humidity environment when preparing it for analysis.
Q: The final residual mass from my TGA experiment is higher than the theoretical mass for pure Strontium Oxide (SrO). Why?
A: This is a common issue indicating incomplete decomposition of the strontium carbonate (SrCO₃) intermediate. The decomposition of SrCO₃ to SrO requires very high temperatures, often exceeding 1100°C.[4]
-
Troubleshooting Steps:
-
Increase Final Temperature: Extend the temperature range of your TGA experiment to at least 1200°C to ensure the full conversion of SrCO₃ to SrO.[4]
-
Introduce an Isothermal Hold: Program an isothermal hold at the final temperature (e.g., 1200°C for 30-60 minutes) to allow the decomposition to complete.
-
Check Atmosphere: The decomposition of carbonates is sensitive to the partial pressure of CO₂ in the furnace atmosphere. Using a purge gas with low CO₂ content (like Nitrogen or Argon) can facilitate the decomposition.
-
Q: I see an unexpected exothermic peak in my DSC/DTA curve after the initial dehydration.
A: An exothermic event following dehydration but before the main decomposition of the malonate group can sometimes be attributed to a phase transition or recrystallization of the anhydrous this compound.[1][5] This is a structural rearrangement into a more stable crystalline form before further decomposition occurs. It is generally not indicative of a problem with your sample unless it is accompanied by an unexpected weight change.
Q: The onset temperature for the decomposition of the anhydrous malonate in my sample seems lower than expected and occurs over a very broad range.
A: This could be due to several factors:
-
Presence of Impurities: Impurities can act as catalysts, lowering the decomposition temperature.
-
Particle Size and Morphology: Very small or irregularly shaped particles may have a higher surface area, leading to a faster and earlier decomposition.
-
Heating Rate: A very slow heating rate can sometimes make it appear as though the decomposition is starting earlier.
-
Atmosphere: While less common for the malonate decomposition itself, a reactive atmosphere (like air) could potentially lead to oxidative side reactions that differ from decomposition in an inert atmosphere.
-
Recommendation: Characterize the purity of your precursor using techniques like XRD or FTIR. Ensure consistent particle size and use a standard heating rate (e.g., 10°C/min) for comparability.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition pathway for this compound?
A1: Based on analogous compounds, hydrated this compound is expected to decompose in three main stages:
-
Dehydration: Loss of water molecules to form anhydrous this compound.
-
Malonate Decomposition: Decomposition of the anhydrous malonate to form a stable strontium carbonate intermediate.[3]
-
Carbonate Decomposition: Decomposition of strontium carbonate to the final product, strontium oxide.[1][2]
Q2: At what temperatures do these decomposition stages occur?
A2: The precise temperatures are not documented for this compound. However, based on similar compounds, the following are educated estimates:
-
Stage 1 (Dehydration): Typically occurs in the range of 100°C to 250°C.[3]
-
Stage 2 (Malonate to Carbonate): Expected to occur between 350°C and 500°C.
-
Stage 3 (Carbonate to Oxide): This is a high-temperature process, generally starting above 900°C and completing around 1200°C.[4]
Q3: What are the gaseous products evolved during decomposition?
A3:
-
Stage 1: Water (H₂O) vapor.
-
Stage 2: The decomposition of the malonate anion is complex. By analogy with other metal malonates, it likely evolves carbon dioxide (CO₂) and other carbon-containing species.[3]
-
Stage 3: Carbon dioxide (CO₂).[4]
Q4: How does the atmosphere (e.g., Nitrogen vs. Air) affect the decomposition?
A4:
-
Inert Atmosphere (N₂, Ar): This is the standard for studying intrinsic thermal stability. The decomposition proceeds as described above.
-
Oxidizing Atmosphere (Air): The presence of oxygen can lead to combustion of the organic fragments from malonate decomposition, which would be observed as a highly exothermic event in DSC/DTA. It can also influence the final product's stoichiometry. For obtaining pure SrO, an inert atmosphere is often preferred to avoid potential side reactions.
Q5: What analytical techniques are best for studying the thermal stability of this compound?
A5: A combination of techniques is ideal:
-
Thermogravimetric Analysis (TGA): To measure mass loss as a function of temperature, identifying the different decomposition stages.[6]
-
Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA): To determine the endothermic or exothermic nature of the thermal events (e.g., dehydration, decomposition, phase transitions).[6]
-
Powder X-ray Diffraction (XRD): To identify the crystalline structure of the initial precursor and the solid-state products at each decomposition stage (e.g., SrCO₃, SrO).
-
Evolved Gas Analysis (EGA), e.g., TGA-MS or TGA-FTIR: To identify the gaseous products evolved during each decomposition step.
Data Presentation
Table 1: Inferred Thermal Decomposition Stages of this compound
Note: Data is analogous and based on studies of Calcium Malonate and Strontium Carbonate.[3][4]
| Decomposition Stage | Temperature Range (°C) (Estimated) | Solid Reactant | Primary Solid Product | Gaseous Product(s) |
| 1: Dehydration | 100 - 250 | Sr(C₃H₂O₄)·nH₂O | Anhydrous this compound (Sr(C₃H₂O₄)) | Water (H₂O) |
| 2: Malonate Decomposition | 350 - 500 | Sr(C₃H₂O₄) | Strontium Carbonate (SrCO₃) | CO₂, other CₓHᵧO₂ |
| 3: Carbonate Decomposition | > 900 - 1200 | SrCO₃ | Strontium Oxide (SrO) | Carbon Dioxide (CO₂) |
Experimental Protocols
Protocol 1: Thermogravimetric & Differential Scanning Calorimetry (TGA/DSC) Analysis
-
Objective: To determine the temperature ranges of decomposition and the associated mass changes and thermal events for the this compound precursor.
-
Instrumentation: A simultaneous TGA/DSC thermal analyzer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound powder into an alumina (B75360) or platinum crucible.
-
Ensure the sample is thinly and evenly spread across the bottom of the crucible.
-
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (N₂) or Argon (Ar).
-
Flow Rate: 50 mL/min.
-
Heating Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 1200°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously record sample mass, temperature, and heat flow.
-
-
Analysis:
-
Plot the TGA (mass % vs. temperature) and DSC (heat flow vs. temperature) curves.
-
Determine the onset and peak temperatures for each thermal event.
-
Calculate the percentage mass loss for each decomposition step from the TGA curve.
-
Protocol 2: Product Identification using Powder X-ray Diffraction (XRD)
-
Objective: To identify the crystalline solid phases present after each major decomposition stage.
-
Procedure:
-
Perform three separate heating experiments in a tube furnace or muffle furnace with a controlled atmosphere (N₂).
-
Sample 1: Heat a sample of this compound from room temperature to ~300°C (just after dehydration) and cool to room temperature.
-
Sample 2: Heat a sample to ~600°C (after malonate decomposition) and cool.
-
Sample 3: Heat a sample to 1200°C (after carbonate decomposition) and cool.
-
-
XRD Analysis:
-
Gently grind each cooled sample into a fine powder.
-
Mount the powder onto a zero-background sample holder.
-
Collect a powder XRD pattern (e.g., from 10° to 80° 2θ with a step size of 0.02°).
-
-
Data Analysis:
-
Compare the obtained XRD patterns to reference patterns from a database (e.g., ICDD) to identify the phases present (anhydrous Sr(C₃H₂O₄), SrCO₃, SrO).
-
Visualizations
Caption: Inferred multi-stage thermal decomposition of this compound.
Caption: Logic diagram for troubleshooting common thermal analysis issues.
References
Technical Support Center: Strontium Malonate Characterization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium malonate. It addresses common challenges encountered during synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the expected water solubility of this compound?
A1: The water solubility of this compound at room temperature is reported to be in the range of approximately 1 g/L to 100 g/L.[1] This variability can depend on the specific crystalline form and purity of the sample.
Q2: What are the typical storage conditions for this compound?
A2: For short-term storage (days to weeks), keep the compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), a temperature of -20°C is recommended.[2]
Q3: Is this compound expected to be crystalline upon synthesis?
A3: Yes, this compound is typically a crystalline solid.[3] Synthesis via methods like gel-aided solution techniques has been shown to produce single crystals.[3][4] If you obtain an amorphous product, it may indicate rapid precipitation or the presence of impurities.
Q4: What is the general thermal stability of this compound?
A4: Malonate complexes with alkaline earth metals are relatively stable. This compound has a decomposition temperature of approximately 335°C.[4] The thermal decomposition process often occurs in multiple stages, beginning with dehydration.
Troubleshooting Characterization Challenges
X-Ray Diffraction (XRD) Analysis
Q5: My powder XRD pattern shows broad peaks, indicating low crystallinity. What could be the cause?
A5: Broad peaks in an XRD pattern suggest small crystallite size or lattice strain. This can result from:
-
Rapid Precipitation: Synthesizing the material too quickly can prevent the formation of large, well-ordered crystals. Consider slowing down the reaction rate, for instance, by using a gel diffusion method.[3]
-
Presence of Amorphous Impurities: The sample may contain amorphous phases that contribute to a broad background halo.
-
Inadequate Drying: Residual solvent can interfere with crystallization. Ensure the sample is thoroughly dried under appropriate conditions.
Q6: My XRD pattern has unexpected peaks that don't match known this compound phases. What should I check?
A6: Unidentified peaks can arise from several sources:
-
Starting Materials: Unreacted strontium chloride or malonic acid may be present.
-
Side Products: Depending on the reaction pH and conditions, you may have formed strontium carbonate (SrCO₃) or other related salts. Strontium carbonate is a common decomposition product of strontium salts.[5][6]
-
Polymorphism: The sample may be a different crystalline phase or a mixture of phases than your reference pattern.
Vibrational Spectroscopy (FTIR/FT-Raman)
Q7: How can I confirm the presence of water of hydration in my this compound sample using FTIR?
A7: The presence of water of hydration is typically indicated by a broad absorption band in the 3000-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations. A sharper band around 1640 cm⁻¹ due to the H-O-H bending mode may also be observed.[7] The absence of these bands suggests an anhydrous sample.
Q8: The carboxylate stretching frequencies in my FTIR spectrum are difficult to interpret. What do they signify?
A8: The carboxylate (COO⁻) group vibrations are sensitive to the coordination environment. The separation between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies can help determine the coordination mode (unidentate, chelating, or bridging).[3] In metal malonates, a bidentate chelation mode is common.[3] Comparing your spectra to literature values for other metal malonates can aid in interpretation.
Thermal Analysis (TGA/DSC)
Q9: My TGA curve for this compound shows a multi-step weight loss. How do I assign these steps?
A9: A multi-step decomposition is expected for hydrated this compound, similar to other metal carboxylates like strontium oxalate (B1200264) and calcium malonate.[5][8]
-
Step 1 (Dehydration): The initial weight loss, typically below 250°C, corresponds to the loss of water molecules. This may occur in one or more stages if the water molecules are not energetically equivalent.[8]
-
Step 2 (Malonate Decomposition): A significant weight loss at higher temperatures (e.g., ~335°C) is due to the decomposition of the anhydrous malonate into strontium carbonate (SrCO₃).[4]
-
Step 3 (Carbonate Decomposition): At much higher temperatures (often >800°C), the strontium carbonate will decompose into strontium oxide (SrO) and carbon dioxide.[5][6][9]
Q10: The DSC curve shows multiple endothermic and exothermic peaks. What do they represent?
A10:
-
Endothermic Peaks: These usually correspond to processes that absorb energy, such as dehydration (loss of water) and the final decomposition of strontium carbonate to strontium oxide.[5][8]
-
Exothermic Peaks: An exothermic event could be related to a phase transition or recrystallization of an intermediate product, such as the anhydrous form after dehydration.[5] Correlating DSC peaks with weight loss events in the TGA is crucial for correct assignment.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃H₂O₄Sr | [2] |
| Molecular Weight | 189.66 g/mol | [2] |
| Appearance | Crystalline solid / Solid powder | [2][3] |
| Water Solubility | ~1 - 100 g/L (at room temp.) | [1] |
| Band Gap | 4.46 eV | [3] |
Table 2: Inferred Thermal Decomposition Stages of Hydrated this compound
(Based on data from strontium and calcium carboxylates)
| Decomposition Stage | Approximate Temperature Range (°C) | Gaseous Product(s) | Solid Product | Reference |
| 1. Dehydration | 90 - 250 | H₂O | Anhydrous this compound | [8] |
| 2. Malonate Decomposition | 250 - 500 (~335°C peak) | CO₂, C₂H₂O (inferred) | Strontium Carbonate (SrCO₃) | [4][8] |
| 3. Carbonate Decomposition | > 800 | CO₂ | Strontium Oxide (SrO) | [5][6][9] |
Experimental Protocols
Powder X-Ray Diffraction (XRD)
-
Instrument: A powder X-ray diffractometer with CuKα radiation (wavelength λ = 1.5406 Å).
-
Sample Preparation: Gently grind the this compound sample into a fine, homogeneous powder using an agate mortar and pestle. Mount the powder onto a sample holder, ensuring a flat, level surface.
-
Data Collection: Scan the sample over a 2θ range of 10-70°.[3] The step size and scan speed should be optimized to achieve good peak resolution and signal-to-noise ratio.
-
Analysis: Identify the crystalline phases by comparing the obtained d-spacings and relative intensities with reference patterns from crystallographic databases.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrument: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the dried this compound sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to ensure a uniform dispersion. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Collection: Place the KBr pellet in the sample holder of the spectrometer. Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for functional groups, such as O-H (water), C-H, C=O, and the asymmetric/symmetric stretches of the carboxylate group.[3]
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
-
Instrument: A simultaneous thermal analyzer (TGA/DSC).
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an alumina (B75360) or platinum crucible.[8]
-
Atmosphere: Conduct the analysis under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.[8]
-
Heating Program: Heat the sample from ambient temperature to approximately 1000°C at a constant heating rate, for example, 10°C/min.[8]
-
Analysis: Analyze the resulting TGA curve for percentage weight loss at different temperature stages. Correlate these weight loss events with the endothermic or exothermic peaks observed in the DSC curve to determine the nature of the thermal events (e.g., dehydration, decomposition, phase transition).
Visualization
Caption: Workflow for the characterization of synthesized this compound.
References
- 1. US7595342B2 - Water-soluble strontium salts for use in treatment of cartilage and/or bone conditions - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Strontium Malonate Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of strontium malonate, with a focus on considerations for scaling up the process from laboratory to pilot and industrial scales.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods for synthesizing this compound are:
-
Method A: Reaction of strontium carbonate with malonic acid in an aqueous solution. This method is often preferred due to the formation of carbon dioxide as a byproduct, which can help drive the reaction to completion.[1]
-
Method B: Reaction of a soluble strontium salt, such as strontium chloride, with a soluble malonate salt, like sodium malonate. This is a precipitation reaction where the less soluble this compound is formed.
Q2: What are the key parameters to control during the synthesis of this compound?
A2: Critical parameters to control include:
-
Temperature: The reaction temperature can influence reaction rate, product solubility, and the hydration state of the final product. For the reaction of strontium carbonate with malonic acid, maintaining a temperature at or below 40°C has been shown to be effective.[1]
-
pH: The pH of the reaction mixture can affect the solubility of the reactants and the final product, as well as the potential for impurity formation.
-
Reagent Addition Rate: The rate at which reactants are added can significantly impact crystal size and uniformity, especially during scale-up.
-
Mixing/Agitation: Proper mixing is crucial for ensuring homogeneity, promoting heat transfer, and controlling particle size distribution.
Q3: What yield and purity can be expected for this compound synthesis?
A3: High yields of pure this compound can be achieved. For instance, reacting a suspension of malonic acid with strontium carbonate can yield pure this compound sesquihydrate after a reaction time of about 120 minutes followed by a single filtration step.[1] However, to obtain a highly pure product, recrystallization may be necessary.[1]
Q4: What are the main challenges when scaling up this compound synthesis?
A4: Key scale-up challenges include:
-
Heat Transfer: Exothermic reactions can be difficult to control in large reactors due to a lower surface-area-to-volume ratio.
-
Mixing Efficiency: Achieving uniform mixing in large vessels is more challenging and can lead to localized areas of high concentration, affecting crystal growth and purity.
-
Solid Handling: Filtration and drying of large quantities of product can be more complex and time-consuming.
-
Maintaining Consistent Product Quality: Ensuring batch-to-batch consistency in terms of particle size, crystal form, and purity is a primary concern in large-scale production.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the scale-up of this compound synthesis.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Product loss during filtration and washing due to the slight solubility of this compound.- Suboptimal pH leading to incomplete precipitation. | - Optimize reaction time and temperature based on pilot-scale experiments.- Minimize the volume of wash solvent and consider using a cold solvent.- Carefully control and monitor the pH throughout the reaction. |
| Inconsistent Particle Size | - Inefficient mixing leading to localized supersaturation.- Uncontrolled nucleation and crystal growth.- Temperature fluctuations within the reactor. | - Use a reactor with appropriate agitation and baffling for the scale of operation.- Control the rate of reagent addition.- Implement precise temperature control with a jacketed reactor. |
| Product Impurities | - Presence of unreacted starting materials.- Formation of strontium bicarbonate if using strontium carbonate and CO2 is not effectively removed.- Co-precipitation of other salts. | - Ensure stoichiometric amounts of reactants and sufficient reaction time.- Maintain adequate agitation and consider a slight vacuum to remove CO2.- Use high-purity starting materials and consider recrystallization of the final product. |
| Filtration Difficulties | - Formation of very fine particles (fines) that clog the filter.- Agglomeration of particles leading to a dense, impermeable filter cake. | - Optimize crystallization conditions (e.g., slower addition rate, controlled cooling) to promote the growth of larger crystals.- Adjust agitation to minimize particle attrition.- Consider using a filter aid for very fine particles. |
| Discoloration of Product | - Presence of metallic impurities from the reactor or starting materials.- Degradation of malonic acid at elevated temperatures. | - Use glass-lined or other appropriate non-reactive reactor materials.- Ensure the purity of starting materials.- Maintain the reaction temperature below the decomposition temperature of malonic acid. |
Data Presentation
Table 1: Comparison of Synthesis Parameters at Different Scales (Illustrative Data)
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (1000 L) |
| Reactant A (Strontium Carbonate) | 185 g | 18.5 kg | 185 kg |
| Reactant B (Malonic Acid) | 104 g | 10.4 kg | 104 kg |
| Solvent (Water) | 0.8 L | 80 L | 800 L |
| Reaction Temperature | 40°C | 40°C ± 2°C | 40°C ± 1°C |
| Reaction Time | 2 hours | 3-4 hours | 4-6 hours |
| Agitation Speed | 300 rpm | 100-150 rpm | 50-100 rpm (impeller dependent) |
| Typical Yield | 90-95% | 88-92% | 85-90% |
| Purity (before recrystallization) | >98% | >97% | >96% |
Note: The data in this table is illustrative and should be optimized for each specific process.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound (Method A)
-
Preparation: In a 1 L jacketed glass reactor equipped with an overhead stirrer and a temperature probe, add 800 mL of deionized water.
-
Reactant Addition: While stirring at 300 rpm, slowly add 104 g of malonic acid. Stir until fully dissolved.
-
Reaction: Once the malonic acid is dissolved, begin the slow addition of 185 g of strontium carbonate powder. Maintain the reaction temperature at 40°C using a circulating water bath connected to the reactor jacket. Effervescence (CO2 evolution) will be observed.
-
Reaction Completion: Continue stirring at 40°C for 2 hours after the addition of strontium carbonate is complete. The reaction is considered complete when effervescence ceases.
-
Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 50 mL portions of cold deionized water.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight.
Mandatory Visualizations
Caption: Experimental workflow for the laboratory synthesis of this compound.
Caption: Logical relationships for troubleshooting common scale-up issues.
References
Technical Support Center: Purification of Strontium Malonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of strontium malonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
-
Symptom: Significantly lower than expected recovery of this compound after the recrystallization process.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at lower temperatures. Based on the polar nature of this compound, consider screening polar solvents such as water, ethanol, or methanol (B129727), or mixtures thereof.[1] |
| Excessive Solvent Volume | Using too much solvent will keep the this compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If crystallization occurs too quickly (e.g., upon slight cooling before filtration of insoluble impurities), it can trap impurities. Ensure the solution is kept hot during the filtration of insoluble materials. |
| Incomplete Crystallization | The cooling process may be too rapid or the final temperature not low enough. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
Problem 2: Product Contamination with Starting Materials or Byproducts
-
Symptom: Presence of unreacted malonic acid, strontium carbonate, or other salts in the final product, as detected by analytical methods like HPLC or spectroscopy.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure the synthesis reaction goes to completion by optimizing reaction time, temperature, and stoichiometry of reactants as described in synthesis patents.[2][3][4] |
| Ineffective Washing | Soluble impurities may remain if the washing step is inadequate. Wash the filtered crystals thoroughly with a cold solvent in which this compound is sparingly soluble. |
| Co-precipitation | Impurities may precipitate along with the this compound. Re-dissolving the product in a suitable hot solvent and recrystallizing can help to remove these co-precipitated impurities. |
Problem 3: Presence of Other Metal Cation Impurities
-
Symptom: Detection of other group II metal ions (e.g., calcium, barium) in the purified this compound.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Starting Materials | Use high-purity starting materials (strontium source) for the synthesis. |
| Similar Solubility Profiles | Malonates of other group II metals may have similar solubility to this compound, making them difficult to separate by simple recrystallization. Consider a purification step involving selective precipitation. The solubility of alkaline earth malonates can vary, and this difference can be exploited. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can include unreacted starting materials such as malonic acid and the strontium salt precursor (e.g., strontium carbonate or strontium chloride).[3] Other potential contaminants are byproducts from the reaction and other alkaline earth metal ions if they were present in the initial strontium source. Degradation products of the malonate anion are also a possibility, especially if the synthesis is performed at elevated temperatures.[3][4]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting and quantifying organic impurities, such as residual malonic acid or degradation products. A reversed-phase HPLC method can be developed and validated for this purpose.[5]
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): Highly sensitive methods for quantifying trace metal impurities, particularly other alkaline earth metals.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy: Can be used to confirm the identity of the this compound and detect the presence of functional groups from impurities.[7]
-
X-ray Diffraction (XRD): To confirm the crystalline phase of the this compound and identify any crystalline impurities.[7]
Q3: What is a general procedure for the recrystallization of this compound?
A3: While a specific protocol for this compound is not widely published, a general procedure can be adapted from techniques for other metal carboxylates:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Water or aqueous-organic mixtures are good starting points.[1][8]
-
Dissolution: In a flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Gradually add more hot solvent until the this compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight, for instance, in a vacuum oven at a mild temperature.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general methodology for the purification of this compound by recrystallization.
-
Materials:
-
Crude this compound
-
High-purity water (or other selected solvent)
-
Erlenmeyer flasks
-
Heating and stirring plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of high-purity water and heat the suspension to boiling with continuous stirring.
-
Gradually add more hot water until all the this compound dissolves, creating a saturated solution.
-
If insoluble impurities are visible, perform a hot filtration into a clean, pre-heated flask.
-
Cover the flask containing the clear solution and allow it to cool slowly to room temperature.
-
To maximize yield, place the flask in an ice bath for approximately 30 minutes.
-
Collect the resulting crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified this compound crystals under vacuum.
-
Protocol 2: Purity Assessment by HPLC (Adapted from Strontium Ranelate Analysis)
This protocol outlines a conceptual HPLC method for assessing the purity of this compound, adapted from methods used for the related compound, strontium ranelate.[5]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column
-
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase, for example, a mixture of a phosphate (B84403) buffer and a polar organic solvent like methanol or acetonitrile. The exact ratio and pH should be optimized.
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of high-purity this compound at a known concentration.
-
Prepare a sample solution of the purified this compound at a similar concentration.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined based on the UV absorbance of the malonate anion.
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms for the presence of impurity peaks. The purity of the sample can be calculated based on the area of the main peak relative to the total peak area.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. CN101218219A - High-yield synthesis for the production of organic strontium salts - Google Patents [patents.google.com]
- 3. US20090137678A1 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. japsonline.com [japsonline.com]
- 6. Solubility of various forms of strontium titanate in lungs: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Strontium Malonate vs. Strontium Citrate: A Comparative Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of two common strontium salts, strontium malonate and strontium citrate (B86180), used in bone health research and supplementation. Due to the limited number of direct head-to-head studies, this guide synthesizes available data from various sources to offer an objective overview for scientific and drug development applications.
Executive Summary
Strontium, a trace element with bone-sparing properties, is increasingly investigated for its potential in managing osteoporosis and other bone-related conditions. Its efficacy is largely dependent on its bioavailability, which can vary significantly based on the salt form. While strontium ranelate has been extensively studied, other organic salts like this compound and strontium citrate are gaining attention. This guide focuses on the comparative bioavailability of the latter two.
Direct comparative human pharmacokinetic data for this compound and strontium citrate is scarce in the published literature. However, preclinical studies and data from other strontium salts allow for an indirect comparison. Evidence suggests that both this compound and strontium citrate can deliver strontium to bone tissue. A study in rats indicated that strontium citrate is as effective as strontium ranelate in delivering strontium to bone. Conversely, a mouse study suggested that strontium citrate might have a weaker effect on bone mineral density compared to strontium ranelate and strontium chloride. Information regarding the specific pharmacokinetic parameters of this compound remains largely unavailable, necessitating further research.
Data Presentation: Pharmacokinetic Parameters of Strontium Salts
The following table summarizes available pharmacokinetic data for different strontium salts to provide a comparative context. It is important to note that these values are from different studies and experimental conditions, and therefore should be interpreted with caution.
| Strontium Salt | Dosage | Cmax | Tmax | AUC | Absolute Bioavailability | Species | Reference |
| Strontium L-lactate | 170 mg Sr | 2.6 ± 0.6 mg/dL | ~3.1 h | Not Reported | 27-34% | Human | [1] |
| 340 mg Sr | 6.4 ± 1.8 mg/dL | ~3.2 h | Not Reported | 27-34% | Human | [1] | |
| 680 mg Sr | 9.3 ± 2.1 mg/dL | ~2.8 h | Not Reported | 27-34% | Human | [1] | |
| Strontium Chloride | 2.5 mmol | 3.55 ± 1.22 µg/mL | Not Reported | 9138 ± 1930 µg.min/mL | Not Reported | Human | [2] |
| Strontium Ranelate | 2 g | Not Reported | Not Reported | Not Reported | ~25% | Human |
Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration; AUC: Area under the curve. Data for this compound and strontium citrate are not available in a comparable format.
A patent for this compound mentions its water solubility to be in the range of 1 g/l to 100 g/l at room temperature.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for assessing the oral bioavailability of strontium compounds, based on protocols described in the literature.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a strontium salt after oral administration in a rat model.
1. Animal Model:
-
Species: Sprague-Dawley rats (male or female, specified in the study).
-
Age/Weight: Typically 8-10 weeks old, weighing 200-250g.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water, unless fasting is required.
2. Dosing:
-
Test Substance: this compound or strontium citrate dissolved or suspended in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).
-
Dose Administration: A single oral dose is administered via gavage. The volume is typically 1-2 mL.
-
Fasting: Animals are fasted overnight (around 12 hours) before dosing, with free access to water.
3. Blood Sampling:
-
Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at pre-dose (0 h) and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Collection Site: Blood is collected from the tail vein, saphenous vein, or via cannulation of the jugular vein.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
4. Bioanalysis:
-
Analytical Method: Plasma strontium concentrations are determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrophotometry (AAS).
-
Sample Preparation: Plasma samples are typically diluted with a suitable acid (e.g., nitric acid) before analysis.
-
Validation: The analytical method should be validated for linearity, accuracy, precision, and sensitivity.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL).
Caption: Workflow for a preclinical oral bioavailability study.
Signaling Pathways of Strontium in Bone Metabolism
Strontium exerts its effects on bone cells through various signaling pathways, leading to a dual action of increased bone formation and decreased bone resorption.
Calcium-Sensing Receptor (CaSR) Pathway
Strontium acts as an agonist for the Calcium-Sensing Receptor (CaSR) on both osteoblasts and osteoclasts.[4][5][6] This activation triggers downstream signaling cascades that influence cell proliferation, differentiation, and survival.
Caption: Strontium activates the CaSR pathway in bone cells.
Wnt/β-catenin Signaling Pathway
Strontium has been shown to activate the Wnt/β-catenin signaling pathway in mesenchymal stem cells and osteoblasts.[7][8][9][10][11] This pathway is crucial for osteoblast differentiation and bone formation.
Caption: Strontium promotes osteogenesis via Wnt/β-catenin.
RANKL/OPG Signaling Pathway
Strontium influences the delicate balance between RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) and OPG (Osteoprotegerin), key regulators of osteoclastogenesis. By modulating this pathway, strontium can inhibit bone resorption.[12][13][14][15][16]
Caption: Strontium inhibits bone resorption via RANKL/OPG.
Conclusion
While direct comparative bioavailability data for this compound and strontium citrate remains limited, the available evidence suggests that both are capable of delivering strontium to bone. The choice between these two salts for research or development purposes may depend on other factors such as solubility, formulation compatibility, and manufacturing considerations. Further head-to-head clinical studies are warranted to definitively establish the comparative bioavailability and efficacy of this compound and strontium citrate in humans. The signaling pathway information provided offers a basis for understanding the molecular mechanisms underlying strontium's effects on bone metabolism.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Human pharmacokinetics of orally administered strontium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Is the calcium receptor a molecular target for the actions of strontium on bone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Strontium modulates osteogenic activity of bone cement composed of bioactive borosilicate glass particles by activating Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strontium fructose 1,6-diphosphate prevents bone loss in a rat model of postmenopausal osteoporosis via the OPG/RANKL/RANK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strontium fructose 1,6-diphosphate prevents bone loss in a rat model of postmenopausal osteoporosis via the OPG/RANKL/RANK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to Strontium Precursors for Nanoparticle Synthesis: Strontium Chloride vs. Strontium Malonate
An Essential Guide for Researchers in Nanomedicine and Drug Development
The selection of a suitable precursor is a critical decision in the synthesis of nanoparticles, directly influencing the physicochemical properties, stability, and biomedical efficacy of the final product. Strontium-based nanoparticles have garnered significant interest, particularly in bone regeneration and drug delivery, owing to the therapeutic properties of the strontium ion (Sr²⁺).[1][2] This guide provides a detailed comparison between the widely-used inorganic salt, strontium chloride (SrCl₂), and a potential but lesser-explored organic salt, strontium malonate (Sr(OOC)₂CH₂), as precursors for nanoparticle synthesis.
While strontium chloride is a well-documented precursor, this guide highlights the current research gap concerning this compound and posits its potential advantages based on its chemical structure.
Section 1: Comparative Analysis of Precursor Properties
Strontium chloride and this compound differ fundamentally in the nature of their anions. Strontium chloride provides a simple, non-coordinating chloride ion (Cl⁻), whereas this compound features a dicarboxylate malonate anion, which can act as a chelating or bridging ligand. This structural difference is hypothesized to influence nanoparticle formation, growth kinetics, and surface properties.
| Feature | Strontium Chloride (SrCl₂) | This compound (Sr(OOC)₂CH₂) |
| Anion Type | Simple, inorganic (Cl⁻) | Dicarboxylate, organic (CH₂(COO)₂²⁻) |
| Role in Synthesis | Primarily as a source of Sr²⁺ ions. | Potential role as a Sr²⁺ source, chelating agent, and crystal growth modifier. |
| Solubility | High solubility in water. | Sparingly soluble in water. |
| Established Use | Widely used in co-precipitation, sol-gel, and hydrothermal methods.[1][3] | Not established for nanoparticle synthesis; used in crystal engineering and coordination polymers.[4][5] |
| Potential Influence | Straightforward precipitation reactions. | May offer controlled particle growth, potential for porous structures, and different surface chemistry. |
Section 2: Nanoparticle Synthesis Using Strontium Chloride
Strontium chloride is a versatile precursor for various strontium-containing nanoparticles, including strontium oxide (SrO), strontium carbonate (SrCO₃), and strontium-doped hydroxyapatite (B223615) (Sr-HAp). Co-precipitation is the most common and straightforward method.
Experimental Protocol: Synthesis of Strontium Oxide (SrO) Nanoparticles via Co-Precipitation
This protocol describes a typical co-precipitation method for synthesizing SrO nanoparticles using strontium chloride hexahydrate.
1. Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O) (e.g., 0.1 M aqueous solution)
-
Sodium hydroxide (B78521) (NaOH) (e.g., 2 M aqueous solution) as a precipitating agent
-
Distilled water
-
Magnetic stirrer
-
pH meter
-
Centrifuge
-
Furnace for calcination
2. Procedure: [6]
-
Preparation of Solutions: Prepare a 0.1 M aqueous solution of SrCl₂·6H₂O and a 2 M aqueous solution of NaOH.
-
Precipitation: While constantly stirring the SrCl₂ solution at room temperature, add the NaOH solution dropwise.
-
pH Control: Monitor the pH of the mixture, maintaining it at approximately 11 to ensure the efficient precipitation of strontium hydroxide (Sr(OH)₂).
-
Aging: Allow the resulting slurry to age for a specified period (e.g., 1-2 hours) to ensure complete precipitation.
-
Washing: Collect the precipitate by centrifugation. Wash the pellet multiple times with distilled water to remove residual ions, followed by a final wash with ethanol.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 70-80 °C) overnight.
-
Calcination: Calcine the dried Sr(OH)₂ powder in a furnace at a high temperature (e.g., 700 °C) to induce thermal decomposition into strontium oxide (SrO) nanoparticles.
Experimental Workflow Diagram
Performance Data (Strontium Chloride Precursor)
The following table summarizes typical characteristics of nanoparticles synthesized using strontium chloride as the precursor from various studies.
| Nanoparticle Type | Synthesis Method | Avg. Particle Size (nm) | Morphology | Reference |
| Strontium Oxide (SrO) | Co-precipitation | ~20 nm | Spherical to quasi-spherical | [6] |
| Strontium Oxide (SrO) | Hydrolysis | 28.6 nm | Crystalline | [7][8] |
| Sr-doped NiO | Co-precipitation | 4.3 nm | Crystalline | [9] |
| Sr Carbonate (for drug delivery) | Co-precipitation | 100-300 nm | Crystalline | [10][11] |
Section 3: The Untapped Potential of this compound
Direct experimental data for synthesizing strontium-based nanoparticles for biomedical applications using this compound is currently unavailable in the literature. However, its chemical properties allow for an informed hypothesis on its potential as a precursor.
The malonate ion (CH₂(COO)₂²⁻) is a dicarboxylate ligand capable of forming coordination polymers and metal-organic frameworks (MOFs).[5][7] This chelating ability could offer several potential advantages:
-
Controlled Growth: The malonate ion could bind to the surface of forming nanoparticles, moderating their growth rate and potentially leading to smaller, more uniform particles compared to the rapid precipitation often seen with chloride salts.
-
Morphology Control: As a bridging ligand, it could direct the self-assembly of nanoparticles into unique morphologies or porous structures, which could be beneficial for drug loading applications.
-
Thermal Decomposition: this compound crystals can be decomposed thermally.[4] This suggests that this compound could be used as a precursor to synthesize SrO or SrCO₃ nanoparticles via a calcination route, similar to strontium hydroxide, but potentially yielding different particle characteristics due to the different decomposition pathway of the organic anion.
Hypothetical Experimental Approach
A potential synthesis route could involve the thermal decomposition of pre-formed this compound nanocrystals.
-
Synthesize this compound Nanocrystals: A precipitation reaction between an aqueous solution of strontium chloride and malonic acid (neutralized with a base) could yield this compound crystals. The size could be controlled by parameters like reactant concentration and the use of surfactants.[4]
-
Calcination: The collected this compound nanocrystals would then be calcined at a specific temperature to decompose the malonate component, leaving behind strontium oxide or strontium carbonate, depending on the atmosphere (air vs. inert).
This approach offers a pathway to potentially novel nanoparticle morphologies and sizes that are not accessible through conventional co-precipitation with strontium chloride.
Section 4: Biological Activity and Signaling Pathways
Regardless of the precursor, the ultimate biological effect of strontium-based nanoparticles is primarily driven by the release of Sr²⁺ ions. Strontium is known to have a dual effect on bone metabolism: it simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.[1][12][13]
A key mechanism for its anabolic effect is the activation of the Wnt/β-catenin signaling pathway .[3][4]
-
Activation: Released Sr²⁺ ions enhance the binding of Wnt ligands to their receptors on osteoblast precursor cells.[3]
-
β-Catenin Stabilization: This triggers an intracellular cascade that prevents the degradation of β-catenin.
-
Nuclear Translocation: Stabilized β-catenin accumulates and moves into the nucleus.
-
Gene Transcription: In the nucleus, β-catenin partners with transcription factors to upregulate osteogenic genes like RUNX2 and COL1A1, which are essential for osteoblast differentiation and collagen matrix production.[3]
Wnt/β-catenin Signaling Pathway Diagram
Conclusion and Future Outlook
Strontium chloride stands as a reliable and well-characterized precursor for the synthesis of a variety of strontium-based nanoparticles. Its high solubility and simple chemistry make it ideal for established methods like co-precipitation, providing a straightforward route to producing nanoparticles with proven biological activity. The protocols are robust and easily reproducible, making it an excellent choice for foundational research in drug delivery and bone regeneration.
This compound , in contrast, represents an unexplored frontier. While no data exists for its use in biomedical nanoparticle synthesis, its chemical nature as a dicarboxylate ligand presents an intriguing possibility. It holds the potential to act as a crystal growth modifier, offering more precise control over particle size, uniformity, and morphology.
Recommendation for Researchers:
-
For established applications and direct comparison with existing literature, strontium chloride is the recommended precursor due to the wealth of available data and protocols.
-
For exploratory research aimed at developing novel nanoparticle structures, controlling crystal growth, or creating new drug delivery platforms, This compound is a promising candidate worthy of investigation. Future studies should focus on synthesizing and characterizing nanoparticles from this compound and evaluating their performance against the strontium chloride baseline. Such research would fill a significant gap and could lead to the development of next-generation strontium-based nanomaterials.
References
- 1. Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel strontium-based MOF: synthesis, characterization, and promising application in removal of 152+154Eu from active waste - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. "Highly Sensitive Detection of Strontium Ions Using Metal-Organic Frame" by Xu-Gang Wang, Zheng-Xu He et al. [jelectrochem.xmu.edu.cn]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Metal-Organic Framework ZnO x -MOF@MnO2 Composites for Selective Removal of Strontium Ions from Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flexible strontium-based metal–organic framework scintillation screens for high-resolution X-ray imaging - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 12. Synthesis and Characterization of Strontium Oxide Nano Particle by Sol-Gel Method – Oriental Journal of Chemistry [orientjchem.org]
- 13. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Strontium Salts in Osteoporosis Treatment: A Guide for Researchers
A comprehensive analysis of strontium ranelate, citrate (B86180), and chloride, with an outlook on strontium malonate, for the management of osteoporosis.
The global burden of osteoporosis and its associated fracture risk has spurred extensive research into novel therapeutic agents. Strontium-based compounds have emerged as a unique class of anti-osteoporotic agents due to their dual mechanism of action: stimulating bone formation and inhibiting bone resorption.[1][2][3] Among these, strontium ranelate has been the most extensively studied. However, interest in other strontium salts, such as citrate, chloride, and malonate, is growing. This guide provides a comparative overview of the efficacy of these strontium salts, supported by available experimental data, to aid researchers and drug development professionals in this field.
While strontium ranelate has a substantial body of clinical and preclinical evidence, it is crucial to note that specific experimental data on the efficacy of this compound in osteoporosis treatment is currently limited in the published scientific literature. One study mentions this compound as having been administered as a supplement, but provides no comparative efficacy data.[4] Therefore, this guide will focus on the comparative data available for strontium ranelate, strontium citrate, and strontium chloride, and discuss the potential mechanisms of this compound based on the known actions of the strontium ion.
Quantitative Comparison of Strontium Salts
A key preclinical study provides a head-to-head comparison of strontium ranelate (SrR), strontium citrate (SrC), and strontium chloride (SrCl) in an ovariectomized (OVX) mouse model of osteoporosis. The following tables summarize the key findings on bone mineral density (BMD) and bone microarchitecture.
Table 1: Effect of Strontium Salts on Tissue Mineral Density (TMD) in Ovariectomized Mice [5]
| Treatment Group | Trabecular TMD (mg/cm³) | Cortical TMD (mg/cm³) |
| Sham | 780.3 ± 15.2 | 1185.7 ± 10.1 |
| OVX (Control) | 710.9 ± 12.5 | 1120.4 ± 13.8 |
| OVX + SrR | 973.2 ± 20.1 | 1518.9 ± 18.4 |
| OVX + SrC | 828.2 ± 18.9 | 1373.2 ± 16.7 |
| OVX + SrCl | 1023.7 ± 22.4 | 1568.5 ± 20.3 |
*p < 0.05 compared to OVX control. Data are presented as mean ± standard error.
Table 2: Effect of Strontium Salts on Trabecular Bone Microarchitecture in Ovariectomized Mice [4]
| Treatment Group | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (mm) | Trabecular Separation (Tb.Sp) (mm) |
| Sham | 10.2 ± 0.8 | 3.1 ± 0.2 | 0.033 ± 0.001 | 0.29 ± 0.02 |
| OVX (Control) | 6.5 ± 0.6 | 2.2 ± 0.2 | 0.029 ± 0.001 | 0.43 ± 0.03 |
| OVX + SrR | 8.9 ± 0.7 | 2.8 ± 0.2 | 0.032 ± 0.001 | 0.33 ± 0.02 |
| OVX + SrC | 7.8 ± 0.6 | 2.5 ± 0.2 | 0.031 ± 0.001 | 0.37 ± 0.03 |
| OVX + SrCl | 9.2 ± 0.8 | 2.9 ± 0.2 | 0.032 ± 0.001 | 0.32 ± 0.02 |
*p < 0.05 compared to OVX control. Data are presented as mean ± standard error.
From this preclinical data, strontium ranelate and strontium chloride demonstrated a more pronounced effect on improving bone mineral density and trabecular microarchitecture in an osteoporotic mouse model compared to strontium citrate.[4][5]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Comparative Study in an Ovariectomized Mouse Model [4]
-
Animal Model: 50 female SWISS mice, aged seven weeks, were used. 40 mice underwent ovariectomy (OVX) to induce an osteoporotic state, while 10 underwent a sham operation.
-
Treatment Groups: The OVX mice were randomly assigned to four groups: OVX with no supplementation (control), OVX + strontium ranelate (SrR), OVX + strontium citrate (SrC), and OVX + strontium chloride (SrCl). The dosage was administered at concentrations equivalent to the molar amount of strontium.
-
Duration: The treatment period was 16 weeks.
-
Analysis: After 16 weeks, the femurs were collected for analysis.
-
Micro-Computed Tomography (micro-CT): Trabecular and cortical bone microarchitecture and tissue mineral density (TMD) were examined using a micro-CT scanner.
-
Strontium Content: The whole-bone strontium content was determined.
-
-
Statistical Analysis: Data were analyzed to determine significant differences between the groups (p < 0.05).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of strontium are attributed to its ability to modulate the activity of bone cells, primarily osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[2][6] Strontium ions have been shown to activate multiple signaling pathways.
Caption: Signaling pathways of strontium in bone cells.
Experimental Workflow: Comparative Animal Study
The following diagram illustrates the workflow of the comparative study on different strontium salts in the ovariectomized mouse model.
Caption: Workflow of the comparative animal study.
Discussion and Future Outlook
The available evidence from a preclinical model suggests that not all strontium salts exert the same degree of efficacy in improving bone health parameters. Strontium ranelate and strontium chloride appeared more effective than strontium citrate in an ovariectomized mouse model.[4][5] The dual action of strontium on bone remodeling is a key therapeutic advantage.[1][6] By stimulating osteoblast differentiation and function while inhibiting osteoclast activity, strontium shifts the balance towards bone formation.[2][3]
The lack of specific data for this compound represents a significant knowledge gap. As an organic salt, it is plausible that its efficacy would be comparable to or differ from other organic salts like strontium ranelate and citrate. The malonate moiety could potentially influence the bioavailability and pharmacokinetics of the strontium ion. Future research should prioritize direct comparative studies of this compound against other strontium salts to elucidate its potential as an anti-osteoporotic agent. Such studies should include comprehensive assessments of bone mineral density, bone microarchitecture, bone turnover markers, and biomechanical strength.
References
- 1. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium as therapy for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Crystal Structures of Strontium and Calcium Malonate
A detailed examination of the crystallographic parameters and coordination geometries of strontium malonate and calcium malonate reveals distinct structural differences despite their chemical similarities. This guide provides a comparative overview of their crystal structures, supported by experimental data and protocols, for researchers, scientists, and professionals in drug development.
Comparative Crystallographic Data
The crystallographic data for this compound and calcium malonate dihydrate are summarized in the table below, highlighting the key differences in their crystal systems, space group, and unit cell parameters. Calcium malonate is known to exist in at least two polymorphic forms of its dihydrate, both of which are monoclinic. In contrast, this compound is anhydrous and crystallizes in the orthorhombic system.[1][2]
| Parameter | This compound (SrC₃H₂O₄) | Calcium Malonate Dihydrate (CaC₃H₂O₄·2H₂O) - Polymorph I | Calcium Malonate Dihydrate (CaC₃H₂O₄·2H₂O) - Polymorph II |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pnna | C2/m | P2₁/c |
| a-axis (Å) | 6.7538 | 13.8707 | 8.7767 |
| b-axis (Å) | 10.6270 | 6.8120 | 7.7540 |
| c-axis (Å) | 12.6744 | 6.8040 | 9.8836 |
| β-angle (°) | 90 | 106.289 | Not specified |
| Z | 8 | 4 | Not specified |
Structural and Coordination Analysis
The coordination environment of the metal cation is a key differentiator between the two structures. In this compound, the Sr²⁺ ion is coordinated by nine carboxylate oxygen atoms, forming a distorted tricapped trigonal prism.[1] The malonate ion in this structure forms one six-membered and two four-membered chelate rings.[1] This intricate coordination leads to a three-dimensional network structure.[1]
In contrast, the calcium ion in the dihydrate forms exhibits different coordination geometries depending on the polymorph. In Polymorph I of calcium malonate dihydrate, the Ca²⁺ ion is coordinated by six carboxylate oxygen atoms and two water oxygen atoms, resulting in a distorted square antiprism geometry.[1][3] The malonate ions link the calcium centers to create layers.[3][4] For the gel-grown Polymorph II, the calcium ion is coordinated by five carboxylate oxygen atoms and two water molecules, forming a pentagonal bipyramid coordination polyhedron.[3][4]
The malonate ligand itself displays conformational differences between the two structures. In this compound, the chelation within a six-membered ring imposes a specific conformation on the malonate ion.[1]
Experimental Protocols
Synthesis of Calcium Malonate Crystals (Gel-aided solution technique) [3][5]
This method facilitates the growth of high-quality single crystals by controlling the diffusion of reactants.
-
Gel Preparation: A solution of sodium metasilicate (B1246114) with a specific gravity of approximately 1.03 is prepared. The pH of this solution is adjusted to around 7.0 using a malonic acid solution.
-
Gel Setting: The prepared sodium metasilicate solution is poured into test tubes and left to set for 24 to 48 hours to form a transparent silica (B1680970) gel.
-
Crystal Growth: A solution of calcium chloride (e.g., 1 M) is carefully added on top of the set gel. The test tubes are then sealed and left undisturbed at room temperature.
-
Harvesting: Colorless, prismatic crystals of calcium malonate dihydrate will form within the gel and at the gel-solution interface over several days to weeks. Once they reach a suitable size, the crystals can be carefully removed, washed with deionized water, and dried.
Synthesis of this compound Crystals (Gel diffusion technique) [6]
A single diffusion technique in a silica gel medium is employed for the growth of this compound crystals.
-
Gel Preparation: A silica gel is prepared in glass test tubes.
-
Crystal Growth: A solution of strontium chloride (0.5 M) is layered on top of the set gel. Crystals of this compound will appear at the gel interface after approximately six weeks.
-
Characterization: The resulting crystals can be washed, dried, and characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy.
Structural Comparison Workflow
The logical workflow for the comparative analysis of strontium and calcium malonate crystal structures is depicted in the following diagram.
Caption: Comparative analysis workflow.
References
A Comparative Guide to the Thermal Decomposition of Strontium Malonate and Strontium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal decomposition behavior of strontium malonate and strontium oxalate (B1200264). Understanding the thermal stability and decomposition pathways of these strontium salts is crucial for their application in various fields, including materials science and pharmaceutical development, where precise control over the formation of strontium-containing compounds is essential. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and visualizes the decomposition processes.
Data Presentation: A Comparative Overview
| Feature | Strontium Oxalate (Hydrated) | This compound (Hydrated) (Inferred) |
| Initial State | Crystalline solid (e.g., SrC₂O₄·nH₂O) | Crystalline solid (e.g., SrC₃H₂O₄·nH₂O) |
| Decomposition Stage 1 | Dehydration | Dehydration |
| Temperature Range (°C) | 127 - 200[1] | ~ 90 - 250 |
| Solid Product | Anhydrous Strontium Oxalate (SrC₂O₄) | Anhydrous this compound (SrC₃H₂O₄) |
| Gaseous Product(s) | Water (H₂O) | Water (H₂O) |
| Decomposition Stage 2 | Decomposition of Anhydrous Oxalate | Decomposition of Anhydrous Malonate |
| Temperature Range (°C) | 400 - 600[1] | ~ 250 - 500 |
| Solid Product | Strontium Carbonate (SrCO₃)[1] | Strontium Carbonate (SrCO₃) |
| Gaseous Product(s) | Carbon Monoxide (CO)[1] | Carbon Dioxide (CO₂), Ketene (C₂H₂O) (likely) |
| Decomposition Stage 3 | Decomposition of Strontium Carbonate | Decomposition of Strontium Carbonate |
| Temperature Range (°C) | > 900 | > 900 |
| Solid Product | Strontium Oxide (SrO) | Strontium Oxide (SrO) |
| Gaseous Product(s) | Carbon Dioxide (CO₂) | Carbon Dioxide (CO₂) |
Experimental Protocols
The following are detailed methodologies for conducting the thermal decomposition analysis of this compound and strontium oxalate.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Instrument: A simultaneous thermal analyzer capable of performing TGA and DTA is recommended.
Sample Preparation:
-
Accurately weigh 5-10 mg of the crystalline strontium salt (malonate or oxalate hydrate) into an alumina (B75360) or platinum crucible.
-
Ensure the sample is evenly distributed at the bottom of the crucible.
Atmosphere:
-
Conduct the experiment under a dynamic inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions.
-
Maintain a constant flow rate of 50-100 mL/min.
Heating Program:
-
Equilibrate the sample at a starting temperature of approximately 30°C.
-
Heat the sample from the starting temperature to a final temperature of at least 1200°C.
-
A constant heating rate of 10°C/min is typically employed.
Data Acquisition:
-
The instrument will continuously record the sample's mass as a function of temperature (TGA curve).
-
Simultaneously, the temperature difference between the sample and an inert reference will be recorded as a function of temperature (DTA curve).
Data Analysis:
-
TGA Curve: Analyze the TGA curve to identify the temperature ranges of mass loss and the percentage of mass lost at each stage. This data is used to determine the composition of the intermediates and final products.
-
DTA Curve: Analyze the DTA curve to identify endothermic (heat absorbing) and exothermic (heat releasing) events. Dehydration and decomposition processes are typically endothermic, while phase transitions or oxidative reactions can be exothermic.
Mandatory Visualizations
The following diagrams illustrate the logical relationships in the thermal decomposition processes and a typical experimental workflow.
Caption: Comparative decomposition pathways of strontium oxalate and this compound.
References
Strontium Malonate as a Precursor: A Comparative Performance Analysis Against Other Strontium Sources
For researchers, scientists, and drug development professionals, the choice of precursor is a critical decision that influences the final properties and performance of strontium-containing materials and therapeutics. This guide provides an objective comparison of strontium malonate against other common strontium sources—strontium chloride, strontium ranelate, and strontium citrate (B86180)—leveraging experimental data to inform precursor selection in both materials science and biomedical applications.
While strontium ranelate has been extensively studied for its role in treating osteoporosis, and strontium chloride and citrate are also common sources, data on the performance of this compound as a precursor is less prevalent in comparative studies. However, by examining the available literature for each compound, we can construct a comparative framework based on their application in material synthesis and their biological effects.
Performance in Materials Synthesis
The choice of a strontium precursor significantly impacts the characteristics of the resulting material, such as crystallinity, particle size, and purity. While direct comparative studies including this compound are limited, we can infer performance from studies detailing the synthesis of various strontium-based materials.
For instance, in the sol-gel synthesis of Al2O3/SrCO3 xerogels, metallic strontium has been used as a reactive precursor, leading to a high dispersion of the carbonate phase and a large specific surface area.[1] In the synthesis of strontium carbonate and strontium-substituted calcium carbonate nanoparticles, strontium chloride was used as a precursor in a precipitation reaction with sodium carbonate.[2][3] The resulting nanoparticles were effective in coating and penetrating dentin tubules.[2][3]
The thermal decomposition behavior is a critical factor for a precursor in solid-state synthesis. This compound complexes have been shown to have a specific thermal decomposition temperature, which is a key parameter in the synthesis of materials like strontium oxide.[4]
Comparative Biological Performance in Bone Health
In the realm of biomedicine, particularly for bone tissue engineering and osteoporosis treatment, the biological activity of the strontium salt is paramount. A significant body of research has focused on comparing the efficacy of strontium ranelate, citrate, and chloride.
A comparative study in an ovariectomized female mouse model of osteoporosis revealed that different strontium formulations have varying effects on bone mineral density (BMD).[5][6][7][8] The study demonstrated that administration of strontium ranelate (SrR) and strontium chloride (SrCl) led to a significant increase in the mineral density of trabecular bone compared to the sham group.[5][8] All tested strontium salts (SrR, SrCl, and strontium citrate - SrC) resulted in a significantly higher tissue mineral density (TMD) compared to the ovariectomized (OVX) control group.[5][8]
The study highlighted that the increase in TMD in trabecular bone was 36.9% for SrR, 16.5% for SrC, and 44.0% for SrCl, when compared to the OVX control.[5][8] In compact bones, the TMD increased by 35.6%, 22.6%, and 40.0% for SrR, SrC, and SrCl, respectively.[5][8] These results suggest that strontium citrate had the weakest effect on increasing bone mineral density in this model.[5][6][7][8]
Strontium ranelate is known for its dual action of increasing bone formation and inhibiting bone resorption.[5] This effect is attributed to the strontium ion, which can stimulate osteoblast differentiation and proliferation while inhibiting osteoclast activity.[9][10]
The following table summarizes the key quantitative data from the comparative study on different strontium sources for bone health.
| Strontium Source | Increase in Trabecular TMD vs. OVX Control (%) | Increase in Cortical TMD vs. OVX Control (%) |
| Strontium Ranelate (SrR) | 36.9 | 35.6 |
| Strontium Citrate (SrC) | 16.5 | 22.6 |
| Strontium Chloride (SrCl) | 44.0 | 40.0 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols from the cited literature.
Synthesis of Strontium Carbonate Nanoparticles
This protocol is based on the synthesis of strontium carbonate nanoparticles for dental applications.[2][3]
-
Precursor Preparation: Aqueous solutions of strontium chloride (SrCl2) and sodium carbonate (Na2CO3) are prepared.
-
Precipitation: The Na2CO3 solution is added to the SrCl2 solution under controlled stirring to precipitate strontium carbonate (SrCO3) nanoparticles.
-
Washing and Collection: The resulting precipitate is washed multiple times with deionized water to remove any unreacted precursors and byproducts.
-
Drying: The washed nanoparticles are dried to obtain a fine powder.
-
Characterization: The morphology and crystallinity of the synthesized nanoparticles are evaluated using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD), respectively.
Comparative In Vivo Study of Strontium Salts on Bone Mineral Density
This protocol is a summary of the methodology used in the comparative study of strontium ranelate, citrate, and chloride in an osteoporosis mouse model.[5][6][7][8]
-
Animal Model: Female SWISS mice undergo ovariectomy (OVX) to induce an osteoporotic condition. A sham-operated group serves as a control.
-
Treatment Groups: Ovariectomized mice are randomly assigned to different groups: a control OVX group receiving no supplementation, and treatment groups receiving strontium ranelate (OVX + SrR), strontium citrate (OVX + SrC), or strontium chloride (OVX + SrCl). The dosage is calculated to provide an equivalent molar amount of strontium across the treatment groups.
-
Administration: The strontium supplements are administered to the mice for a period of 16 weeks.
-
Analysis: After the treatment period, the femurs are collected for analysis.
-
Micro-CT Analysis: Micro-computed tomography (micro-CT) is used to examine the trabecular and cortical bone microarchitecture and to determine the tissue mineral density (TMD).
-
Strontium Content: The whole-bone strontium content is determined to assess the incorporation of strontium into the bone tissue.
Signaling Pathways and Experimental Workflow
The biological effects of strontium are mediated through various signaling pathways. Strontium ions (Sr2+) are known to interact with the calcium-sensing receptor (CaSR), which in turn influences downstream signaling cascades that regulate osteoblast and osteoclast activity.[10][11]
Caption: Signaling pathways influenced by strontium ions.
The experimental workflow for comparing the in vivo efficacy of different strontium sources typically follows a structured process from animal model creation to final analysis.
Caption: In vivo experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Strontium Carbonate and Strontium-Substituted Calcium Carbonate Nanoparticles Form Protective Deposits on Dentin Surface and Enhance Human Dental Pulp Stem Cells Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment [mdpi.com]
- 11. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Strontium Oxide Synthesis: Strontium Malonate vs. Strontium Carbonate
For researchers, scientists, and drug development professionals, the synthesis of high-purity strontium oxide (SrO) is a critical step in various applications, from the development of advanced ceramics and catalysts to the formulation of specialized glasses and certain pharmaceutical compounds. The choice of precursor material significantly impacts the final properties of the SrO, including its purity, particle size, and reactivity. This guide provides an objective comparison of two common precursors: strontium malonate and strontium carbonate, supported by available experimental data.
This analysis delves into the thermal decomposition characteristics of both compounds, offering insights into their respective advantages and disadvantages in the synthesis of strontium oxide. While extensive data is available for the well-established strontium carbonate route, this guide also compiles the existing, albeit more limited, information for this compound to provide a comprehensive overview for precursor selection.
Quantitative Comparison of Precursors
The selection of a precursor for SrO synthesis is often dictated by factors such as decomposition temperature, reaction kinetics, and the physical characteristics of the resulting oxide. The following table summarizes the key quantitative data for this compound and strontium carbonate based on available literature.
| Property | This compound (Sr(C₃H₂O₄)) | Strontium Carbonate (SrCO₃) |
| Decomposition Temperature | ~335°C[1] | >800°C for initial decomposition, up to 1200°C for complete conversion[2][3] |
| Decomposition Products | SrO, CO₂, organic byproducts (hypothesized) | SrO, CO₂[2] |
| Activation Energy of Decomposition | Data not available | 195 kJ/mol[2] |
| Purity of Resulting SrO | Data not available | High purity achievable[4] |
| Particle Size of Resulting SrO | Data not available | Nanoparticles can be synthesized[5][6] |
Thermal Decomposition Pathways
The thermal decomposition of these precursors follows distinct pathways, which influences the required processing conditions and the nature of the final SrO product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic activity evaluation of phyto synthesized SrO and chitosan encapsulated SrO nanomaterials | PLOS One [journals.plos.org]
- 6. Catalytic activity evaluation of phyto synthesized SrO and chitosan encapsulated SrO nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Comparison: Strontium Malonate vs. Strontium-Doped Hydroxyapatite in Osteogenesis and Angiogenesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Strontium-Based Biomaterials
This guide provides a comprehensive in-vitro comparison of strontium malonate and strontium-doped hydroxyapatite (B223615) (Sr-HA), two promising biomaterials in the field of bone regeneration. The following sections detail their respective impacts on key cellular processes involved in osteogenesis and angiogenesis, supported by experimental data and detailed protocols. While direct comparative studies are limited, this guide synthesizes available data to offer a valuable resource for researchers.
Executive Summary
Both this compound and strontium-doped hydroxyapatapatite leverage the known osteogenic and pro-angiogenic properties of strontium. Strontium-doped hydroxyapatite (Sr-HA) has been extensively studied and has consistently demonstrated its ability to enhance osteoblast proliferation, differentiation, and mineralization, while also promoting angiogenesis. Data on this compound is less abundant, with much of the available information derived from studies on other strontium salts, most notably strontium ranelate. These studies suggest that the strontium ion itself is the primary bioactive component, indicating that this compound likely shares similar effects. However, the organic malonate component may influence its solubility, bioavailability, and specific cellular interactions, warranting further direct investigation.
Data Presentation: In-Vitro Performance
The following tables summarize the in-vitro effects of strontium compounds (primarily strontium ranelate as a proxy for this compound) and strontium-doped hydroxyapatite on key parameters of osteogenesis and angiogenesis.
Table 1: Osteogenic Effects on Osteoblasts
| Parameter | Strontium Compounds (e.g., Strontium Ranelate) | Strontium-Doped Hydroxyapatite (Sr-HA) |
| Cell Proliferation | Dose-dependent increase in osteoblast and pre-osteoblast proliferation has been reported.[1][2][3] | Promotes the proliferation of osteoblasts and mesenchymal stem cells.[1] |
| Alkaline Phosphatase (ALP) Activity | Generally increases ALP activity, a key marker of early osteogenic differentiation.[1][4] | Significantly enhances ALP activity in osteoblasts and stem cells.[1] |
| Osteogenic Gene Expression | Upregulates the expression of key osteogenic markers such as RUNX2, Osteopontin (OPN), and Osteocalcin (OCN).[1][4][5][6][7] | Upregulates the expression of osteogenic genes, including RUNX2, ALP, OPN, and OCN. |
| Mineralization | Promotes the formation of mineralized nodules in vitro.[8] | Enhances extracellular matrix mineralization by osteoblasts. |
Table 2: Angiogenic Effects
| Parameter | Strontium Compounds (e.g., Strontium Ranelate) | Strontium-Doped Hydroxyapatite (Sr-HA) |
| Endothelial Cell Proliferation | Limited direct data; however, strontium ions have been shown to promote angiogenesis.[9] | Promotes the proliferation of endothelial cells. |
| Tube Formation | Strontium has been shown to enhance the expression of angiogenic factors like VEGF.[9][10] | Enhances the formation of capillary-like tube structures by endothelial cells in vitro. |
| Angiogenic Gene Expression | Increases the expression of Vascular Endothelial Growth Factor (VEGF).[9][10] | Upregulates the expression of angiogenic factors, including VEGF.[11] |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below to facilitate reproducibility and further research.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Protocol:
-
Seed osteoblasts or endothelial cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or extracts from Sr-HA materials.
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12][13]
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay measures the activity of ALP, an early marker of osteoblast differentiation.
Workflow:
Protocol:
-
Culture osteoblasts with this compound or on Sr-HA surfaces for 7 and 14 days.
-
Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).
-
Add the cell lysate to a 96-well plate.
-
Add p-nitrophenyl phosphate (pNPP) solution to each well.[14]
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding NaOH solution.[14]
-
Measure the absorbance at 405 nm.[14] The ALP activity is proportional to the amount of p-nitrophenol produced.
Mineralization Assay (Alizarin Red S Staining)
This staining method is used to visualize and quantify the calcium deposits produced by mature osteoblasts.
Workflow:
Protocol:
-
Culture osteoblasts in an osteogenic medium with the test compounds for 21 days.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.[15][16][17]
-
Stain the cells with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[15]
-
Wash the cells several times with distilled water to remove the excess stain.[15][16]
-
Visualize the mineralized nodules (stained red) under a microscope. For quantification, the stain can be extracted with 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 405 nm.[15]
Osteogenic Gene Expression (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes related to osteogenic differentiation.
Workflow:
Protocol:
-
Culture cells with the test compounds for specific time points (e.g., 7, 14, and 21 days).
-
Isolate total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.[18]
-
Perform qPCR using SYBR Green or TaqMan probes with specific primers for osteogenic marker genes such as RUNX2, ALP, OPN, and OCN.[19][20][21][22]
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the relative gene expression.[20]
In-Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Workflow:
Protocol:
-
Thaw the basement membrane extract (e.g., Matrigel or ECMatrix) on ice and coat the wells of a 96-well plate.[23][24][25][26]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[23][24][25][26]
-
Seed endothelial cells (e.g., HUVECs) onto the gel in a medium containing the test compounds (this compound or Sr-HA extracts).[23][24][25][26]
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Signaling Pathways
Strontium ions, the active component in both materials, have been shown to influence several key signaling pathways involved in osteogenesis and angiogenesis.
In osteogenesis, strontium ions can activate the Calcium-Sensing Receptor (CaSR), which in turn can stimulate the Wnt/β-catenin pathway.[27] Strontium can also activate the MAPK signaling pathway.[14] Both pathways converge on the activation of the master osteogenic transcription factor RUNX2, leading to the expression of osteoblast-specific genes and ultimately, mineralization.[1][6] In angiogenesis, strontium has been shown to upregulate the expression of VEGF, a potent angiogenic factor, potentially through the PI3K/Akt pathway, thereby promoting endothelial cell proliferation and tube formation.[9]
Conclusion
Both this compound and strontium-doped hydroxyapatite show significant promise for bone regeneration applications due to the bioactive properties of strontium. Sr-HA is a well-characterized material with a proven track record in promoting osteogenesis and angiogenesis in vitro. While direct evidence for this compound is limited, the extensive research on other strontium salts strongly suggests it will exhibit similar beneficial effects. The choice between these two materials may depend on the specific application, desired release kinetics of strontium, and the importance of the hydroxyapatite scaffold. Further head-to-head in-vitro and in-vivo studies are crucial to fully elucidate the comparative efficacy of this compound and strontium-doped hydroxyapatite.
References
- 1. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Effect of strontium on human Runx2+/- osteoblasts from a patient with cleidocranial dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium ranelate promotes osteoblastic differentiation and mineralization of murine bone marrow stromal cells: involvement of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Strontium on Vascular Endothelial Growth Factor and Fibroblast Growth Factor 2 Expression in Rat Chondrocytes Cultured In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved osseointegration of strontium-modified titanium implants by regulating angiogenesis and macrophage polarization - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. protocols.io [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 17. oricellbio.com [oricellbio.com]
- 18. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhanced Osteogenic Differentiation of Pluripotent Stem Cells via γ-Secretase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
- 24. yeasenbio.com [yeasenbio.com]
- 25. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 27. benchchem.com [benchchem.com]
Electrochemical properties of strontium malonate compared to other strontium compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of strontium malonate and other key strontium compounds, including strontium carbonate, strontium oxide, strontium titanate, and strontium chloride. The information presented is based on available experimental data from scientific literature. It is important to note that while data exists for several strontium compounds, there is a notable lack of direct experimental research on the electrochemical properties of this compound. This guide clearly indicates where data is absent and provides theoretical inferences where possible.
Comparative Overview of Electrochemical Properties
The electrochemical behavior of strontium compounds is diverse, largely dictated by the nature of the anionic group and the crystal structure. The following table summarizes the key electrochemical properties of the compared strontium compounds.
| Property | This compound | Strontium Carbonate | Strontium Oxide | Strontium Titanate | Strontium Chloride |
| Conductivity | Data not available | Low ionic conductor | Ionic conductor | Electronically conductive (tunable) | Ionic conductor in molten state |
| Redox Activity | Likely inactive | Inactive | Inactive | Redox-active (Ti center) | Inactive |
| Electrochemical Stability | Data not available | Stable | Thermally stable | Stable | Stable in aqueous solution |
Note: The electrochemical properties of this compound are largely inferred due to the absence of direct experimental data in the reviewed literature. The malonate ion itself can undergo electrochemical oxidation at high potentials.
Detailed Electrochemical Analysis
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of a substance.
-
This compound: No experimental cyclic voltammetry data for this compound has been found in the surveyed literature. Theoretically, in an aqueous electrolyte, this compound is expected to be electrochemically inactive within the typical potential window of water, as both strontium and malonate ions are not readily redox-active under these conditions. However, at very high anodic potentials, the malonate anion could undergo oxidative decarboxylation.
-
Other Strontium Compounds:
-
Strontium Chloride: In aqueous solutions, strontium chloride is electrochemically inactive within the stability window of water. It primarily serves as a source of Sr²⁺ ions and a supporting electrolyte. In molten salt electrolysis, SrCl₂ can be reduced to metallic strontium.
-
Strontium Oxide: As a stable oxide, SrO is generally redox-inactive in typical electrochemical measurements. It is used in solid oxide fuel cells for its ionic conductivity at high temperatures.
-
Strontium Titanate: The electrochemical behavior of SrTiO₃ is dominated by the titanium center. Doping can introduce oxygen vacancies and Ti³⁺/Ti⁴⁺ redox couples, making it electrochemically active and suitable for applications in batteries and fuel cells.
-
Strontium Carbonate: Similar to strontium chloride, strontium carbonate is largely electrochemically inactive in aqueous media and acts as a stable, insulating material.
-
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical impedance spectroscopy is a powerful technique for characterizing the electrical properties of materials and their interfaces with electrolytes.
-
This compound: No experimental EIS data for this compound is currently available in the scientific literature.
-
Other Strontium Compounds:
-
Strontium Titanate: EIS studies on strontium titanate have revealed its high dielectric constant and the ability to tune its conductivity through doping. These studies are crucial for its application in electronic devices and energy storage.
-
Strontium Oxide: EIS is used to characterize the ionic conductivity of strontium oxide, particularly in the context of solid oxide fuel cells, where it is a component of the electrolyte or electrode materials.
-
Strontium Chloride: In aqueous solutions, EIS can be used to study the solution's conductivity where strontium chloride acts as an electrolyte.
-
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key electrochemical techniques.
Synthesis of Strontium Compounds
-
This compound: Can be synthesized by reacting an aqueous solution of strontium chloride with a solution of sodium malonate. The resulting precipitate of this compound can be filtered, washed, and dried. Another method involves reacting a suspension of malonic acid with strontium carbonate.
-
Strontium Carbonate: Typically prepared by reacting a soluble strontium salt, such as strontium nitrate (B79036), with a soluble carbonate salt like sodium carbonate.[1] It can also be synthesized via a solvothermal method using strontium hydroxide (B78521) in ethanol.[2]
-
Strontium Oxide: Can be synthesized through the thermal decomposition of strontium carbonate at high temperatures. Sol-gel and wet chemical methods using precursors like strontium nitrate and sodium hydroxide have also been employed.[3][4]
-
Strontium Titanate: Common synthesis methods include the sol-gel process using strontium acetate (B1210297) and titanium isopropoxide, and hydrothermal synthesis.[5][6]
-
Strontium Chloride: Prepared by reacting strontium carbonate or strontium hydroxide with hydrochloric acid.[7]
Cyclic Voltammetry (CV) Experimental Protocol
A standard three-electrode setup is used for cyclic voltammetry.[8][9]
-
Electrochemical Cell: A glass cell containing the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10]
-
Electrolyte: A solution of the strontium compound of interest in a suitable solvent with a supporting electrolyte (e.g., KCl) to ensure sufficient conductivity.
-
Procedure: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential at a specific scan rate. The resulting current is measured and plotted against the applied potential.
Electrochemical Impedance Spectroscopy (EIS) Experimental Protocol
EIS measurements are typically performed using a potentiostat with a frequency response analyzer.[11][12]
-
Electrochemical Cell: A two or three-electrode setup similar to that used for CV.
-
Procedure: A small amplitude AC voltage (typically 5-10 mV) is applied to the system at a specific DC potential over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz). The resulting AC current and phase shift are measured to determine the impedance of the system at each frequency. The data is often represented as Nyquist or Bode plots.[13]
Visualizations
Experimental Workflow for Electrochemical Characterization
Caption: Workflow for synthesis and electrochemical characterization of strontium compounds.
Logical Relationship of Compared Strontium Compounds
Caption: Synthesis relationships between the compared strontium compounds.
Conclusion
This guide provides a comparative overview of the electrochemical properties of several key strontium compounds. While strontium chloride, oxide, and titanate have been studied to some extent, there is a clear gap in the scientific literature regarding the electrochemical behavior of this compound. The provided data on other strontium compounds can serve as a valuable reference for researchers. Future experimental studies focusing on the cyclic voltammetry and electrochemical impedance spectroscopy of this compound are necessary to fully understand its properties and potential applications, particularly in fields like drug development where the malonate ligand may play a significant role in the compound's overall behavior.
References
- 1. Strontium carbonate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Strontium Oxide Nano Particle by Sol-Gel Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. scite.ai [scite.ai]
- 5. Sol–gel synthesis of strontium titanate powders of various compositions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hydrothermal synthesis of strontium titanate: thermodynamic considerations, morphology control and crystallisation mechanisms - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Strontium chloride - Wikipedia [en.wikipedia.org]
- 8. ossila.com [ossila.com]
- 9. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 10. A home setup for cyclic voltammetry | Chemisting [chemisting.com]
- 11. nanoscience.com [nanoscience.com]
- 12. echem101.gamry.com [echem101.gamry.com]
- 13. nlab.pl [nlab.pl]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Strontium Malonate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial, immediate safety and logistical information for the handling of Strontium malonate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment. This document outlines the necessary personal protective equipment (PPE), step-by-step operational plans for handling and disposal, and summarizes key data.
Disclaimer
Publicly available safety data for this compound is limited. The following guidance is based on the known hazards of its components—strontium compounds and malonic acid—and general best practices for handling fine chemical powders. It is imperative to consult a substance-specific Safety Data Sheet (SDS) if available and to adhere to your institution's specific safety protocols.
Immediate Safety Concerns
Based on related compounds, this compound should be handled as a substance that can cause skin and serious eye irritation.[1][2][3] Inhalation of dust or ingestion should be avoided.[2][3][4]
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct use of PPE. The following equipment is mandatory when handling this compound.
| Protection Type | Equipment | Purpose |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[1][5] | To protect eyes from dust and potential splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][6] | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][7] |
| Respiratory Protection | NIOSH-approved N95 (or equivalent) dust respirator.[6] | To be used when there is a risk of inhaling dust, especially when handling larger quantities or when adequate ventilation is not available.[1] |
| Body Protection | Chemical-resistant lab coat or apron.[1][6] | To protect skin and clothing from contamination.[1] |
Operational Plan: Handling and Storage
A systematic approach to handling this compound is essential to minimize risk.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area.[2][6] A chemical fume hood or an area with local exhaust ventilation is strongly recommended to minimize airborne dust levels.[6][8]
-
Safe Practices:
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[2][6][8] Keep the container tightly closed to prevent contamination and moisture absorption.[2][6][10]
-
Temperature: For long-term storage, keep at -20°C; for short-term, 0 - 4°C is suitable.[10]
-
Incompatibilities: Store away from incompatible materials such as oxidizing agents and strong acids.[8]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Waste Collection: Collect all solid waste this compound and any materials contaminated with it (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.[2][7]
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal plant or your institution's environmental health and safety (EHS) office.[2] Do not dispose of this compound down the drain or in regular trash.[7][9]
-
Spills:
-
Small Spills: Carefully sweep or scoop the spilled solid into a suitable container for disposal.[6] If appropriate, moisten the material slightly to prevent dust from becoming airborne.[6]
-
Large Spills: Evacuate the area.[6] Prevent the spread of dust. Contact your institution's EHS department for guidance on cleanup and disposal.
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₃H₂O₄Sr | - |
| Appearance | Solid powder | [10] |
| Storage Temperature | 0-4°C (short-term), -20°C (long-term) | [10] |
| Solubility | Soluble in DMSO | [10] |
| Malonic Acid Hazards | Causes serious eye damage, Harmful if swallowed, Causes skin irritation. | [2][3] |
| Strontium Compound Hazards | Generally low toxicity for non-radioactive compounds, but dust inhalation should be avoided.[6] Some organic strontium salts are harmful.[3][4] | - |
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the victim to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2]
-
Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. westliberty.edu [westliberty.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. Strontium - ESPI Metals [espimetals.com]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 10. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
